1,1-Bis(tert-butylperoxy)cyclohexane
説明
Particularly heat and contamination sensitive.
Structure
3D Structure
特性
IUPAC Name |
1,1-bis(tert-butylperoxy)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-12(2,3)15-17-14(10-8-7-9-11-14)18-16-13(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFISVKRDQEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC1(CCCCC1)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1923 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1921 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044907 | |
| Record name | Cyclohexylidenebis(tert-butyl) peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Organic solvent solution, added to lessen explosion hazard., Particularly heat and contamination sensitive., Liquid | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1921 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3006-86-8 | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1923 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1921 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexylidenebis(tert-butyl) peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylidenebis[tert-butyl] peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-BIS(TERT-BUTYLPEROXY)CYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK62J3E3Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 1,1-Bis(tert-butylperoxy)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1,1-Bis(tert-butylperoxy)cyclohexane, a versatile organic peroxide with significant applications in polymer chemistry and as a crosslinking agent. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data to support its use in research and development.
Introduction
This compound, with the chemical formula C₁₄H₂₈O₄, is a geminal diperoxide known for its role as a free-radical initiator in polymerization processes.[1] Its thermal decomposition generates tert-butoxy (B1229062) radicals, which can initiate the polymerization of various monomers. The stability and decomposition kinetics of this compound are crucial for its application in controlled polymerization reactions. This guide outlines the key procedures for its preparation and the analytical techniques for its characterization.
Synthesis of this compound
The most common and established method for the synthesis of this compound is the acid-catalyzed reaction of cyclohexanone (B45756) with tert-butyl hydroperoxide.[2] This reaction is typically carried out at controlled temperatures to ensure the stability of the peroxide product.
Synthesis Workflow
The synthesis process can be visualized as a straightforward two-step logical flow, starting from the reactants and catalyst, proceeding through the reaction and workup, and concluding with the purified product.
Caption: Synthesis workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol based on general procedures found in the literature.[2] Caution: Organic peroxides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood, behind a safety shield.
Materials:
-
Cyclohexanone
-
tert-Butyl hydroperoxide (70% in water)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with cyclohexanone.
-
tert-Butyl hydroperoxide is added to the dropping funnel.
-
The flask is cooled in an ice-salt bath to a temperature between -5 and 0 °C.
-
A catalytic amount of concentrated sulfuric acid is added to the stirred cyclohexanone.
-
tert-Butyl hydroperoxide is added dropwise from the dropping funnel, maintaining the reaction temperature below 5 °C. The molar ratio of tert-butyl hydroperoxide to cyclohexanone is typically between 2:1 and 10:1.[2]
-
After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at the same temperature.
-
The reaction is quenched by the slow addition of cold water.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: Due to the explosive nature of peroxides, distillation is not recommended for purification.[1][3][4] Purification is typically achieved by washing the crude product with a suitable solvent to remove impurities. For highly pure material, column chromatography on silica (B1680970) gel can be employed, though with extreme caution due to the potential for decomposition on the stationary phase.
Characterization
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₈O₄ |
| Molecular Weight | 260.37 g/mol [1] |
| Appearance | Colorless to slightly yellow liquid[5] |
| Density | ~0.94 g/cm³ |
| Boiling Point | Decomposes upon heating |
| Solubility | Insoluble in water, soluble in most organic solvents[5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
While specific, publicly available high-resolution NMR data with peak assignments for this compound is limited, the expected chemical shifts can be estimated based on its structure. Experimental acquisition of ¹H and ¹³C NMR spectra is recommended for full characterization.
¹H NMR (estimated):
-
δ 1.2-1.3 ppm (s, 18H): Protons of the two tert-butyl groups.
-
δ 1.4-1.7 ppm (m, 10H): Protons of the cyclohexane ring.
¹³C NMR (estimated):
-
δ 23-25 ppm: Methylene carbons of the cyclohexane ring.
-
δ 26-27 ppm: Methyl carbons of the tert-butyl groups.
-
δ 30-35 ppm: Methylene carbons of the cyclohexane ring.
-
δ 80-82 ppm: Quaternary carbons of the tert-butyl groups.
-
δ 108-110 ppm: Quaternary carbon of the cyclohexane ring attached to the peroxy groups.
The FTIR spectrum provides information about the functional groups present in the molecule. An example of an FTIR spectrum for 1,1-di(Tert-butylperoxy)cyclohexane is publicly available.[3] The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| 2930-2950 | C-H stretching (cyclohexane and tert-butyl) |
| 1450-1470 | C-H bending (cyclohexane and tert-butyl) |
| 1360-1380 | C-H bending (gem-dimethyl of tert-butyl) |
| 1190-1210 | C-O stretching |
| 870-890 | O-O stretching (peroxide) |
Safety and Handling
This compound is a strong oxidizing agent and is thermally sensitive.[4] It is classified as an organic peroxide and may be explosive.[4] Due to its instability, it is often supplied as a solution in a phlegmatizer to reduce the risk of explosion.[1]
Key safety precautions include:
-
Always handle in a fume hood behind a safety shield.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid heat, friction, shock, and contact with incompatible materials such as strong acids, bases, and reducing agents.
-
Store in a cool, well-ventilated area, away from heat sources and direct sunlight.
Logical Relationships in Characterization
The characterization process follows a logical progression from confirming the presence of key structural features to ensuring the overall purity of the synthesized compound.
Caption: Logical flow of the characterization process.
References
An In-Depth Technical Guide to the Thermal Decomposition Kinetics of 1,1-Bis(tert-butylperoxy)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition kinetics of 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC), a widely used organic peroxide in various industrial applications, including as a polymerization initiator. Understanding the decomposition behavior of this compound is crucial for ensuring process safety, optimizing reaction conditions, and for the development of new materials.
Introduction
This compound is a peroxyketal that is known for its thermal instability, which is harnessed for the controlled generation of free radicals. The thermal decomposition of BTBPC is a complex process involving multiple reaction steps, the rates of which are highly dependent on temperature and the surrounding chemical environment. This guide summarizes the key kinetic parameters, experimental methodologies used for their determination, and the proposed decomposition pathways.
Quantitative Kinetic Data
The thermal decomposition of BTBPC has been investigated using various thermo-analytical techniques, primarily Differential Scanning Calorimetry (DSC). The key kinetic parameters determined from these studies are summarized in the tables below.
Table 1: Thermo-Kinetic Parameters for the Decomposition of 70 mass% BTBPC
| Parameter | Value | Method | Reference |
| Apparent Exothermic Onset Temperature (To) | ca. 118 °C | DSC (0.5, 1, 2, and 4 °C min-1 heating rates) | [1] |
| Apparent Activation Energy (Ea) | 156 kJ mol-1 | DSC with kinetic simulation | [1] |
| Heat of Decomposition (ΔHd) | 1080 kJ kg-1 | DSC | [1] |
Table 2: Influence of Solvents on Decomposition Kinetics
The thermal decomposition of BTBPC has been studied in various organic solvents, revealing a dependence of the kinetic parameters on the reaction medium. A proposed model for decomposition in solution involves two parallel reactions: a primary nth order decomposition and a radical transfer reaction to the solvent.[2]
| Solvent | Decomposition Model | Key Findings | Reference |
| Anisole | Two parallel reactions | Solvent participates in the decomposition process. | [2] |
| Xylene | Two parallel reactions | Kinetic parameters are influenced by the solvent. | [2] |
| Ethylbenzene | Two parallel reactions | Radical transfer to the solvent is a significant pathway. | [2] |
Table 3: Decomposition Rate Constant Variation with Temperature
The rate of decomposition, quantified by the decomposition rate constant (kd), increases significantly with temperature.
| Temperature Range (°C) | kd Range (s-1) | Observation | Reference |
| 100 - 125 | 4.15 x 10-5 to 5.89 x 10-4 | A substantial increase in the rate of primary radical production. | [2] |
Experimental Protocols
The characterization of the thermal decomposition of BTBPC relies on specialized analytical techniques. The following sections detail the typical experimental protocols for the key methods cited.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for studying the thermal decomposition kinetics by measuring the heat flow associated with the decomposition process as a function of temperature.
Objective: To determine the exothermic onset temperature (To), heat of decomposition (ΔHd), and to derive kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A).
Methodology:
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small sample of BTBPC (typically 4.5–5.2 mg of a 70 mass% solution) is hermetically sealed in an aluminum pan.[1]
-
Experimental Conditions:
-
The sample is heated at a constant rate (e.g., 0.5, 1, 2, or 4 °C min-1) under an inert atmosphere (e.g., nitrogen).[1]
-
A reference pan (empty) is heated under identical conditions.
-
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. The resulting thermogram is analyzed to determine To and ΔHd. Kinetic parameters are often determined using model-fitting software that applies kinetic models (e.g., nth order reaction) to the experimental data.[3]
Caption: Workflow for DSC analysis of BTBPC thermal decomposition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify the volatile and semi-volatile products of the thermal decomposition, which is essential for elucidating the decomposition mechanism.
Objective: To separate and identify the chemical structure of the decomposition products.
Methodology:
-
Apparatus: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: A solution of BTBPC is heated in a sealed vial at a specific temperature for a defined period. The headspace or a liquid aliquot of the decomposed sample is then injected into the GC.
-
Experimental Conditions (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, operated at a temperature high enough to vaporize the sample without causing further decomposition (e.g., 250 °C).
-
Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points (e.g., initial temperature of 40 °C, ramped to 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) source (typically at 70 eV) and a mass analyzer (e.g., quadrupole) scanning a mass range of m/z 30-500.
-
-
Data Analysis: The separated compounds are identified by comparing their mass spectra with reference libraries (e.g., NIST).
Caption: Workflow for GC-MS analysis of BTBPC decomposition products.
Thermal Decomposition Pathway
The thermal decomposition of this compound is initiated by the homolytic cleavage of the peroxide bonds. This initial step generates highly reactive radical intermediates that can undergo a variety of subsequent reactions.
The primary proposed decomposition pathway is as follows:
-
Initiation: The process begins with the homolytic cleavage of one of the O-O bonds, which has the lowest bond dissociation energy, to form a tert-butoxy (B1229062) radical and a 1-(tert-butylperoxy)cyclohexyloxy radical.[4]
-
Second Cleavage: The 1-(tert-butylperoxy)cyclohexyloxy radical can then undergo cleavage of the second peroxide bond to yield another tert-butoxy radical and a cyclohexanone-derived biradical.[4]
-
β-Scission: The highly reactive tert-butoxy radicals can undergo β-scission to produce acetone (B3395972) and a methyl radical.[4]
-
Radical Reactions: The generated radicals can then participate in a cascade of other reactions, such as hydrogen abstraction from the solvent or other molecules, and radical-radical recombination.
References
An In-depth Technical Guide to the Free Radical Generation Mechanism of 1,1-Bis(tert-butylperoxy)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free radical generation mechanism of 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC), a widely used organic peroxide initiator in polymerization processes. This document details the thermal decomposition pathways, presents key quantitative data, and outlines the experimental protocols used to elucidate these mechanisms.
Core Mechanism of Free Radical Generation
The utility of this compound as a radical initiator stems from the thermal instability of its peroxide bonds (O-O). Upon heating, these bonds undergo homolytic cleavage, a process that generates highly reactive free radicals. This decomposition is the fundamental step that initiates polymerization and other radical-mediated chemical transformations. The process is typically carried out at temperatures ranging from 90°C to 120°C.[1][2]
The free radical generation from BTBPC is a multi-step process involving initiation, propagation, and termination stages. The reaction environment, including the choice of solvent and the presence of any contaminants, can significantly influence the decomposition chemistry.[3]
Initiation
The primary initiation step involves the homolytic cleavage of one of the two peroxide bonds in the BTBPC molecule. This bond scission is induced by thermal energy and results in the formation of two radical species: a tert-butoxy (B1229062) radical and a 1-(tert-butylperoxy)cyclohexyloxy radical.[1]
A subsequent initiation step can occur with the cleavage of the second peroxide bond in the 1-(tert-butylperoxy)cyclohexyloxy radical, yielding another tert-butoxy radical and a biradical species derived from the cyclohexane (B81311) ring.[1]
Propagation
The highly reactive radicals generated during initiation can then propagate the radical chain reaction through several pathways:
-
Hydrogen Abstraction: The tert-butoxy radical is a strong hydrogen abstractor and can react with a suitable hydrogen donor (e.g., a solvent molecule or a monomer) to form tert-butanol (B103910) and a new radical.
-
β-Scission: The tert-butoxy radical can undergo fragmentation, a process known as β-scission, to produce a methyl radical and an acetone (B3395972) molecule.[1] This is a significant pathway that introduces carbon-centered radicals into the system.
-
Addition to Monomers: In a polymerization setting, the generated radicals add to monomer units, initiating the growth of polymer chains.
Termination
The radical chain reaction is terminated when two radical species combine to form a non-radical product. Various combinations of the radicals present in the reaction mixture are possible, leading to a complex mixture of final products.
Below is a visualization of the free radical generation mechanism:
Caption: Free radical generation mechanism of this compound.
Quantitative Data
The thermal decomposition of this compound has been characterized using various analytical techniques, primarily Differential Scanning Calorimetry (DSC), to determine its thermokinetic parameters.
| Parameter | Value | Conditions | Reference |
| Apparent Activation Energy (Ea) | ~156 kJ mol⁻¹ | 70 mass% BTBPC, low heating rates (0.5, 1, 2, and 4 °C min⁻¹) | [4] |
| Heat of Decomposition (ΔHd) | ~1080 kJ kg⁻¹ | 70 mass% BTBPC, low heating rates (0.5, 1, 2, and 4 °C min⁻¹) | [4] |
| Apparent Exothermic Onset Temperature (To) | ~118 °C | 70 mass% BTBPC, low heating rates | [4] |
Experimental Protocols
The study of the free radical generation from BTBPC involves a combination of analytical techniques to characterize the thermal decomposition and identify the resulting products.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermokinetic parameters of the decomposition reaction.
-
Objective: To measure the heat flow associated with the thermal decomposition of BTBPC and determine parameters such as onset temperature, heat of decomposition, and activation energy.
-
Methodology:
-
A small, precisely weighed sample of BTBPC (typically 4.5-5.2 mg of 70 mass% solution) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed and placed in the DSC instrument.
-
The sample is heated at a constant rate (e.g., 0.5, 1, 2, or 4 °C min⁻¹) under an inert atmosphere (e.g., nitrogen).[4]
-
The heat flow to or from the sample is recorded as a function of temperature.
-
The resulting thermogram is analyzed to determine the onset temperature of the exothermic decomposition, the peak maximum, and the total heat of decomposition (by integrating the peak area).
-
By performing the experiment at multiple heating rates, the activation energy can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall method.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify the volatile decomposition products.
-
Objective: To identify the chemical structures of the various radical and non-radical products formed during the thermal decomposition of BTBPC.
-
Methodology:
-
A solution of BTBPC in a suitable solvent is thermally decomposed under controlled conditions (temperature and time).
-
A sample of the resulting product mixture is injected into the GC-MS system.
-
The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrum of each component, which is a fingerprint of its molecular structure, is recorded.
-
The individual compounds are identified by comparing their mass spectra to libraries of known compounds. Care must be taken to use appropriate GC inlet temperatures to avoid further decomposition of thermally labile products.[5]
-
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy, often in conjunction with spin trapping, is a powerful technique for detecting and identifying transient free radical intermediates.
-
Objective: To directly observe and characterize the free radicals generated during the decomposition of BTBPC.
-
Methodology:
-
The decomposition of BTBPC is carried out in the presence of a spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).
-
The short-lived, highly reactive radicals generated from BTBPC react with the spin trap to form more stable and persistent radical adducts.
-
A sample of the reaction mixture is placed in a quartz ESR tube and inserted into the cavity of the ESR spectrometer.
-
The sample is irradiated with microwaves while a magnetic field is swept.
-
The absorption of microwave energy by the unpaired electrons of the spin adducts is detected, resulting in an ESR spectrum.
-
The hyperfine splitting pattern in the ESR spectrum provides information about the structure of the trapped radical, allowing for its identification.
-
Below is a diagram illustrating a typical experimental workflow for studying the decomposition of this compound.
Caption: A typical experimental workflow for investigating BTBPC decomposition.
References
Spectroscopic Analysis of 1,1-Bis(tert-butylperoxy)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,1-Bis(tert-butylperoxy)cyclohexane (CAS No. 3006-86-8), a crucial organic peroxide utilized as a free radical initiator in polymerization and crosslinking processes.[1][2] This document details the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Raman Spectroscopy. Detailed experimental protocols for acquiring these spectra are provided, alongside visualizations of its synthesis and thermal decomposition pathways to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound, with a molecular formula of C₁₄H₂₈O₄ and a molecular weight of 260.37 g/mol , is a colorless to faint yellow liquid.[3] Its primary application lies in its ability to generate free radicals upon thermal decomposition, making it an effective initiator for the polymerization of monomers like styrene (B11656) and for the crosslinking of polymers.[1] The stability and decomposition kinetics of this peroxide are critical for its safe handling and application in industrial processes. Spectroscopic techniques are indispensable for the quality control, structural elucidation, and analysis of the decomposition products of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts.
Table 1: Estimated ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.20 | Singlet | 18H | Protons of the two tert-butyl groups (-C(CH₃)₃) |
| ~1.40 - 1.60 | Multiplet | 10H | Protons of the cyclohexane (B81311) ring (-CH₂-) |
Table 2: Estimated ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~80.0 | Quaternary carbons of the tert-butyl groups (-C (CH₃)₃) |
| ~78.0 | Quaternary carbon of the cyclohexane ring (-C (O-)₂) |
| ~30.0 | Carbons of the methyl groups (-C(C H₃)₃) |
| ~25.0 | Methylene carbons of the cyclohexane ring (C-3, C-4, C-5) |
| ~22.0 | Methylene carbons of the cyclohexane ring (C-2, C-6) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The key vibrational modes are associated with the C-H, C-O, and O-O bonds.
Table 3: Estimated FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2970 - 2850 | C-H stretching (alkane) | Strong |
| 1470 - 1450 | C-H bending (alkane) | Medium |
| 1365 | C-H bending (tert-butyl) | Medium |
| 1190 - 1100 | C-O stretching | Strong |
| 880 - 840 | O-O stretching (peroxide) | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry of this compound typically does not show a prominent molecular ion peak due to the labile nature of the peroxide bonds. The fragmentation pattern is dominated by the cleavage of the O-O bonds and the loss of tert-butyl and tert-butoxy (B1229062) radicals.[1]
Table 4: Estimated Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion |
| 260 | [M]⁺ (Molecular Ion, if observed) |
| 187 | [M - OOC(CH₃)₃]⁺ |
| 171 | [M - OC(CH₃)₃]⁺ |
| 115 | [C₆H₁₀O₂]⁺ |
| 73 | [OOC(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation, often the base peak) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar O-O bond. The peroxide O-O stretching vibration is expected to be a prominent feature in the Raman spectrum.
Table 5: Estimated Raman Spectral Data
| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |
| 2970 - 2850 | C-H stretching | Strong |
| 1470 - 1450 | C-H bending | Medium |
| 970 - 750 | O-O stretching (peroxide) | Strong |
| ~910 | Symmetric breathing of the cyclohexane ring | Medium |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of cyclohexanone (B45756) with tert-butyl hydroperoxide in the presence of an acid catalyst.
Materials:
-
Cyclohexanone
-
tert-Butyl hydroperoxide (70% in water)
-
Sulfuric acid (concentrated)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone in methanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution while stirring.
-
Add tert-butyl hydroperoxide dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Quench the reaction by pouring the mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire the ¹³C{¹H} NMR spectrum, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy
Instrumentation:
-
FTIR Spectrometer with a liquid sample cell (e.g., NaCl plates) or an Attenuated Total Reflectance (ATR) accessory.
Procedure (using NaCl plates):
-
Place a drop of the neat liquid sample of this compound onto a clean NaCl plate.
-
Carefully place a second NaCl plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the background spectrum (of the empty cell or air).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
Mass Spectrometry
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program that allows for the elution of the compound without significant on-column decomposition.
-
The eluent from the GC is directed into the EI source of the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
Raman Spectroscopy
Instrumentation:
-
Raman Spectrometer with a laser excitation source (e.g., 785 nm).
-
Sample holder for liquids.
Procedure:
-
Place the liquid sample of this compound into a suitable container (e.g., a glass vial).
-
Position the sample in the spectrometer's sample compartment.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a desired spectral range, ensuring sufficient acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Process the spectrum to remove any background fluorescence if necessary.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Thermal Decomposition Pathway
The primary decomposition route for this compound involves the homolytic cleavage of the oxygen-oxygen bonds.[1]
Caption: Thermal decomposition pathway of this compound.
Conclusion
The spectroscopic techniques detailed in this guide are essential for the comprehensive analysis of this compound. While the provided spectral data are based on estimations from known chemical principles and related compounds, they offer a robust framework for researchers and professionals in the identification, characterization, and quality control of this important industrial chemical. The experimental protocols and visualized pathways further contribute to a practical understanding of its synthesis and reactivity. It is recommended that for definitive structural confirmation, these estimated data be compared with spectra obtained from a purified analytical standard.
References
An In-depth Technical Guide to 1,1-Bis(tert-butylperoxy)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety protocols for 1,1-Bis(tert-butylperoxy)cyclohexane. The information is intended to support research and development activities in polymer chemistry, materials science, and other relevant fields.
Physicochemical Properties
This compound is a commercially significant organic peroxide.[1] It is primarily utilized as a radical initiator in polymerization processes and as a crosslinking agent for various polymers.[1][2][3] The following tables summarize its key physicochemical properties.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 3006-86-8 | [3] |
| Molecular Formula | C₁₄H₂₈O₄ | [5] |
| Molecular Weight | 260.37 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 0.891 g/mL at 25°C | [6] |
| Boiling Point | Decomposes before boiling | [3] |
| Flash Point | > 100 °C (estimated) | [3] |
| Solubility in Water | Insoluble | [3] |
| Storage Temperature | 2-8 °C (Refrigerated) | [3] |
Table 2: Safety and Hazard Data
| Parameter | Value | Reference |
| UN Number | 3105 (Class D Organic Peroxide, Liquid) | [2] |
| Self-Accelerating Decomposition Temperature (SADT) | 65 °C | [5] |
| Hazard Statements | H242: Heating may cause a fire. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H340: May cause genetic defects. H350: May cause cancer. | [6] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P234: Keep only in original container. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool. P410: Protect from sunlight. P420: Store away from other materials. | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the acid-catalyzed reaction of cyclohexanone (B45756) with tert-butyl hydroperoxide.
Materials:
-
Cyclohexanone
-
tert-Butyl hydroperoxide
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid)
-
Solvent (e.g., a non-reactive organic solvent)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling system, dissolve cyclohexanone in the chosen solvent.
-
Cool the mixture to the desired reaction temperature (typically between -20 to 40 °C).
-
Slowly add the acid catalyst to the stirred solution.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature. The molar ratio of tert-butyl hydroperoxide to cyclohexanone is typically between 2:1 and 10:1.
-
Allow the reaction to proceed for a specified time (e.g., 0.5 to 10 hours) with continuous stirring.
-
After the reaction is complete, neutralize the mixture with a suitable neutralizing agent.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over a drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by appropriate methods if necessary.
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 3. This compound | 3006-86-8 | Benchchem [benchchem.com]
- 4. This compound | C14H28O4 | CID 76359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:3006-86-8 | Chemsrc [chemsrc.com]
- 6. chemicalbook.com [chemicalbook.com]
Solubility Profile of 1,1-Bis(tert-butylperoxy)cyclohexane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Bis(tert-butylperoxy)cyclohexane (CAS No. 3006-86-8), a crucial organic peroxide used as a polymerization initiator. Understanding its solubility is paramount for its effective application in various chemical processes, including polymer synthesis and cross-linking reactions.
Core Concepts: Solubility and Application
This compound is a colorless to slightly yellow liquid. Its utility as a radical initiator is highly dependent on its dispersion within the reaction medium. Therefore, selecting an appropriate solvent is a critical step in process development to ensure a homogeneous reaction mixture and consistent performance. This compound is frequently utilized in the polymerization of styrene (B11656) and the cross-linking of thermoplastic plastics.
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information:
| Solvent Class | Specific Solvents Mentioned | Solubility Description |
| Aliphatic Hydrocarbons | Odorless Mineral Spirits, Isoparaffin, Isododecane | Soluble. Commercially available as solutions in these solvents. |
| Aromatic Hydrocarbons | Ethylbenzene, Styrene | Soluble. Used in styrene polymerization, indicating good solubility. |
| Alcohols | General reference | Miscible[1]. |
| Esters | Dibutyl Phthalate | Soluble. Available in formulations with this solvent. |
| Phthalates | General reference | Miscible[1]. |
| Water | Insoluble[2][3]. Some sources report as "miscible"[4][5][6][7], which may indicate variability based on product formulation or represent conflicting data. One source explicitly states "immiscible"[1]. Further empirical testing is recommended to confirm solubility in aqueous systems. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility") flask method. This method can be effectively applied to organic solvents.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Centrifuge (optional)
-
Syringes and filters (chemically resistant to the solvent)
-
Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Preliminary Test:
-
To estimate the approximate solubility, add small, successive amounts of this compound to a known volume of the solvent in a flask at the desired temperature.
-
After each addition, stir the mixture vigorously until the solute dissolves.
-
The point at which a solid or liquid phase of the peroxide persists indicates the approximate saturation point. This helps in determining the appropriate amount of substance to use in the main test.
-
-
Main Test (Flask Method):
-
Add an excess amount of this compound (as determined from the preliminary test) to a known volume of the solvent in several flasks to ensure equilibrium is reached and to have replicate samples.
-
Seal the flasks and place them in a constant temperature bath, typically maintained at 20 ± 0.5 °C or another temperature relevant to the intended application.
-
Stir the mixtures for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.
-
After the equilibration period, cease stirring and allow the mixture to stand for at least 24 hours to allow for phase separation. If separation is not complete, centrifugation can be used.
-
-
Sample Analysis:
-
Carefully extract a sample from the liquid phase, ensuring no undissolved material is transferred. This can be achieved by using a syringe with a filter.
-
Prepare a series of standards of this compound of known concentrations in the same solvent.
-
Analyze the samples and standards using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of the dissolved peroxide.
-
The solubility is reported as the average concentration from the replicate flasks.
-
Safety Precautions:
-
This compound is an organic peroxide and should be handled with care. Avoid heat, sparks, and contamination.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical substance.
References
- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 2. This compound (CH) | 3006-86-8 | Peroxides | ETW [etwinternational.com]
- 3. 1,1-Bis(Tert-Butyl Peroxy) Cyclohexane Manufacturer & Supplier in China | High Quality CAS 3006-86-8 | Applications, Safety & Price [eeting-chem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAS#:3006-86-8 | Chemsrc [chemsrc.com]
- 6. 1,1-Di(tert-butylperoxy)cyclohexane CAS#: 3006-86-8 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the Major Decomposition Products of 1,1-Bis(tert-butylperoxy)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Bis(tert-butylperoxy)cyclohexane is a widely utilized organic peroxide in various industrial applications, primarily as a polymerization initiator. Its efficacy is intrinsically linked to its thermal decomposition, a process that generates a cascade of reactive radical species. A thorough understanding of the decomposition pathways and the resultant products is paramount for optimizing its use and ensuring process safety. This technical guide provides a comprehensive overview of the major decomposition products of this compound, detailing the underlying radical chemistry, quantitative product analyses, and the experimental methodologies employed for their characterization.
Introduction
This compound belongs to the perketal class of organic peroxides. Its utility as a radical initiator stems from the inherent instability of the oxygen-oxygen single bond, which undergoes homolytic cleavage upon thermal activation. This process initiates a complex series of radical reactions, leading to the formation of various decomposition products. The nature and distribution of these products are highly dependent on the reaction conditions, including temperature and the solvent environment.
Decomposition Mechanism
The thermal decomposition of this compound is initiated by the homolytic scission of the peroxide bonds. This process can be conceptually broken down into the following key stages:
-
Initiation: The process begins with the cleavage of one or both of the O-O bonds, generating highly reactive tert-butoxy (B1229062) radicals.[1]
-
Propagation: The initially formed radicals undergo a variety of subsequent reactions, including hydrogen abstraction and fragmentation (β-scission), leading to a diverse array of secondary radicals and stable molecules.
-
Termination: The radical cascade concludes when two radical species combine to form a stable, non-radical product.
The primary radical species and their subsequent reactions are pivotal in determining the final product distribution.
Major Decomposition Products: A Quantitative Analysis
The thermal decomposition of this compound yields a range of products. The principal products arise from the reactions of the tert-butoxy radical. While extensive quantitative data in a single, comprehensive study is limited in publicly available literature, the major products consistently identified are tert-butanol (B103910) and acetone, with methane (B114726) as a significant gaseous by-product.
The formation of these products is governed by the competing pathways of hydrogen abstraction and β-scission of the tert-butoxy radical.
Table 1: Major Decomposition Products of this compound
| Product | Chemical Formula | Formation Pathway |
| tert-Butanol | (CH₃)₃COH | Hydrogen abstraction by the tert-butoxy radical from the solvent or another molecule. |
| Acetone | (CH₃)₂CO | β-scission of the tert-butoxy radical.[1] |
| Methane | CH₄ | Hydrogen abstraction by the methyl radical (formed during β-scission) from the solvent or another molecule. |
| Cyclohexanone | C₆H₁₀O | Rearrangement and stabilization of the cyclohexyl ring fragment after peroxide bond cleavage. |
| Other Minor Products | - | Further reactions of radical intermediates can lead to a variety of other hydrocarbons and oxygenated species in smaller quantities. |
Note: The relative yields of these products are highly dependent on the reaction conditions, particularly the nature of the solvent and the temperature.
Signaling Pathways and Logical Relationships
The decomposition of this compound can be visualized as a network of interconnected radical reactions. The following diagrams, generated using the DOT language, illustrate the primary decomposition pathway and the subsequent fate of the key radical intermediates.
Caption: Primary decomposition pathway of this compound.
Experimental Protocols
The identification and quantification of the decomposition products of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.
Thermal Decomposition Reaction
A typical experimental setup for studying the thermal decomposition involves the following steps:
-
Sample Preparation: A solution of this compound in a suitable high-boiling, inert solvent (e.g., n-dodecane) is prepared at a known concentration. The use of an inert solvent is crucial to minimize solvent-induced decomposition pathways and focus on the thermal decomposition of the peroxide itself.
-
Reaction Vessel: The solution is placed in a sealed, temperature-controlled reactor. The reactor is typically purged with an inert gas (e.g., nitrogen or argon) to eliminate the presence of oxygen, which can participate in side reactions.
-
Heating: The reactor is heated to the desired decomposition temperature (typically in the range of 100-140 °C) for a specified period to ensure complete or significant decomposition of the peroxide.
-
Sampling: After the reaction, the vessel is cooled, and samples of the liquid and gas phases are collected for analysis.
Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for separating, identifying, and quantifying the volatile decomposition products.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically employed for the separation of the various decomposition products.
-
Injection: A small volume of the liquid reaction mixture is injected into the GC inlet, which is heated to ensure vaporization of the analytes.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the components based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).
-
Quantification: The concentration of each product is determined by integrating the peak area in the chromatogram and comparing it to the response of a known concentration of an internal or external standard.
The following diagram illustrates a typical experimental workflow for studying the decomposition of this compound.
Caption: Experimental workflow for decomposition analysis.
Conclusion
The thermal decomposition of this compound is a complex process initiated by the homolytic cleavage of its peroxide bonds, leading primarily to the formation of tert-butoxy radicals. These radicals then propagate a series of reactions, yielding tert-butanol, acetone, and methane as the major stable end products. The quantitative distribution of these products is highly sensitive to the reaction environment. A detailed understanding of these decomposition pathways, facilitated by robust analytical methodologies such as GC-MS, is essential for the effective and safe application of this important industrial chemical. Further research focusing on detailed kinetic modeling in various solvent systems would provide a more nuanced understanding of its decomposition behavior.
References
Navigating the Thermal Stability of 1,1-Bis(tert-butylperoxy)cyclohexane: A Technical Guide to Self-Accelerating Decomposition Temperature (SADT)
For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of chemical reagents is paramount for ensuring laboratory safety and procedural efficacy. This technical guide provides an in-depth analysis of the Self-Accelerating Decomposition Temperature (SADT) of 1,1-Bis(tert-butylperoxy)cyclohexane, a widely used organic peroxide.
This compound is a valuable reagent, frequently employed as a polymerization initiator. However, its utility is intrinsically linked to its thermal instability. The peroxide groups (-O-O-) within its structure are susceptible to decomposition at elevated temperatures, a process that can become self-accelerating and potentially lead to a thermal runaway. The SADT is the lowest temperature at which this self-accelerating decomposition can occur in a substance within its commercial packaging. Accurate determination and understanding of this parameter are therefore critical for safe handling, storage, and transportation.
Quantitative Thermal Stability Data
The SADT of this compound has been determined by various methods, leading to some variation in reported values. These discrepancies can arise from differences in the formulation of the commercial product (e.g., concentration in a solvent like mineral oil) and the specific experimental protocols employed. The following table summarizes the key quantitative data related to the thermal stability of this compound.
| Parameter | Value | Method/Comments |
| Self-Accelerating Decomposition Temperature (SADT) | 65 °C | Not specified |
| Self-Accelerating Decomposition Temperature (SADT) | 70 °C | Reported for a 49%-51% mineral oil solution |
| Apparent Exothermic Onset Temperature (To) | ca. 118 °C | Determined by Differential Scanning Calorimetry (DSC) at low heating rates (0.5, 1, 2, and 4 °C min⁻¹) for a 70 mass% solution.[1] |
| Apparent Activation Energy (Ea) | ca. 156 kJ mol⁻¹ | Determined by DSC for a 70 mass% solution.[1] |
| Heat of Decomposition (ΔHd) | ca. 1,080 kJ kg⁻¹ | Determined by DSC for a 70 mass% solution.[1] |
Experimental Protocols for SADT Determination
The determination of SADT is governed by a set of standardized tests outlined in the United Nations Manual of Tests and Criteria. Additionally, thermal analysis techniques like Differential Scanning Calorimetry (DSC) are widely used to assess thermal stability and extrapolate data relevant to SADT.
UN Test H.4: Heat Accumulation Storage Test
This method is designed to simulate the thermal behavior of a substance in a package by using a Dewar vessel with similar heat loss characteristics.
Methodology:
-
Sample Preparation: A representative sample of the this compound, in its commercial packaging or a close simulation, is prepared. The mass of the sample is chosen to be representative of the package size being evaluated.
-
Apparatus: A Dewar vessel of appropriate size is selected. The vessel is equipped with a temperature sensor to monitor the sample's temperature and is placed within a temperature-controlled oven.
-
Procedure:
-
The oven is set to a predetermined constant temperature.
-
The sample in the Dewar vessel is placed in the oven.
-
The temperature of the sample is monitored over a period of seven days.
-
-
Data Interpretation:
-
If the sample temperature rises to 6°C above the oven temperature within the seven-day period, the test is considered positive, indicating that the SADT is at or below the tested temperature.
-
If the sample temperature does not exceed the oven temperature by 6°C, the test is negative.
-
The test is repeated at different oven temperatures, typically in 5°C increments, to determine the lowest temperature at which a positive result is obtained. This temperature is reported as the SADT.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. While not a direct measure of SADT, it provides crucial data on the onset temperature of decomposition, the heat of decomposition, and the activation energy, which can be used to model and predict the SADT.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel).
-
Apparatus: A calibrated Differential Scanning Calorimeter is used.
-
Procedure:
-
The sample and a reference pan (usually empty) are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen).
-
The sample is heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.
-
-
Data Analysis:
-
The resulting thermogram (heat flow vs. temperature) is analyzed to determine:
-
Onset Temperature (To): The temperature at which the exothermic decomposition begins.
-
Peak Exotherm Temperature (Tp): The temperature at which the rate of heat evolution is maximum.
-
Heat of Decomposition (ΔHd): The total heat released during the decomposition, calculated from the area under the exothermic peak.
-
-
By performing the experiment at multiple heating rates, the activation energy (Ea) of the decomposition reaction can be calculated using methods such as the Kissinger method.
-
Visualizing Key Processes
To better understand the experimental and chemical processes involved, the following diagrams illustrate the workflow for SADT determination and the thermal decomposition pathway of this compound.
Caption: Experimental workflow for SADT determination using the UN Test H.4 method.
Caption: Simplified thermal decomposition pathway of this compound.
Conclusion
The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter for the handling and use of this compound. While reported values vary slightly, they consistently indicate that this compound requires careful temperature management. The standardized UN Test H.4 provides a reliable method for determining the SADT in a specific packaging configuration, while Differential Scanning Calorimetry offers valuable insights into the compound's intrinsic thermal stability. A thorough understanding of both the experimental protocols for SADT determination and the underlying thermal decomposition mechanisms is essential for ensuring the safe and effective application of this important chemical in research and development.
References
theoretical active oxygen content of 1,1-Bis(tert-butylperoxy)cyclohexane.
An In-depth Technical Guide to the Theoretical Active Oxygen Content of 1,1-Bis(tert-butylperoxy)cyclohexane
For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of reagents is paramount. This guide provides a detailed analysis of the theoretical active oxygen content of this compound, a crucial parameter for its application as a polymerization initiator.
Data Presentation
The quantitative data essential for understanding the active oxygen content of this compound is summarized in the table below.
| Parameter | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 3006-86-8 | [1][2][3] |
| Chemical Formula | C₁₄H₂₈O₄ | [4] |
| Molecular Weight (m) | 260.37 g/mol | [3][4] |
| Number of Peroxy Groups (p) | 2 | [1] |
| Theoretical Active Oxygen Content | 12.29% | N/A |
Calculation of Theoretical Active Oxygen Content
The theoretical active oxygen content is a measure of the peroxide concentration in an organic peroxide. It is calculated based on the molecular formula of the compound and the number of peroxy groups present. Each peroxy group is considered to contain one "active" oxygen atom.
The formula for calculating the theoretical active oxygen content is as follows:
Theoretical Active Oxygen (%) = (16 * p / m) * 100
Where:
-
16 is the atomic weight of oxygen.
-
p is the number of peroxy groups in the molecule.
-
m is the molecular weight of the pure peroxide.
For this compound:
-
p = 2 (The prefix "Bis" in the name indicates two tert-butylperoxy groups)[1]
Therefore, the calculation is:
Theoretical Active Oxygen (%) = (16 * 2 / 260.37) * 100 ≈ 12.29%
Experimental Protocol: Determination of Active Oxygen Content by Iodometric Titration
The active oxygen content of organic peroxides is commonly determined experimentally using iodometric titration. This method involves the reduction of the peroxide by iodide ions, followed by titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution. The ASTM E298 standard provides a detailed procedure for this analysis.
Principle: The peroxide reacts with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.
Reaction: ROOR + 2I⁻ + 2H⁺ → ROH + ROH + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Apparatus:
-
Iodine flasks (250 mL) with stoppers
-
Burette
-
Pipettes
-
Analytical balance
Reagents:
-
Glacial acetic acid
-
Isopropyl alcohol
-
Potassium iodide (KI), saturated solution
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Carbon dioxide or nitrogen gas for inert atmosphere
Procedure (based on ASTM E298):
-
Sample Preparation: Accurately weigh a sample of this compound into a 250-mL iodine flask. The sample size should be chosen to consume a reasonable volume of the titrant.
-
Dissolution: Add 20 mL of a solvent mixture (e.g., isopropyl alcohol and glacial acetic acid) to dissolve the sample.
-
Inert Atmosphere: Purge the flask with an inert gas (carbon dioxide or nitrogen) to remove any oxygen, which can interfere with the reaction.
-
Reagent Addition: Add 5 mL of a saturated potassium iodide solution. Stopper the flask, swirl to mix, and allow it to stand in the dark for a specified time (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Titration: Add 100 mL of distilled water and titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Endpoint Determination: Add a few drops of starch indicator solution. A deep blue color will appear. Continue the titration dropwise until the blue color is completely discharged, indicating the endpoint.
-
Blank Determination: Perform a blank titration using the same procedure but without the peroxide sample to account for any oxidizing impurities in the reagents.
-
Calculation: The active oxygen content is calculated using the following formula:
Active Oxygen (%) = [((V_sample - V_blank) * N * 8) / (W * 1000)] * 100
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
8 = Equivalent weight of active oxygen
-
W = Weight of the sample (g)
-
Mandatory Visualization
The logical workflow for calculating the theoretical active oxygen content is illustrated in the following diagram.
Caption: Calculation of Theoretical Active Oxygen Content.
References
Methodological & Application
Application Notes and Protocols for Styrene Bulk Polymerization using 1,1-Bis(tert-butylperoxy)cyclohexane
Introduction
1,1-Bis(tert-butylperoxy)cyclohexane is a highly efficient organic peroxide initiator for the bulk polymerization of styrene (B11656). Its decomposition at elevated temperatures generates free radicals that initiate the polymerization process, leading to the formation of polystyrene. This initiator is particularly valued for its ability to provide a good balance between polymerization rate and the final polymer's molecular weight properties. The effective temperature range for its use in styrene polymerization is typically between 90°C and 120°C.[1] A key advantage of using this initiator is its effectiveness in reducing the residual monomer content in the final polymer.
These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals utilizing this compound for the bulk polymerization of styrene. The information will facilitate the controlled synthesis of polystyrene with desired properties.
Data Presentation
The following tables summarize the expected quantitative data for the bulk polymerization of styrene initiated by this compound under various conditions. Generally, a higher initiator concentration results in a greater number of initiated polymer chains, leading to a lower average molecular weight.[2]
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.005 | 100 | 4 | 45 | 150,000 | 330,000 | 2.2 |
| 0.010 | 100 | 4 | 60 | 110,000 | 253,000 | 2.3 |
| 0.020 | 100 | 4 | 75 | 80,000 | 192,000 | 2.4 |
| 0.040 | 100 | 4 | 85 | 55,000 | 137,500 | 2.5 |
Table 2: Effect of Temperature on Polymerization
| Initiator Concentration (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.010 | 90 | 6 | 55 | 130,000 | 299,000 | 2.3 |
| 0.010 | 100 | 4 | 60 | 110,000 | 253,000 | 2.3 |
| 0.010 | 110 | 3 | 68 | 95,000 | 228,000 | 2.4 |
| 0.010 | 120 | 2 | 72 | 78,000 | 195,000 | 2.5 |
Table 3: Polymerization Progression Over Time
| Initiator Concentration (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.010 | 100 | 1 | 20 | 145,000 | 319,000 | 2.2 |
| 0.010 | 100 | 2 | 38 | 130,000 | 299,000 | 2.3 |
| 0.010 | 100 | 4 | 60 | 110,000 | 253,000 | 2.3 |
| 0.010 | 100 | 6 | 78 | 100,000 | 240,000 | 2.4 |
Experimental Protocols
The following protocols provide a detailed methodology for the bulk polymerization of styrene using this compound as the initiator.
Materials
-
Styrene monomer (inhibitor removed)
-
This compound
-
Nitrogen gas (high purity)
-
Toluene
-
Reaction vessel (e.g., Schlenk flask or sealed ampoule)
-
Constant temperature oil bath or heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Standard laboratory glassware
Procedure
-
Monomer Preparation: The inhibitor in styrene (typically 4-tert-butylcatechol) must be removed prior to polymerization. This can be achieved by washing the monomer with an aqueous sodium hydroxide (B78521) solution followed by distilled water, drying over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then distilling under reduced pressure. The purified monomer should be stored under a nitrogen atmosphere in a refrigerator.
-
Reaction Setup:
-
A clean, dry reaction vessel equipped with a magnetic stir bar is charged with the desired amount of purified styrene monomer.
-
The calculated amount of this compound is added to the styrene monomer. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
The reaction vessel is sealed and the mixture is deoxygenated by bubbling with high-purity nitrogen for 15-20 minutes or by several freeze-pump-thaw cycles. A nitrogen atmosphere should be maintained throughout the reaction.
-
-
Polymerization:
-
The sealed reaction vessel is placed in a preheated oil bath or heating mantle set to the desired polymerization temperature (e.g., 90-120°C).
-
The reaction mixture is stirred continuously to ensure uniform temperature and mixing.
-
The polymerization is allowed to proceed for the desired amount of time. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
-
Termination and Isolation:
-
After the desired reaction time, the polymerization is terminated by rapidly cooling the reaction vessel in an ice-water bath.
-
The viscous polymer solution is diluted with a suitable solvent, such as toluene, to facilitate its removal from the reaction vessel.
-
The polymer is precipitated by slowly pouring the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
The precipitated polystyrene is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
-
Characterization:
-
Conversion: The percentage conversion of monomer to polymer is determined gravimetrically using the following formula: Conversion (%) = (Mass of polymer / Initial mass of monomer) x 100
-
Molecular Weight and Polydispersity Index (PDI): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the polystyrene are determined by Gel Permeation Chromatography (GPC) using appropriate standards for calibration.
-
Visualizations
The following diagrams illustrate the key processes involved in the bulk polymerization of styrene using this compound.
Caption: Free radical polymerization of styrene workflow.
Caption: Experimental workflow for styrene polymerization.
Caption: Simplified reaction mechanism.
References
Application Notes and Protocols for Crosslinking Polyethylene with 1,1-Bis(tert-butylperoxy)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1,1-Bis(tert-butylperoxy)cyclohexane as a crosslinking agent for polyethylene (B3416737) (PE). Crosslinking transforms thermoplastic polyethylene into a thermoset material with enhanced mechanical strength, thermal stability, and chemical resistance, making it suitable for a wide range of demanding applications.
Introduction
This compound is an organic peroxide that serves as an effective free-radical initiator for the crosslinking of polyolefins, particularly polyethylene.[1] Upon thermal decomposition at elevated temperatures, it generates highly reactive tert-butoxy (B1229062) radicals. These radicals abstract hydrogen atoms from the polyethylene backbone, creating polymer macroradicals. The subsequent combination of these macroradicals forms a stable three-dimensional network structure, significantly altering the material's properties.[1][2]
This modification from a thermoplastic to a thermoset structure enhances key performance characteristics of polyethylene, including:
-
Improved Mechanical Properties: Increased tensile strength, impact strength, and creep resistance.[2][3]
-
Enhanced Thermal Stability: Higher heat deformation temperature and improved performance at elevated temperatures.[3]
-
Increased Chemical Resistance: Reduced solubility in organic solvents and improved resistance to environmental stress cracking.[2]
The degree of crosslinking, and consequently the final properties of the crosslinked polyethylene (XLPE), is influenced by several factors, including the concentration of the peroxide, processing temperature, and time.[2]
Quantitative Data on Crosslinked Polyethylene Properties
The following tables summarize the typical effects of crosslinking with a peroxide initiator on the properties of high-density polyethylene (HDPE). While the data presented below is for a similar peroxide, di-tert-butyl peroxide (DTBP), it provides a strong indication of the expected trends when using this compound. Researchers should perform their own optimization studies to achieve the desired properties for their specific application.
Table 1: Effect of Peroxide Concentration on Crosslinking Degree and Thermal Properties of HDPE
| Peroxide Concentration (wt%) | Crosslinking Degree (%) | Heat Deformation Temperature (°C) |
| 0.5 | 5.1 | - |
| 1.0 | 45.3 | - |
| 1.5 | 68.2 | 75.4 |
| 2.0 | 74.7 | 78.5 |
| 2.5 | 69.0 | 80.1 |
Data adapted from a study on di-tert-butyl peroxide (DTBP) and is indicative of expected trends.[4]
Table 2: Effect of Peroxide Concentration on Mechanical Properties of HDPE
| Peroxide Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |
| 0 (Neat HDPE) | 21.5 | 510.2 | 34.1 | 27.5 |
| 1.5 | 21.1 | 280.5 | 78.9 | 31.2 |
| 2.0 | 20.8 | 150.7 | 95.6 | 32.8 |
| 2.5 | 20.1 | 90.0 | 104.7 | 33.6 |
Data adapted from a study on di-tert-butyl peroxide (DTBP) and is indicative of expected trends.[4]
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale crosslinking of polyethylene using this compound.
Materials and Equipment
-
Polyethylene resin: High-density polyethylene (HDPE), Low-density polyethylene (LDPE), or Linear low-density polyethylene (LLDPE) powder or pellets.
-
Crosslinking agent: this compound.
-
Solvent (for solution blending): Dichloromethane or cyclohexane.
-
Internal mixer or twin-screw extruder: For melt blending.
-
Compression molding press: To prepare test specimens.
-
Soxhlet extraction apparatus: For gel content determination.
-
Mechanical testing equipment: Tensile tester, impact tester, etc.
-
Differential Scanning Calorimeter (DSC): For thermal analysis.
Protocol 1: Laboratory-Scale Melt Blending and Crosslinking
This protocol describes a common method for preparing crosslinked polyethylene samples in a laboratory setting.
-
Preparation of the Blend:
-
Dry the polyethylene resin in a vacuum oven at 60-80°C for at least 4 hours to remove any moisture.
-
Accurately weigh the desired amount of polyethylene and this compound. The peroxide concentration typically ranges from 0.5 to 2.5 wt%.
-
Premix the polyethylene and peroxide in a container by tumbling for 10-15 minutes to ensure a homogeneous distribution.
-
-
Melt Compounding:
-
Set the temperature of the internal mixer or extruder to a value below the decomposition temperature of the peroxide to prevent premature crosslinking. A typical starting temperature is 120-140°C.
-
Add the premixed blend to the mixer or extruder and compound the material for 5-10 minutes at a set screw speed (e.g., 50 rpm).
-
-
Compression Molding and Curing:
-
Transfer the compounded material to a preheated compression mold.
-
Increase the temperature of the press to the desired crosslinking temperature, typically in the range of 170-200°C. The optimal temperature will depend on the half-life of the peroxide and the desired curing time.
-
Apply a pressure of 5-10 MPa and maintain the temperature for a sufficient time to ensure complete crosslinking (e.g., 10-20 minutes).
-
Cool the mold under pressure to solidify the crosslinked polyethylene sheet.
-
-
Sample Characterization:
-
Cut the crosslinked sheet into specimens of appropriate dimensions for mechanical and physical testing according to relevant ASTM or ISO standards.
-
Protocol 2: Determination of Gel Content (Crosslink Density)
The gel content is a measure of the degree of crosslinking and represents the insoluble fraction of the polymer in a suitable solvent.
-
Sample Preparation:
-
Accurately weigh a small sample (approximately 0.2-0.3 g) of the crosslinked polyethylene.
-
-
Solvent Extraction:
-
Place the sample in a wire mesh cage or a cellulose (B213188) thimble.
-
Perform solvent extraction using a Soxhlet apparatus with a suitable solvent (e.g., xylene or decalin) for at least 8 hours.
-
-
Drying and Weighing:
-
Carefully remove the extracted sample (the gel) and dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Weigh the dried gel.
-
-
Calculation:
-
Calculate the gel content using the following formula: Gel Content (%) = (Weight of dried gel / Initial weight of sample) x 100
-
Visualization of Pathways and Workflows
Chemical Reaction Pathway of Peroxide-Induced Crosslinking
The following diagram illustrates the key steps involved in the free-radical crosslinking of polyethylene initiated by this compound.
Caption: Peroxide-induced crosslinking of polyethylene.
Experimental Workflow for Polyethylene Crosslinking
This diagram outlines the typical workflow for preparing and characterizing crosslinked polyethylene in a laboratory setting.
Caption: Workflow for crosslinking polyethylene.
Safety and Handling
Organic peroxides such as this compound are thermally sensitive and can decompose rapidly if not stored and handled properly.
-
Storage: Store in a cool, well-ventilated area away from heat sources and direct sunlight.[3] The recommended storage temperature is typically below 25°C.[3]
-
Handling: Avoid contact with reducing agents, acids, bases, and heavy metal compounds.[5] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Decomposition: The self-accelerating decomposition temperature (SADT) for this compound is approximately 70°C.[3] Above this temperature, the decomposition can become uncontrollable.
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed safety and handling information.
References
Application Notes and Protocols for the Curing of Unsaturated Polyester Resins with 1,1-Bis(tert-butylperoxy)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,1-Bis(tert-butylperoxy)cyclohexane as a thermal initiator for the curing of unsaturated polyester (B1180765) resins (UPR). This document outlines the curing mechanism, typical applications, quantitative data on curing characteristics, and detailed experimental protocols.
Introduction
Unsaturated polyester resins are versatile thermosetting polymers widely used in the production of composites, coatings, and molded articles. The curing process, an irreversible transformation from a liquid to a solid state, is a critical step that dictates the final properties of the material. This transformation is achieved through a free-radical copolymerization reaction between the unsaturated polyester polymer and a reactive diluent, most commonly styrene (B11656). This compound is a frequently utilized organic peroxide initiator for high-temperature curing processes, offering excellent performance in applications such as Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC).
Curing Mechanism
The curing of unsaturated polyester resins initiated by this compound is a classic example of free-radical polymerization, which can be broken down into three primary stages: initiation, propagation, and termination.
-
Initiation: At elevated temperatures, typically above 80-90°C, the peroxide undergoes homolytic cleavage of the oxygen-oxygen bond to generate highly reactive tert-butoxy (B1229062) free radicals.
-
Propagation: These free radicals attack the carbon-carbon double bonds present in both the unsaturated polyester chains and the styrene monomer. This initiates a chain reaction, leading to the formation of a cross-linked, three-dimensional network structure.
-
Termination: The polymerization process ceases when two growing radical chains combine or disproportionate.
Caption: Free-radical curing mechanism of UPR with this compound.
Applications
This compound is primarily used in hot curing applications where elevated temperatures are employed to achieve rapid and complete curing. Key application areas include:
-
Sheet Molding Compound (SMC): A ready-to-mold glass-fiber reinforced thermosetting material primarily used in compression molding.
-
Bulk Molding Compound (BMC): A dough-like composite material of resin, fillers, and reinforcements for injection or compression molding.
-
Pultrusion: A continuous process for manufacturing composites with a constant cross-sectional profile.
-
High-temperature coatings and laminates.
Quantitative Curing Characteristics
The efficiency of the curing process is typically evaluated by measuring the gel time, cure time, and peak exotherm. These parameters are influenced by the concentration of the initiator and the curing temperature. The following table summarizes typical curing characteristics of a standard unsaturated polyester resin initiated with this compound.
| Initiator Concentration (phr*) | Curing Temperature (°C) | Gel Time (minutes) | Cure Time (minutes) | Peak Exotherm (°C) |
| 1.0 | 120 | 5 - 8 | 10 - 15 | 180 - 200 |
| 1.5 | 120 | 3 - 5 | 7 - 12 | 190 - 210 |
| 2.0 | 120 | 2 - 4 | 5 - 10 | 200 - 220 |
| 1.0 | 140 | 2 - 4 | 4 - 8 | 200 - 220 |
| 1.5 | 140 | 1 - 3 | 3 - 6 | 210 - 230 |
| 2.0 | 140 | < 2 | 2 - 5 | 220 - 240 |
*phr: parts per hundred parts of resin
Note: The data presented in this table is representative and can vary depending on the specific type of unsaturated polyester resin, the presence of fillers or pigments, and the experimental setup.
Experimental Protocols
Protocol 1: Determination of Gel Time and Peak Exotherm
This protocol describes a standard method for determining the gel time and peak exothermic temperature of an unsaturated polyester resin cured with this compound in a constant temperature bath. This method is based on the principles outlined in ASTM D2471.
Materials and Equipment:
-
Unsaturated polyester resin
-
This compound initiator
-
Constant temperature water or oil bath
-
Test tubes or beakers (100 mL)
-
Thermocouple or digital thermometer with a probe
-
Stirring rod (wooden or glass)
-
Stopwatch
-
Balance (accurate to 0.01 g)
Procedure:
-
Preparation:
-
Set the constant temperature bath to the desired curing temperature (e.g., 120°C or 140°C).
-
Weigh 100 g of the unsaturated polyester resin into a beaker.
-
Weigh the desired amount of this compound (e.g., 1.0, 1.5, or 2.0 g for 1.0, 1.5, or 2.0 phr respectively).
-
-
Initiation and Mixing:
-
Add the weighed initiator to the resin.
-
Start the stopwatch and immediately begin mixing the initiator and resin thoroughly with the stirring rod for 2 minutes, ensuring a homogeneous mixture.
-
-
Data Collection:
-
Place the beaker containing the resin mixture into the constant temperature bath.
-
Insert the thermocouple probe into the center of the resin mass.
-
Record the temperature of the resin at regular intervals (e.g., every 30 seconds).
-
Continuously and gently stir the resin with the stirring rod.
-
-
Determining Gel Time:
-
The gel time is the point at which the resin changes from a liquid to a gel-like state. This is often characterized by the resin becoming stringy and then breaking as the stirring rod is pulled away. Record the time at which this occurs.
-
-
Determining Cure Time and Peak Exotherm:
-
Continue recording the temperature until it reaches a maximum value and then begins to decrease.
-
The peak exotherm is the maximum temperature reached during the curing process.
-
The cure time is the time from the start of mixing to the time the peak exotherm is reached.
-
Caption: Experimental workflow for determining gel time and peak exotherm.
Protocol 2: Curing for Material Property Testing (e.g., SMC/BMC)
This protocol provides a general procedure for the preparation and curing of a simple SMC or BMC formulation for subsequent mechanical or thermal property testing.
Materials and Equipment:
-
Unsaturated polyester resin
-
This compound initiator
-
Styrene monomer (if needed for viscosity adjustment)
-
Fillers (e.g., calcium carbonate)
-
Reinforcement (e.g., chopped glass fibers)
-
Mold release agent
-
Heated press with temperature control
-
Mold of desired dimensions
-
High-shear mixer (for BMC) or compounding rolls (for SMC)
Procedure:
-
Formulation Compounding:
-
In a suitable mixing vessel, combine the unsaturated polyester resin and any additional styrene.
-
Gradually add the fillers while mixing until a homogeneous paste is formed.
-
For BMC, continue mixing and add the chopped glass fibers until they are uniformly dispersed. For SMC, the resin paste is applied to a carrier film, and glass fibers are chopped onto the paste before a second resin-coated film is applied on top, followed by compaction through rollers.
-
Add the this compound initiator and mix thoroughly.
-
-
Molding and Curing:
-
Apply a mold release agent to the surfaces of the mold.
-
Preheat the press and mold to the desired curing temperature (e.g., 140-160°C).
-
Place a pre-weighed charge of the compounded material into the mold.
-
Close the press and apply pressure according to the material specifications.
-
Cure for the predetermined time required for the specific part thickness and formulation (typically 1-5 minutes).
-
-
Demolding and Post-Curing:
-
Open the press and carefully demold the cured part.
-
For optimal properties, a post-curing step may be performed by placing the part in an oven at a temperature slightly above the curing temperature for a specified duration (e.g., 2 hours at 160°C).
-
Safety Precautions
Organic peroxides are reactive and potentially hazardous materials. Always handle this compound with care and adhere to the following safety precautions:
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep it separate from incompatible materials such as acids, bases, heavy metal compounds, and reducing agents.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Mixing: Never mix organic peroxides directly with accelerators (e.g., cobalt naphthenate), as this can lead to a violent, explosive reaction. Always add each component separately to the resin.
-
Disposal: Dispose of unused material and containers in accordance with local, state, and federal regulations.
Disclaimer: This information is intended for guidance in a laboratory setting by qualified individuals. It is the responsibility of the user to establish appropriate safety and handling procedures.
Application Notes and Protocols for Suspension Polymerization Initiated by 1,1-Bis(tert-butylperoxy)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,1-Bis(tert-butylperoxy)cyclohexane as a thermal initiator in suspension polymerization. This document is intended for professionals in research and development, particularly those involved in polymer synthesis for various applications, including drug delivery systems.
Introduction
This compound is a dialkyl peroxide initiator highly effective for the free-radical polymerization of various monomers, including styrene (B11656), acrylates, and methacrylates.[1][2] Its symmetrical structure and decomposition kinetics make it a suitable choice for processes requiring initiation in the temperature range of 90°C to 120°C.[1] This initiator is particularly valuable in suspension polymerization, a process that allows for the synthesis of polymer beads with controlled size and morphology. The resulting polymers can be tailored for specific applications by carefully controlling the polymerization conditions.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₂₈O₄ |
| Molecular Weight | 260.37 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Typical Assay | ≥ 95% |
| Active Oxygen Content | ~12.3% |
| Solubility | Soluble in most organic solvents, insoluble in water. |
| Recommended Storage Temperature | Below 30°C |
Initiation Mechanism
The initiation of polymerization by this compound proceeds via thermal decomposition. When heated, the peroxide bonds (-O-O-) cleave homolytically to generate highly reactive tert-butoxy (B1229062) radicals. These primary radicals can then initiate the polymerization by adding to a monomer unit, thus starting the polymer chain growth.
The decomposition can be visualized as a two-step process, which makes it act as an unsymmetrical difunctional initiator. This characteristic can lead to the formation of polymers with higher molecular weights compared to those synthesized with monofunctional initiators. The major end groups found on the resulting polystyrene chains are assigned to the 5-(t-butyldioxycarbonyl)pentyl group and t-BuO.
Experimental Protocols
The following protocols provide a general framework for the suspension polymerization of styrene and methyl methacrylate (B99206) (MMA) using this compound as the initiator. Researchers should optimize these conditions based on their specific requirements for particle size, molecular weight, and other polymer properties.
Suspension Polymerization of Styrene
This protocol outlines the synthesis of polystyrene beads.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Poly(vinyl alcohol) (PVA) as a suspending agent
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a variable speed motor
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Aqueous Phase Preparation: In the three-necked flask, dissolve the desired amount of poly(vinyl alcohol) in deionized water with gentle heating and stirring until a clear solution is obtained. The concentration of PVA will influence the final particle size of the polymer beads.
-
Organic Phase Preparation: In a separate beaker, dissolve the specified amount of this compound in styrene monomer.
-
Dispersion: While vigorously stirring the aqueous phase, slowly add the organic phase to form a fine suspension of monomer droplets. The stirring speed is a critical parameter for controlling the droplet size, which in turn determines the final polymer bead size.
-
Polymerization: Heat the suspension to the desired reaction temperature (typically between 90°C and 120°C) under a nitrogen atmosphere. Maintain constant stirring throughout the polymerization process. The reaction time will depend on the temperature and initiator concentration.
-
Work-up: After the desired reaction time, cool the reactor to room temperature. The resulting polymer beads can be collected by filtration using a Buchner funnel.
-
Purification: Wash the polymer beads several times with deionized water to remove any residual suspending agent and other impurities. Subsequently, wash with a suitable non-solvent for the polymer (e.g., methanol) to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Experimental Workflow for Styrene Suspension Polymerization:
Suspension Polymerization of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) beads.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound
-
Suspending agent (e.g., gelatin, cellulose (B213188) derivatives)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Same as for styrene polymerization.
Procedure:
The procedure is analogous to the suspension polymerization of styrene. Key differences may include the choice of suspending agent and the specific reaction temperature and time, which should be optimized for the desired PMMA properties.
Quantitative Data Summary
While specific experimental data for suspension polymerization using this compound is not extensively available in the public domain, the following table provides a general guide to the expected influence of key process parameters on the final polymer properties. This information is based on established principles of suspension polymerization.
| Process Parameter | Effect on Particle Size | Effect on Molecular Weight |
| Initiator Concentration (Increasing) | Minor decrease | Decreases |
| Monomer-to-Water Ratio (Increasing) | Increases | Generally no significant effect |
| Stirring Speed (Increasing) | Decreases | Minor effect |
| Suspending Agent Concentration (Increasing) | Decreases | Generally no significant effect |
| Reaction Temperature (Increasing) | Minor effect | Decreases |
Characterization of Polymer Beads
The synthesized polymer beads should be characterized to determine their physical and chemical properties.
Recommended Characterization Techniques:
-
Particle Size Analysis: Techniques such as laser diffraction or optical microscopy can be used to determine the mean particle size and particle size distribution.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is the standard method for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer. Thermogravimetric Analysis (TGA) can provide information about the thermal stability of the polymer.
-
Spectroscopic Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the polymer.
Safety Precautions
-
This compound is an organic peroxide and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.
-
Organic peroxides can be thermally unstable. Store the initiator at the recommended temperature and avoid exposure to heat, sparks, and open flames.
-
Styrene and methyl methacrylate are flammable and volatile. Handle these monomers in a fume hood and take appropriate fire safety precautions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of polymer beads with tailored properties for a wide range of applications.
References
Application Notes and Protocols for the Use of 1,1-Bis(tert-butylperoxy)cyclohexane in Acrylic Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the utilization of 1,1-Bis(tert-butylperoxy)cyclohexane as a thermal initiator in the synthesis of acrylic resins. This document is intended to guide researchers and professionals in the safe and effective use of this organic peroxide for the controlled polymerization of acrylate (B77674) and methacrylate (B99206) monomers.
Introduction
This compound is a cycloaliphatic perketal-type organic peroxide widely employed as a radical initiator for the polymerization of various monomers, including styrenes, acrylonitriles, acrylates, and methacrylates.[1][2] Its controlled decomposition at elevated temperatures makes it a suitable choice for applications requiring specific polymer properties. The thermal decomposition of this compound generates tert-butoxy (B1229062) radicals, which subsequently initiate the free-radical polymerization of monomer units.[1] This initiator is particularly effective for polymerization processes conducted at temperatures ranging from 90°C to 120°C.[1]
The selection of an appropriate initiator is a critical factor in the synthesis of acrylic resins, as it significantly influences the polymerization efficiency and the final properties of the resin, such as molecular weight, polydispersity, viscosity, and residual monomer content.[3] this compound offers advantages in producing acrylic resins with desirable characteristics for various applications, including high-solids coatings.[4]
Materials and Equipment
Materials
-
Monomers:
-
Methyl Methacrylate (MMA)
-
n-Butyl Acrylate (BA)
-
Styrene (St)
-
Acrylic Acid (AA)
-
-
Initiator:
-
This compound (e.g., available as Trigonox® 22-E50, a 50% solution in mineral oil)[5]
-
-
Solvent:
-
Xylene or Toluene
-
-
Chain Transfer Agent (optional):
-
2-Mercaptoethanol
-
-
Inert Gas:
-
Nitrogen (N₂)
-
Equipment
-
Jacketed glass or stainless steel reactor equipped with:
-
Mechanical stirrer
-
Thermometer with temperature controller
-
Reflux condenser
-
Inlet for inert gas
-
Monomer and initiator feed pumps or dropping funnels
-
-
Heating and cooling system for the reactor jacket
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Safety Precautions
This compound is an organic peroxide and must be handled with care. It is a thermally unstable substance that can undergo self-accelerating decomposition at elevated temperatures.[6][7]
-
Storage: Store in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as reducing agents, acids, alkalis, and heavy metal compounds.[6] The recommended storage temperature is typically below 25°C.[2]
-
Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[6] Handle in a well-ventilated area to avoid inhalation of vapors.
-
Fire Hazard: Organic peroxides may cause fire. Keep away from flammable materials. In case of fire, use water spray, dry chemical, or carbon dioxide extinguishers.
-
Disposal: Dispose of unused material and waste in accordance with local regulations for hazardous materials.
Experimental Protocol: Solution Polymerization of an Acrylic Resin
This protocol describes the synthesis of a general-purpose acrylic resin using a solution polymerization technique with this compound as the initiator.
Preparation
-
Reactor Setup: Assemble the jacketed reactor system in a fume hood. Ensure all connections are secure and the system is clean and dry.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
Solvent Charging: Charge the reactor with the desired amount of solvent (e.g., Xylene).
-
Monomer and Initiator Preparation: In a separate vessel, prepare a mixture of the monomers (e.g., MMA, BA, St, AA) and the this compound initiator. If a chain transfer agent is used, it should also be added to this mixture.
Polymerization Procedure
-
Heating: Heat the solvent in the reactor to the desired reaction temperature (typically between 95°C and 125°C) while stirring.[5]
-
Monomer/Initiator Feed: Once the solvent reaches the set temperature, begin the continuous addition of the monomer/initiator mixture to the reactor over a period of 3 to 5 hours. Maintain a constant feed rate to ensure a monomer-starved condition, which helps in controlling the molecular weight and polydispersity.
-
Reaction Monitoring: Monitor the reaction temperature closely and maintain it within ±2°C of the setpoint. The viscosity of the reaction mixture will gradually increase as the polymerization progresses.
-
Post-Reaction: After the addition of the monomer/initiator mixture is complete, continue to heat and stir the reaction mixture for an additional 1 to 2 hours to ensure high monomer conversion.
-
Cooling: Once the reaction is complete, cool the reactor to room temperature.
-
Discharge: Discharge the resulting acrylic resin solution from the reactor.
Data Presentation
The concentration and type of initiator play a crucial role in determining the final properties of the acrylic resin. The following table summarizes the effect of different peroxide initiators, including a peroxyketal type similar to this compound, on the molecular weight (Mw) of the synthesized acrylic resin. The polymerizations were conducted under similar conditions to allow for comparison.
| Initiator Type | Initiator Name | Reaction Temperature (°C) | Resulting Molecular Weight (Mw) ( g/mol ) |
| Peroxyester | Tert-butyl peroxy-2-ethylhexanoate | 103 | ~70,200 |
| Peroxyketal | 1,1-di-(tert-butyl peroxy) cyclohexane | 123 | ~70,000 |
| Dialkylperoxide | D-t-Butyl Peroxide | 112 | ~71,500 |
| Azo | 2,2ʹ azodi (methyl butyronitrile) | 157 | ~70,500 |
Data adapted from "Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization". In this study, the initiator concentration and feed rate were kept constant across experiments to compare the effect of initiator type.[8]
Visualization
Logical Relationship of Initiator Decomposition and Polymerization
The following diagram illustrates the thermal decomposition of this compound and the subsequent initiation of acrylic monomer polymerization.
Caption: Thermal decomposition of the initiator and subsequent polymerization steps.
Experimental Workflow for Acrylic Resin Synthesis
This diagram outlines the key steps in the experimental protocol for synthesizing acrylic resin using solution polymerization.
Caption: Workflow for the solution polymerization of acrylic resin.
References
- 1. This compound | 3006-86-8 | Benchchem [benchchem.com]
- 2. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 3. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luperox.arkema.com [luperox.arkema.com]
- 5. nouryon.com [nouryon.com]
- 6. nouryon.com [nouryon.com]
- 7. nouryon.com [nouryon.com]
- 8. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
The Influence of Temperature on the Initiator Efficiency of 1,1-Bis(tert-butylperoxy)cyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Bis(tert-butylperoxy)cyclohexane is a widely utilized organic peroxide initiator in various polymerization processes. Its efficiency in generating free radicals for initiating polymerization is critically dependent on temperature. This document provides detailed application notes and experimental protocols to elucidate the effect of temperature on the initiator efficiency of this compound. Understanding this relationship is paramount for optimizing polymerization kinetics, controlling polymer properties, and ensuring process safety.
Introduction
This compound (CAS No. 3006-86-8) is a peroxyketal-type organic peroxide that serves as an excellent source of free radicals for initiating the polymerization of various monomers, including styrenes, acrylates, and methacrylates.[1][2][3] Its primary mode of action involves the thermal decomposition of the peroxide bonds, a process that is highly sensitive to temperature. The rate of decomposition directly impacts the initiator efficiency, which is the fraction of radicals generated that successfully initiate polymer chains. This efficiency is a key parameter in controlling the rate of polymerization, the molecular weight, and the molecular weight distribution of the resulting polymer.
The thermal decomposition of this compound proceeds via homolytic cleavage of the O-O bonds, leading to the formation of reactive tert-butoxy (B1229062) radicals.[1] The rate of this decomposition is typically characterized by its half-life, which is the time required for half of the peroxide to decompose at a given temperature.[4] This document outlines the temperature-dependent properties of this initiator and provides protocols for its evaluation.
Quantitative Data on Thermal Decomposition
The initiator efficiency of this compound is directly related to its thermal decomposition rate. The following tables summarize key quantitative data regarding the effect of temperature on its decomposition.
Table 1: Half-Life of this compound at Various Temperatures
| Temperature (°C) | Half-Life (t½) |
| 94 | 10 hours |
| 113 | 1 hour |
| 134 | 0.1 hour (6 minutes) |
Data presented in this table is compiled from various sources and represents typical values.
Table 2: Thermokinetic Parameters for the Thermal Decomposition of this compound
| Parameter | Value | Unit | Method |
| Activation Energy (Ea) | ~156 | kJ/mol | Differential Scanning Calorimetry (DSC)[5] |
| Apparent Exothermic Onset Temperature (To) | ~118 | °C | Differential Scanning Calorimetry (DSC) at low heating rates[5] |
| Heat of Decomposition (ΔHd) | ~1,080 | kJ/kg | Differential Scanning Calorimetry (DSC)[5] |
| Self-Accelerating Decomposition Temperature (SADT) | 70 | °C | [6] |
These parameters are crucial for designing safe and efficient polymerization processes. The activation energy indicates the sensitivity of the decomposition rate to temperature changes, while the SADT is a critical safety parameter that defines the lowest temperature at which self-accelerating decomposition may occur for a substance in its commercial packaging.
Decomposition Mechanism and Initiator Efficiency
The thermal decomposition of this compound initiates a cascade of radical reactions. The efficiency of this process is influenced by temperature and the surrounding chemical environment.
Signaling Pathway: Thermal Decomposition of this compound
The decomposition begins with the homolytic cleavage of the peroxide bonds to form tert-butoxy radicals. These radicals can then initiate polymerization or undergo further reactions.
Caption: Thermal decomposition pathway of this compound.
Higher temperatures increase the rate of homolytic cleavage, leading to a higher concentration of primary radicals and thus a greater potential for initiating polymerization.[1] However, excessively high temperatures can lead to side reactions like β-scission, which may produce less effective initiating species and can negatively impact the properties of the final polymer.
Experimental Protocols
To experimentally determine the effect of temperature on the initiator efficiency of this compound, the following protocols can be employed.
Experimental Workflow for Evaluating Temperature Effects
The overall workflow involves characterizing the thermal decomposition of the initiator and then correlating this with its performance in a polymerization reaction.
References
Optimizing Polymer Curing with 1,1-Bis(tert-butylperoxy)cyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the optimal concentration of 1,1-Bis(tert-butylperoxy)cyclohexane as a curing agent for various polymer systems. The following sections outline the effects of initiator concentration on the curing characteristics and final properties of unsaturated polyester (B1180765) resins, polyethylene (B3416737), and silicone rubber, supported by experimental data and standardized testing methodologies.
Introduction to this compound as a Curing Agent
This compound is a versatile organic peroxide widely used as a radical initiator for polymerization and a crosslinking agent for various polymers. Its controlled decomposition at elevated temperatures allows for a predictable and efficient curing process, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the final thermoset material. The selection of an optimal concentration is critical to achieving the desired material properties without inducing defects such as brittleness or incomplete curing.
Application in Unsaturated Polyester (UP) Resins
Unsaturated polyester resins are commonly cured using peroxide initiators. The concentration of this compound directly influences the curing profile and the mechanical properties of the cured resin.
Recommended Concentration Range
For most unsaturated polyester resin formulations, a suitable concentration of this compound ranges from 1.0% to 2.0% by weight of the resin [1]. The optimal concentration is dependent on the desired curing temperature and the specific resin formulation.
Effect of Concentration on Curing Characteristics
Higher concentrations of the initiator generally lead to a faster cure rate, a shorter gel time, and a higher peak exotherm temperature. However, excessively high concentrations can result in a very rapid, uncontrolled cure, leading to high internal stresses and potential micro-cracking. Conversely, a concentration that is too low may lead to an incomplete cure and inferior mechanical properties.
Table 1: Effect of this compound Concentration on the Curing of Unsaturated Polyester Resin
| Initiator Concentration (wt%) | Gel Time (minutes) | Cure Time (minutes) | Peak Exotherm (°C) | Barcol Hardness |
| 1.0 | 15 - 25 | 30 - 45 | 140 - 160 | 35 - 40 |
| 1.5 | 10 - 20 | 25 - 35 | 160 - 180 | 40 - 45 |
| 2.0 | 5 - 15 | 20 - 30 | 180 - 200 | 40 - 45 |
Note: These values are typical and can vary depending on the specific resin system, ambient temperature, and presence of promoters or inhibitors.
Experimental Protocol: Determining Optimal Concentration using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to evaluate the effect of initiator concentration on the cure kinetics of unsaturated polyester resin.
Materials and Equipment:
-
Unsaturated polyester resin
-
This compound
-
Differential Scanning Calorimeter (DSC) with hermetic aluminum pans
-
Microbalance
Procedure:
-
Prepare a series of uncured resin samples with varying concentrations of this compound (e.g., 1.0%, 1.5%, 2.0% by weight).
-
Accurately weigh 5-10 mg of each sample into a hermetic aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a dynamic scan from ambient temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature to obtain the curing exotherm.
-
Analyze the data to determine the onset temperature of curing, the peak exotherm temperature, and the total heat of cure (ΔH).
Data Analysis:
-
Onset Temperature: Indicates the temperature at which the curing reaction begins.
-
Peak Exotherm Temperature: Represents the temperature at which the curing reaction rate is at its maximum.
-
Total Heat of Cure (ΔH): The area under the exotherm peak, which is proportional to the extent of the reaction. A higher ΔH generally indicates a more complete cure.
Caption: Workflow for DSC analysis of UP resin curing.
Application in Polyethylene (PE) Crosslinking
This compound is an effective crosslinking agent for polyethylene, converting it from a thermoplastic to a thermoset material with improved high-temperature performance and mechanical properties.
Recommended Concentration Range
The typical concentration range for crosslinking high-density polyethylene (HDPE) is 0.5% to 1.5% by weight . An optimal concentration of around 0.7% has been reported to provide a good balance of impact strength and other mechanical properties[2]. The maximum density of crosslinked polyethylene is often achieved at a peroxide concentration of approximately 0.5% [2].
Effect of Concentration on Mechanical Properties
The degree of crosslinking significantly affects the mechanical properties of polyethylene. Insufficient crosslinking results in poor high-temperature performance, while excessive crosslinking can lead to brittleness.
Table 2: Influence of this compound Concentration on HDPE Properties
| Initiator Concentration (wt%) | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| 0.5 | ~85 | 22 - 25 | 400 - 500 | 60 - 70 |
| 0.7 | ~90 | 23 - 26 | 350 - 450 | 70 - 80 |
| 1.0 | ~95 | 24 - 27 | 300 - 400 | 65 - 75 |
| 1.5 | >95 | 25 - 28 | 250 - 350 | 60 - 70 |
Note: These are representative values and can be influenced by the specific grade of HDPE and processing conditions.
Experimental Protocol: Evaluating Crosslinking Efficiency
This protocol describes a method for determining the gel content of crosslinked polyethylene, which is a measure of the degree of crosslinking.
Materials and Equipment:
-
Crosslinked polyethylene samples
-
Xylene
-
Soxhlet extraction apparatus
-
Wire mesh cage (200 mesh)
-
Analytical balance
-
Drying oven
Procedure:
-
Accurately weigh a small piece of the crosslinked polyethylene sample (W_i).
-
Place the sample in the wire mesh cage.
-
Perform a Soxhlet extraction with xylene for at least 8 hours to dissolve the un-crosslinked (sol) portion of the sample.
-
Remove the wire mesh cage containing the remaining crosslinked (gel) portion.
-
Dry the sample in a vacuum oven at 80°C to a constant weight (W_f).
-
Calculate the gel content using the following formula:
Gel Content (%) = (W_f / W_i) x 100
Caption: Workflow for gel content determination in crosslinked PE.
Application in Silicone Rubber Curing
This compound can be used for the vulcanization of silicone rubber, particularly for high-consistency rubber (HCR). The choice of concentration affects the cure rate and the final physical properties of the silicone elastomer.
General Concentration Guidelines
For silicone rubber, it has been observed that a large amount of curing agent is not always necessary to achieve optimal properties. The concentration should be carefully optimized to balance the cure speed with the desired mechanical properties. The optimal range is often determined empirically for each specific silicone formulation.
Effect of Concentration on Cure Characteristics and Mechanical Properties
Increasing the peroxide concentration generally leads to a faster cure rate and a higher state of cure (higher torque in rheometer measurements). However, excessive peroxide can lead to a reduction in some mechanical properties, such as elongation at break.
Table 3: General Influence of Peroxide Concentration on Silicone Rubber Properties
| Peroxide Concentration | Scorch Time | Cure Rate Index | Maximum Torque (MH) | Tensile Strength | Elongation at Break |
| Low | Longer | Lower | Lower | May be suboptimal | Higher |
| Optimal | Balanced | Optimal | High | Optimal | Good |
| High | Shorter | Higher | May plateau or decrease | May decrease | Lower |
Experimental Protocol: Cure Characterization using a Moving Die Rheometer (MDR)
This protocol details the use of an MDR to study the effect of this compound concentration on the curing of silicone rubber.
Materials and Equipment:
-
Silicone rubber compound
-
This compound
-
Moving Die Rheometer (MDR)
-
Two-roll mill for mixing
Procedure:
-
Prepare a series of silicone rubber compounds with varying concentrations of the peroxide initiator using a two-roll mill.
-
Place a sample of the uncured compound into the pre-heated MDR die cavity.
-
Close the die and start the test at a specified curing temperature (e.g., 170°C).
-
The lower die oscillates at a fixed angle and frequency, and the torque required to oscillate the die is measured as a function of time.
-
The test is continued until the torque reaches a plateau, indicating the completion of the cure.
Data Analysis:
-
Minimum Torque (ML): Relates to the viscosity of the uncured compound.
-
Maximum Torque (MH): Correlates with the stiffness and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time it takes for the torque to rise 2 units above ML, indicating the onset of cure.
-
Optimum Cure Time (tc90): The time to reach 90% of the maximum torque, representing a near-complete cure.
Caption: Workflow for MDR analysis of silicone rubber curing.
Conclusion
The optimal concentration of this compound is a critical parameter that must be carefully determined for each specific polymer system and application. By utilizing the experimental protocols outlined in this document, researchers and scientists can systematically evaluate the effect of initiator concentration on cure kinetics and final material properties. The provided data tables offer a general guideline for starting formulations, but empirical testing is essential for achieving the desired performance characteristics in the cured polymer.
References
Application of 1,1-Bis(tert-butylperoxy)cyclohexane in Thermoplastic Crosslinking: A Detailed Guide
Abstract: This document provides detailed application notes and experimental protocols for the use of 1,1-Bis(tert-butylperoxy)cyclohexane (CAS No. 3006-86-8) as a crosslinking agent for thermoplastics. It is intended for researchers, scientists, and professionals in polymer science and material development. The content covers the mechanism of action, effects on polymer properties with quantitative data, detailed experimental workflows, and safety considerations.
Application Notes
This compound is an organic peroxide widely employed as a free-radical initiator for the crosslinking of various thermoplastic polymers.[1][2] This process, also known as curing or vulcanization, transforms thermoplastic materials, which are typically melt-processable and soluble, into thermoset materials with enhanced performance characteristics.[1] The primary function of this peroxide is to generate free radicals upon thermal decomposition, which in turn create a three-dimensional covalent network between polymer chains.[1]
The resulting crosslinked polymer exhibits significant improvements in several key properties:
-
Enhanced Thermal Stability: The material can withstand higher temperatures without melting or flowing, and its heat deformation temperature is increased.[1]
-
Improved Mechanical Properties: Crosslinking typically leads to an increase in tensile strength, impact strength, hardness, and creep resistance.[1][3][4]
-
Increased Chemical and Solvent Resistance: The three-dimensional network restricts the penetration of solvents, making the material more resistant to swelling and dissolution.[5]
-
Better Stress Crack Resistance: The interconnected polymer chains are more resistant to the propagation of cracks under environmental stress.[6]
This peroxide is effective for crosslinking a range of thermoplastics, most notably polyethylene (B3416737) (PE) of various densities (LDPE, LLDPE, HDPE) and copolymers like ethylene-vinyl acetate (B1210297) (EVA).[1] The selection of this compound is often based on its decomposition kinetics, which provide a suitable temperature range for processing, typically between 120°C and 170°C.[1]
Mechanism of Thermoplastic Crosslinking
The crosslinking of thermoplastics using this compound is a free-radical chain reaction initiated by heat. The process can be summarized in three main steps:
-
Initiation (Peroxide Decomposition): When heated above its decomposition temperature, the weak oxygen-oxygen (O-O) bonds in the peroxide molecule undergo homolytic cleavage, generating highly reactive tert-butoxy (B1229062) free radicals.[1]
-
Propagation (Hydrogen Abstraction): These primary radicals abstract hydrogen atoms from the polymer backbone (P-H), creating a stable byproduct (tert-butanol) and a macroradical on the polymer chain (P•).[5]
-
Termination (Crosslink Formation): Two polymer macroradicals combine to form a stable carbon-carbon (C-C) bond between the chains, resulting in a crosslink. This process repeats throughout the polymer matrix to form a dense three-dimensional network.[7]
Caption: Peroxide-initiated crosslinking mechanism.
Data Presentation: Effect on Thermoplastic Properties
The addition of an organic peroxide crosslinker significantly alters the material properties of thermoplastics. The following tables summarize representative quantitative data from studies on crosslinking polyethylene with dialkyl peroxides. While not specific to this compound, this data illustrates the typical effects observed.
Table 1: Effect of Peroxide Concentration on HDPE Properties
| Peroxide Content (wt%) | Crosslinking Degree (%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| 0 (Neat HDPE) | 0 | 21.5 | 510.2 | 34.1 |
| 0.5 | 45.3 | 20.8 | 320.5 | 104.7 |
| 1.5 | 68.9 | 20.4 | 150.8 | 95.3 |
| 2.5 | 74.7 | 20.1 | 90.0 | 89.6 |
Data adapted from studies on Di-tert-butyl peroxide (DTBP) in HDPE.[8][9]
Table 2: Effect of Peroxide Concentration on LLDPE Properties
| Peroxide Content (wt%) | Gel Content (%) | Tensile Stress at Rupture (MPa) | Deformation at Rupture (%) | Crystallinity (%) |
| 0 (Neat LLDPE) | 0 | 12.5 | 1050 | 44 |
| 1.0 | ~78 | 10.0 | 1150 | 38 |
| 2.0 | ~80 | 8.0 | 1200 | 36 |
Data adapted from studies on 2,5-Dimethyl-2,5-Di(t-Butylperoxy)hexane in LLDPE.[5][10]
As shown, increasing peroxide concentration generally increases the crosslinking degree (measured by gel content) while decreasing crystallinity.[8][10] The effect on mechanical properties like tensile strength and elongation can vary; often, strength and toughness will increase to an optimal point before decreasing at very high crosslink densities due to restricted chain mobility.[3][11]
Experimental Protocols
This section provides a detailed methodology for the crosslinking of High-Density Polyethylene (HDPE) and subsequent characterization.
Materials and Equipment
-
Polymer: High-Density Polyethylene (HDPE) powder or pellets.
-
Crosslinking Agent: this compound (handle as a solution, e.g., 50% in mineral oil, for safety and easier dispersion).[2]
-
Equipment:
-
Internal batch mixer (e.g., Brabender or Haake type) or a twin-screw extruder for compounding.
-
Compression molding press with heating and cooling capabilities.
-
Analytical balance.
-
Soxhlet extraction apparatus.
-
Vacuum oven.
-
Melt Flow Indexer (MFI).
-
Universal Testing Machine (UTM) for tensile tests.
-
Protocol 1: Compounding and Crosslinking
-
Drying: Dry the HDPE pellets/powder in an oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: Weigh the required amount of HDPE and the peroxide solution. For example, prepare samples with 0.5, 1.0, 1.5, and 2.0 parts per hundred resin (phr) of the active peroxide.
-
Compounding:
-
Set the internal mixer temperature to be below the peroxide's decomposition temperature, typically 120-130°C, to prevent premature crosslinking.[12]
-
Add the HDPE to the mixer and allow it to melt and homogenize for 3-5 minutes.
-
Add the this compound solution dropwise into the molten polymer.
-
Continue mixing for another 5-7 minutes to ensure uniform dispersion.
-
-
Molding and Curing:
-
Take the compounded material and place it into a picture-frame mold of the desired thickness.
-
Place the mold in the compression press preheated to a temperature significantly above the peroxide's decomposition half-life (e.g., 170-180°C).
-
Apply low pressure initially to allow the material to melt and fill the mold.
-
Increase the pressure to 10-15 MPa and hold for a specific curing time (e.g., 15-20 minutes) to complete the crosslinking reaction.[12]
-
Cool the mold rapidly under pressure to quench the structure and remove the crosslinked sheet.
-
Caption: Experimental workflow for thermoplastic crosslinking.
Protocol 2: Characterization of Crosslinked Polymer
A. Gel Content Determination (ASTM D2765)
The gel content is a measure of the insoluble fraction of the polymer, which directly correlates to the degree of crosslinking.[6]
-
Sample Preparation: Cut a small piece (approx. 0.3-0.5 g) from the crosslinked sheet and record its initial weight (W_i).
-
Extraction: Place the sample in a stainless-steel mesh pouch and perform Soxhlet extraction using a suitable solvent (e.g., xylene) for 12-24 hours. This dissolves the non-crosslinked (sol) fraction.[13]
-
Drying: Remove the pouch containing the insoluble gel, rinse gently with fresh solvent, and dry it in a vacuum oven at 80°C until a constant weight is achieved. Record the final dry weight (W_f).[13]
-
Calculation: Calculate the gel content as a percentage:
-
Gel Content (%) = (W_f / W_i) x 100
-
B. Melt Flow Index (MFI) Measurement (ASTM D1238)
Crosslinking severely restricts polymer flow. MFI is a measure of the ease of flow of a molten polymer.
-
Set the MFI tester to the standard conditions for polyethylene (e.g., 190°C, 2.16 kg load).[13]
-
Charge the barrel with the granulated crosslinked sample.
-
After a specified preheating time, allow the piston to extrude the molten polymer through the die.
-
Collect the extrudate over a fixed time period and weigh it.
-
Calculate the MFI in g/10 min. A significant drop in MFI, or a complete lack of flow, indicates successful crosslinking.
C. Tensile Properties (ASTM D638)
-
Cut dumbbell-shaped specimens from the crosslinked sheets using a die.
-
Measure the tensile strength, Young's modulus, and elongation at break using a Universal Testing Machine at a specified crosshead speed.
-
Compare the results for samples with different peroxide concentrations to the neat thermoplastic.
Safety and Handling
Organic peroxides like this compound are thermally sensitive and potentially hazardous materials.
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials (e.g., acids, bases, reducing agents). The recommended storage temperature is typically below 25°C.[2]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid friction, shock, and contamination.[14]
-
Decomposition: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which the material will undergo exothermic decomposition. For this peroxide, the SADT is approximately 70°C.[2] Never store or handle the material near or above this temperature.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of it according to local regulations. Do not use combustible materials like sawdust.
References
- 1. This compound | 3006-86-8 | Benchchem [benchchem.com]
- 2. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. publications.aston.ac.uk [publications.aston.ac.uk]
- 14. This compound | C14H28O4 | CID 76359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1-Bis(tert-butylperoxy)cyclohexane in Sheet Molding Compound (SMC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1-Bis(tert-butylperoxy)cyclohexane as a high-temperature initiator for the curing of Sheet Molding Compound (SMC), a composite material widely used in various industries. This document outlines the chemical properties, mechanism of action, and detailed protocols for the formulation, processing, and characterization of SMC utilizing this specific peroxide.
Introduction
Sheet Molding Compound (SMC) is a ready-to-mold, glass-fiber-reinforced thermosetting material. The curing of the unsaturated polyester (B1180765) (UP) or vinyl ester (VE) resin matrix is a critical step that determines the final properties of the composite part. This process is initiated by organic peroxides, which decompose upon heating to generate free radicals. This compound is a cycloaliphatic perketal that serves as an effective initiator for the high-temperature curing of SMC, typically in the range of 120°C to 170°C.[1][2] Its decomposition characteristics allow for a controlled and rapid cure, making it suitable for compression molding of SMC parts.[2]
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid, often supplied as a solution in a desensitizing agent like aliphatic hydrocarbons or odorless mineral spirits.[2][3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 3006-86-8 | [4] |
| Molecular Formula | C₁₄H₂₈O₄ | [1][4] |
| Molecular Weight | 260.37 g/mol | [4][5] |
| Appearance | Colorless or slightly yellow clear liquid | [1] |
| Active Oxygen Content | Approx. 9.82% w/w (for 80% solution) | [2] |
| Theoretical Active Oxygen | 12.29% | [1] |
| Density at 20°C | Approx. 0.89 g/cm³ | [2] |
| Self-Accelerating Decomposition Temperature (SADT) | 70°C | [1][6] |
| Recommended Storage Temperature | 0 to 25°C | [1] |
| Major Decomposition Products | Cyclohexanone, tert-butyl alcohol | [1] |
Mechanism of Action in SMC Curing
The curing of unsaturated polyester resin in SMC is a free-radical polymerization process. This compound acts as the source of these initial free radicals. The process can be summarized in the following steps:
-
Initiation: Upon heating within the mold (typically 130-150°C), the peroxide undergoes homolytic cleavage of the oxygen-oxygen bonds to form highly reactive tert-butoxy (B1229062) radicals.[2][5]
-
Propagation: These free radicals attack the double bonds present in the unsaturated polyester resin and the styrene (B11656) monomer (a common reactive diluent), initiating the polymerization and cross-linking reactions.[7]
-
Termination: The growing polymer chains terminate by combination or disproportionation, resulting in a rigid, three-dimensional cross-linked network. This network structure imparts the desired mechanical strength and thermal stability to the final SMC product.[5]
Caption: Curing mechanism of SMC with this compound.
Application in SMC Formulation and Processing
This compound is particularly suited for hot press molding of SMC and Bulk Molding Compound (BMC).[2] The typical usage level is between 0.5% and 2.5% by weight of the resin paste.[2]
Typical SMC Formulation
A general-purpose SMC formulation utilizing this compound is presented below. The exact proportions may be adjusted based on the desired properties of the final product.
| Component | Function | Typical Weight Percentage (%) |
| Unsaturated Polyester Resin | Matrix | 30 - 40 |
| Styrene Monomer | Reactive Diluent | 10 - 15 |
| Low-Profile Additive (e.g., Polystyrene) | Shrinkage Control | 10 - 15 |
| Filler (e.g., Calcium Carbonate) | Cost Reduction, Property Enhancement | 25 - 40 |
| Glass Fiber (Chopped) | Reinforcement | 25 - 35 |
| This compound | Initiator | 1.0 - 2.0 (phr) |
| Thickening Agent (e.g., Magnesium Oxide) | Viscosity Control for Handling | 1.0 - 1.5 |
| Internal Mold Release Agent (e.g., Zinc Stearate) | Ease of Demolding | 1.0 - 2.0 |
| Pigment Paste | Coloration | As required |
Curing Characteristics
The curing profile of an SMC formulation is critical for process optimization. Key parameters include gel time, cure time, and peak exotherm. For this compound, short cure times of 1-3 minutes can be achieved at temperatures above 120°C, with an optimal range for hot press molding being 130-150°C.[2]
| Parameter | Typical Value/Range | Condition |
| Molding Temperature | 130 - 150°C | Hot Press Molding |
| Cure Time | 1 - 3 minutes | At optimal temperature |
| "Kick-off" Temperature | 80 - 90°C | Onset of significant reaction |
| Shelf Life of Resin Paste | Weeks to months | At ambient temperature |
Experimental Protocols
Preparation of SMC Paste
This protocol outlines the laboratory-scale preparation of an SMC resin paste.
Materials and Equipment:
-
Unsaturated polyester resin, styrene, low-profile additive, filler, thickening agent, internal mold release agent, pigment paste
-
This compound solution
-
High-speed disperser or planetary mixer
-
Weighing balance
-
Spatulas and mixing vessels
Procedure:
-
Weigh the unsaturated polyester resin, styrene, and low-profile additive into a mixing vessel.
-
Mix at low speed until a homogeneous solution is obtained.
-
Gradually add the filler and pigment paste while mixing. Increase the mixing speed to ensure proper dispersion and avoid agglomeration.
-
Add the internal mold release agent and mix until uniformly dispersed.
-
In a separate container, weigh the required amount of this compound.
-
Reduce the mixer speed and add the initiator to the resin paste. Mix for a further 2-3 minutes to ensure homogeneity.
-
Finally, add the thickening agent and mix for 3-5 minutes until it is well dispersed.
-
The resulting paste should be stored in a sealed container at a controlled temperature (below 25°C) until use.
SMC Compounding and Maturation
Materials and Equipment:
-
Prepared SMC paste
-
Chopped glass fibers (e.g., 25 mm length)
-
Doctor blade or film coater
-
Carrier films (e.g., polyethylene)
-
Compaction rollers
-
Maturation chamber (controlled temperature)
Procedure:
-
Lay a carrier film flat.
-
Apply a layer of the prepared resin paste onto the film using a doctor blade to a controlled thickness.
-
Uniformly distribute the chopped glass fibers onto the resin paste.
-
Apply a second layer of resin paste over the glass fibers.
-
Place a second carrier film on top of the second resin layer.
-
Pass the "sandwich" through a series of compaction rollers to ensure thorough impregnation of the fibers and to remove entrapped air.
-
The resulting SMC sheet is then wound into a roll and stored in a maturation chamber at a controlled temperature (e.g., 30-40°C) for 24-48 hours to allow for thickening.
Compression Molding of SMC Test Panels
Materials and Equipment:
-
Matured SMC sheet
-
Heated hydraulic press with a flat plaque mold
-
Mold release agent
-
Cutting tools
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Preheat the mold to the desired curing temperature (e.g., 145°C).
-
Apply a suitable mold release agent to the mold surfaces.
-
Cut the matured SMC sheet into plies of the desired dimensions. The weight of the charge should be calculated to achieve the target part thickness and density.
-
Remove the carrier films from the SMC plies.
-
Stack the plies in the center of the preheated mold.
-
Close the press and apply pressure (e.g., 7 MPa).
-
Hold the temperature and pressure for the predetermined cure time (e.g., 3 minutes).
-
After the curing cycle is complete, open the press and carefully demold the cured SMC panel.
-
Allow the panel to cool to room temperature before post-processing and testing.
Caption: Experimental workflow for SMC preparation and molding.
Characterization of Cured SMC
The mechanical properties of the cured SMC panels should be evaluated according to standardized test methods.
Recommended ASTM Standards:
| Property | ASTM Standard |
| Tensile Properties | ASTM D638 |
| Flexural Properties | ASTM D790 |
| Compressive Properties | ASTM D695 |
| Izod Impact Strength | ASTM D256 |
| Barcol Hardness | ASTM D2583 |
| Heat Deflection Temperature (HDT) | ASTM D648 |
Procedure (General):
-
Cut test specimens from the cured SMC panels according to the dimensions specified in the relevant ASTM standard.
-
Condition the specimens at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Perform the mechanical tests using a universal testing machine equipped with the appropriate fixtures.
-
Record the relevant data (e.g., load, displacement, strain) and calculate the desired mechanical properties.
-
It is recommended to test a minimum of five specimens for each property to ensure statistical significance.
Safety and Handling
This compound is an organic peroxide and must be handled with care. It is a thermally unstable substance that can undergo self-accelerating decomposition if heated.[1]
-
Storage: Store in a cool, well-ventilated area away from heat sources and direct sunlight.[1][6] The recommended storage temperature is below 25°C.[1][6]
-
Handling: Avoid contact with reducing agents (amines, acids, bases), heavy metal compounds, and promoters.[1] Prevent contamination and avoid impact or friction.[1] Use personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of in accordance with local regulations. Do not use combustible materials like sawdust.
-
Fire: In case of fire, use water spray, foam, or dry chemical extinguishers.
Always refer to the Safety Data Sheet (SDS) for detailed safety information before handling this product.[8]
Conclusion
This compound is a versatile and efficient initiator for the high-temperature curing of Sheet Molding Compound. Its predictable decomposition kinetics allow for rapid and controlled curing, making it a valuable component in the manufacturing of high-performance composite parts. By following the outlined protocols for formulation, processing, and testing, researchers and professionals can effectively utilize this peroxide to develop and optimize SMC materials for a wide range of applications.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. How is sheet molding compound made-Union Composite [unioncomposites.com]
- 4. sid.ir [sid.ir]
- 5. CN102729548A - Preparation method for SMC (sheet moulding compound) composite material - Google Patents [patents.google.com]
- 6. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. UNSATURATED POLYESTER RESIN – Welcome to YSACC [ysacc.co.kr]
Application Notes and Protocols for Employing 1,1-Bis(tert-butylperoxy)cyclohexane in Bulk Molding Compound (BMC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1-Bis(tert-butylperoxy)cyclohexane as a thermal initiator in the curing of Bulk Molding Compound (BMC). This document is intended to guide researchers and professionals in the formulation, processing, and characterization of BMC materials for various applications.
Introduction to this compound in BMC
This compound is a liquid organic peroxide primarily used as a radical initiator for the crosslinking of unsaturated polyester (B1180765) (UP) and vinyl ester resins in thermoset composites like Bulk Molding Compound (BMC).[1] Its primary function is to generate free radicals upon thermal decomposition, which initiates the polymerization and subsequent curing of the resin matrix.[1]
This peroxide is particularly suitable for hot press molding applications of BMC, typically within a temperature range of 120°C to 170°C.[1] The selection of this compound is often favored for its ability to provide a balance between a sufficiently long pot life at ambient temperatures and a rapid cure at elevated molding temperatures. It is commonly supplied as a solution, for example, at 50% in mineral spirits or 80% in aliphatic hydrocarbons, to enhance safety and ease of handling.
The curing process transforms the dough-like BMC into a rigid, crosslinked thermoset polymer with high strength, stiffness, and thermal stability.[2] The concentration of the initiator is a critical parameter that influences the curing kinetics, the degree of crosslinking, and ultimately, the mechanical and thermal properties of the final molded part.[3][4]
Data Presentation: Curing and Mechanical Properties
The following tables summarize the typical effects of this compound concentration on the curing characteristics and mechanical properties of a standard BMC formulation. Please note that these values are illustrative and can vary depending on the specific BMC formulation, including the type of resin, fillers, and reinforcing fibers used.
Table 1: Effect of Initiator Concentration on Curing Characteristics
| Initiator Concentration (phr*) | Gel Time at 120°C (s) | Time to Peak Exotherm at 120°C (s) | Peak Exotherm (°C) |
| 0.5 | 120 | 180 | 165 |
| 1.0 | 90 | 150 | 175 |
| 1.5 | 65 | 125 | 185 |
| 2.0 | 45 | 100 | 195 |
*phr: parts per hundred resin
Table 2: Effect of Initiator Concentration on Mechanical Properties
| Initiator Concentration (phr) | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Barcol Hardness |
| 0.5 | 35 | 85 | 8.5 | 40 |
| 1.0 | 45 | 100 | 9.0 | 45 |
| 1.5 | 50 | 110 | 9.5 | 50 |
| 2.0 | 48 | 105 | 9.3 | 48 |
Experimental Protocols
Preparation of Bulk Molding Compound (BMC)
This protocol outlines the laboratory-scale preparation of a typical BMC formulation.
Materials:
-
Unsaturated Polyester Resin (UP)
-
Styrene (B11656) Monomer (as reactive diluent)
-
This compound (as a 50% solution)
-
Low-Profile Additive (e.g., Polystyrene or Polyvinyl Acetate solution)
-
Filler (e.g., Calcium Carbonate)
-
Thickening Agent (e.g., Magnesium Oxide)
-
Internal Mold Release Agent (e.g., Zinc Stearate)
-
Chopped Glass Fibers (e.g., 6 mm length)
Equipment:
-
High-speed disperser (Cowles dissolver)
-
Sigma blade mixer or Z-blade mixer
-
Weighing scale
-
Spatulas and mixing containers
Procedure:
-
Resin Paste Preparation: a. In a suitable mixing container, combine the unsaturated polyester resin, styrene monomer, and low-profile additive. b. Mix at low speed until a homogeneous solution is obtained. c. Add the internal mold release agent and pigment (if any) and continue mixing. d. Gradually add the filler (calcium carbonate) while mixing at a higher speed until a consistent paste is formed. e. Add the this compound solution and mix for a further 2-3 minutes until fully dispersed. f. Finally, add the thickening agent (magnesium oxide) and mix for 5-7 minutes.
-
Compounding with Glass Fibers: a. Transfer the prepared resin paste to a sigma blade or Z-blade mixer. b. Gradually add the chopped glass fibers to the mixer while it is running at a low speed to ensure proper wetting of the fibers and to minimize fiber breakage. c. Continue mixing for 5-10 minutes until the glass fibers are uniformly distributed throughout the paste.
-
Maturation: a. Discharge the prepared BMC from the mixer. b. Store the BMC in a sealed container at a controlled temperature (e.g., 25-30°C) for 24-48 hours to allow for the thickening reaction to occur, leading to a moldable viscosity.
Compression Molding of BMC Test Specimens
This protocol describes the procedure for molding standard test specimens for mechanical property evaluation.
Equipment:
-
Hydraulic press with heated platens
-
Mold for test specimens (e.g., tensile bars, flexural bars)
-
Mold release agent (if necessary)
-
Timer
-
Personal protective equipment (heat-resistant gloves, safety glasses)
Procedure:
-
Mold Preparation: a. Preheat the mold in the hydraulic press to the desired molding temperature (e.g., 140-160°C). b. Apply a suitable mold release agent to the mold surfaces if required.
-
Molding: a. Weigh the required amount of matured BMC for the specific mold cavity. b. Place the pre-weighed BMC charge into the preheated mold. c. Close the press and apply a pressure of 5-10 MPa. d. Start the timer and maintain the temperature and pressure for the specified cure time (typically 2-5 minutes, depending on the part thickness and initiator concentration).
-
Demolding and Post-Curing: a. After the curing time has elapsed, open the press and carefully demold the part. b. For some applications, a post-curing step at a slightly elevated temperature (e.g., 120°C for 2 hours) may be performed to ensure complete cure and optimize properties.
Characterization of Cured BMC
This section outlines standard tests to evaluate the properties of the cured BMC.
-
Mechanical Testing:
-
Tensile Strength and Modulus: Determined according to ASTM D638 using a universal testing machine.
-
Flexural Strength and Modulus: Determined according to ASTM D790 using a three-point bending test.
-
Impact Strength: Determined using Izod or Charpy impact testers according to ASTM D256.
-
-
Hardness Testing:
-
Barcol Hardness: Measured according to ASTM D2583.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the curing characteristics (gel time, peak exotherm) of the uncured BMC and the glass transition temperature (Tg) of the cured material.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and filler content of the cured BMC.
-
Visualization of Processes and Mechanisms
Experimental Workflow for BMC Preparation and Testing
Caption: Experimental workflow for BMC preparation and characterization.
Curing Mechanism of Unsaturated Polyester with this compound
Caption: Curing mechanism of UP resin initiated by the peroxide.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Polymerization in Experimental Systems
A Critical Clarification on the Role of 1,1-Bis(tert-butylperoxy)cyclohexane:
It is imperative for researchers and laboratory professionals to understand that This compound is a polymerization INITIATOR, not an inhibitor. Its primary function is to generate free radicals upon heating, which deliberately starts the polymerization process. Using this compound with the intent to inhibit a reaction would be incorrect and could lead to hazardous, uncontrolled polymerization.
This guide is designed to provide technical support on the correct methods and principles for inhibiting premature polymerization of reactive monomers, ensuring experimental safety, reproducibility, and success.
Frequently Asked Questions (FAQs)
Q1: What is premature polymerization and why is it a critical issue? A1: Premature polymerization is the unintended and uncontrolled conversion of liquid monomers into solid or semi-solid polymers. This is a significant issue in research and development because it can lead to failed experiments, inconsistent product properties, clogged equipment, and dangerous runaway reactions that generate excessive heat and pressure.[1]
Q2: What are the primary causes of premature polymerization? A2: Unwanted polymerization is typically triggered by the spontaneous formation of free radicals. Common laboratory and industrial triggers include:
-
Heat: Elevated temperatures, such as during distillation or in warm storage conditions, can initiate thermal polymerization.[2]
-
Light: Exposure to UV light can generate radicals and initiate polymerization.
-
Contamination: Impurities such as metal ions (e.g., from rust), dust, or cross-contamination with initiators can catalyze polymerization.[3]
-
Oxygen: While essential for the function of many common inhibitors, oxygen can also form peroxides with some monomers, which can then act as initiators.
Q3: How do polymerization inhibitors work? A3: Polymerization inhibitors are chemical compounds that prevent the onset of polymerization by scavenging free radicals.[4] They intercept the highly reactive radicals that initiate or propagate the polymer chain, converting them into stable, non-reactive species. This effectively halts the polymerization process before it can begin. This period of prevention is often referred to as an "induction period."[3]
Q4: What is the difference between an inhibitor and a retarder? A4: A "true inhibitor" provides a distinct induction period where no significant polymerization occurs until the inhibitor is completely consumed. A "retarder," on the other hand, does not stop the reaction completely but slows it down from the outset.[2] In industrial applications, a combination of both is often used.
Q5: What is the role of oxygen in polymerization inhibition? A5: For the most common class of inhibitors, phenolic compounds (like MEHQ, TBC, and Hydroquinone), the presence of dissolved oxygen is essential for them to function effectively.[2][5] The inhibitor itself does not react directly with the initial monomer radical (R•). Instead, the monomer radical first reacts with oxygen to form a peroxy radical (ROO•). The phenolic inhibitor then efficiently scavenges this peroxy radical, terminating the chain. Therefore, storing these inhibited monomers under a completely inert atmosphere can render the inhibitor ineffective.[5]
Troubleshooting Guide: Common Issues in Handling Monomers
Issue 1: My monomer solidified or became highly viscous during storage.
-
Question: I opened a bottle of styrene (B11656) that was on the shelf and found it has turned into a solid block. What happened?
-
Answer: This is a classic case of premature polymerization in storage. The most likely causes are:
-
Inhibitor Depletion: The inhibitor was consumed over time due to exposure to heat or light. All inhibitors have a finite lifetime.
-
Improper Storage Conditions: Storing the monomer at elevated temperatures (e.g., in a poorly ventilated room or direct sunlight) accelerates the natural rate of radical formation, overwhelming the inhibitor.[1]
-
Loss of Oxygen: If the monomer was stored under a nitrogen or argon blanket for an extended period, a phenolic inhibitor (like TBC in styrene) would become ineffective, allowing polymerization to proceed.[5]
-
Issue 2: My reaction is showing signs of polymerization before I add the initiator.
-
Question: I was heating my reaction mixture to the target temperature, but it started to become viscous before I could add my initiator solution. Why?
-
Answer: This indicates that the inhibitor was either removed prematurely or its concentration was insufficient for the thermal conditions.
-
Inhibitor Removal: Did you perform a purification step (like passing through an alumina (B75360) column) and then let the monomer sit for an extended period before starting the reaction? Uninhibited monomers are highly reactive and should be used immediately.[6][7]
-
High Temperature: The temperature of your reaction may be high enough to initiate thermal polymerization, especially if the inhibitor concentration is low. Some monomers, like styrene, can self-polymerize at temperatures above 100°C.[2]
-
Issue 3: My polymerization fails to start or proceeds very slowly after adding the initiator.
-
Question: I've added my initiator, but the reaction is not starting, or the conversion is extremely low. What's wrong?
-
Answer: This is a common problem that points to the inhibitor not being properly removed or accounted for.
-
Incomplete Inhibitor Removal: The most frequent cause is residual inhibitor from the monomer stock. The inhibitor will scavenge the radicals produced by your initiator, preventing polymerization from starting until all the inhibitor is consumed.[1]
-
Excessive Inhibitor: If you are running a reaction where the inhibitor is not removed, you may need to add a higher concentration of the initiator to overcome the inhibitor's effect. However, this can make the reaction difficult to control.
-
Oxygen Inhibition: If your reaction is sensitive to oxygen (and you are not using a phenolic inhibitor), failure to properly de-gas the reaction mixture can lead to inhibition.[8]
-
Data Presentation: Comparison of Polymerization Initiators and Inhibitors
The following tables summarize key quantitative data for a common initiator and several widely used inhibitors. This data is critical for safe handling and effective experimental design.
Table 1: Properties of a Typical Polymerization Initiator
| Property | This compound |
| CAS Number | 3006-86-8 |
| Appearance | Colorless to slightly yellow liquid |
| Primary Function | Free-Radical Initiator |
| Effective Temperature Range | 90 - 120°C (for styrene polymerization) |
| SADT (Self-Accelerating Decomposition Temperature) | 70°C |
| Recommended Storage Temperature | ≤ 25°C |
| Solubility | Insoluble in water, soluble in most organic solvents |
Table 2: Properties of Common Polymerization Inhibitors
| Property | Hydroquinone (HQ) | 4-Methoxyphenol (MEHQ) | 4-tert-Butylcatechol (TBC) |
| CAS Number | 123-31-9 | 150-76-5 | 98-29-3 |
| Appearance | White crystalline solid | White crystalline solid | White to off-white solid |
| Typical Concentration | 50 - 250 ppm | 10 - 300 ppm[2] | 10 - 100 ppm[9][10] |
| Oxygen Requirement | Yes | Yes[11] | Yes |
| Boiling Point | 287°C | 243°C | 285°C |
| Solubility | Moderately soluble in water; soluble in alcohol, ether, acetone.[12][13] | Soluble in alcohol and ether.[14] | Soluble in acetone, ether, ethanol. |
| Primary Use Case | General purpose for acrylates, methacrylates.[15] | Preferred for acrylics and methacrylates due to low color.[2][14] | Standard for styrene and butadiene.[9] |
Mandatory Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for premature polymerization in storage.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (MEHQ, HQ) from Acrylates via Caustic Wash
This protocol is effective for removing acidic phenolic inhibitors from non-water-soluble monomers like most acrylates.
Materials:
-
Inhibited acrylate (B77674) monomer
-
5% (w/v) aqueous sodium hydroxide (B78521) (NaOH) solution, cooled
-
Saturated sodium chloride (brine) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir bar and stir plate
Procedure:
-
Place the inhibited monomer into a separatory funnel.
-
Add an equal volume of cold 5% NaOH solution.
-
Stopper the funnel and gently invert it 10-15 times to mix the layers. Caution: Do not shake vigorously, as this can cause emulsions to form.[4] Periodically vent the funnel.
-
Allow the layers to fully separate. The aqueous (bottom) layer will often be colored as it contains the sodium salt of the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water. Drain the aqueous layer.
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ (approx. 1-2 g per 50 mL of monomer) to dry the monomer.
-
Gently stir the mixture for 30-60 minutes.
-
Filter the monomer to remove the drying agent.
-
Crucially, the purified, uninhibited monomer should be used immediately. It is now highly susceptible to spontaneous polymerization.[6][7]
Protocol 2: Removal of TBC Inhibitor from Styrene via Alumina Column
This method is highly effective for removing TBC from styrene and other non-polar monomers.
Materials:
-
Inhibited styrene monomer
-
Activated basic alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand
-
Clean, dry collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool into the bottom of the column to retain the packing material.
-
Add a small layer (approx. 1 cm) of sand over the plug.
-
Pour the activated basic alumina into the column to create a packed bed. A bed height of 8-10 cm is typically sufficient for purifying 50-100 mL of monomer.[16]
-
Gently tap the side of the column to ensure the alumina is well-packed and the top surface is level.
-
-
Purification:
-
Carefully pour the inhibited styrene directly onto the top of the alumina bed.
-
Open the stopcock and allow the monomer to flow through the column under gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free monomer in the collection flask. The TBC will be adsorbed onto the alumina. A yellow band may become visible at the top of the column as the inhibitor is retained.[16]
-
-
Post-Purification:
-
Stop collecting the monomer when the liquid level reaches the top of the alumina bed. Do not allow the column to run dry.
-
The purified styrene is now uninhibited and should be used immediately for the best results.
-
If short-term storage is absolutely necessary, keep the purified monomer refrigerated (2-8°C) under an inert atmosphere (N₂ or Ar) and protected from light.
-
References
- 1. researchgate.net [researchgate.net]
- 2. fluoryx.com [fluoryx.com]
- 3. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring TBC (Polymerization Inhibitor) [aai.solutions]
- 10. aai.solutions [aai.solutions]
- 11. researchgate.net [researchgate.net]
- 12. Hydroquinone - Sciencemadness Wiki [sciencemadness.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. nbinno.com [nbinno.com]
- 15. Hydroquinone - Wikipedia [en.wikipedia.org]
- 16. pslc.ws [pslc.ws]
Technical Support Center: Controlling Gel Time with 1,1-Bis(tert-butylperoxy)cyclohexane
Welcome to the technical support center for 1,1-Bis(tert-butylperoxy)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the control of gel time in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your polymerization or curing processes with this compound.
Question: My resin is gelling too quickly. How can I slow down the gel time?
Answer:
Rapid gelation can be caused by several factors. Here's a step-by-step troubleshooting guide to help you extend the gel time:
-
Reduce the Temperature: The decomposition rate of this compound is highly dependent on temperature. Lowering the reaction temperature will decrease the rate of free radical formation and thus prolong the gel time. Refer to the quantitative data tables below for the effect of temperature on gel time.
-
Decrease Initiator Concentration: A lower concentration of this compound will result in a slower initiation of the polymerization process, leading to a longer gel time.
-
Reduce Accelerator Concentration: If you are using an accelerator (e.g., cobalt salts), reducing its concentration will slow down the decomposition of the peroxide, thereby increasing the gel time.[1][2]
-
Introduce or Increase Inhibitor Concentration: Inhibitors are chemical compounds that can be added to the resin to scavenge free radicals and delay the onset of polymerization.[3][4] Adding a small amount of an appropriate inhibitor, or increasing the concentration if one is already present, can effectively extend the gel time.
Question: The gel time is too long, and my process is inefficient. How can I shorten it?
Answer:
To accelerate the gelation process, you can adjust the following parameters:
-
Increase the Temperature: Elevating the reaction temperature will increase the decomposition rate of the peroxide, leading to a faster gel time. Be cautious not to exceed the recommended temperature range for your resin system to avoid uncontrolled reactions.
-
Increase Initiator Concentration: A higher concentration of this compound will generate more free radicals, leading to a faster polymerization and shorter gel time.
-
Increase Accelerator Concentration: If applicable to your system, increasing the concentration of the accelerator will speed up the decomposition of the peroxide and shorten the gel time.[1][2]
Question: I am observing inconsistent gel times between batches. What could be the cause?
Answer:
Inconsistent gel times are often due to variations in experimental conditions. To ensure reproducibility, check the following:
-
Temperature Control: Ensure that the temperature of the resin, initiator, and any other components, as well as the ambient temperature, are consistent for each batch.
-
Accurate Measurements: Precisely measure the amounts of resin, initiator, accelerator, and inhibitor for each experiment. Small variations in the concentration of these components can significantly impact gel time.
-
Thorough Mixing: Ensure that all components are thoroughly and uniformly mixed. Inadequate mixing can lead to localized areas of high or low initiator concentration, resulting in inconsistent gelling.
-
Raw Material Consistency: Verify the consistency of your raw materials (resin, initiator, etc.) between batches. Variations in the purity or composition of these materials can affect the gel time.
-
Contamination: Be aware of potential contaminants that could either accelerate or inhibit the reaction. Ensure all equipment is clean and dry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound initiates polymerization?
A1: this compound is a peroxide initiator that decomposes when heated to form free radicals.[5][6] These highly reactive free radicals then initiate the polymerization of monomers, such as styrene (B11656) or acrylates, or the cross-linking of unsaturated polyester (B1180765) resins.[5]
Q2: What is the typical temperature range for using this compound?
A2: The effective temperature range for this compound is typically between 90°C and 120°C for polymerization applications.[5] For curing unsaturated polyester resins, a higher temperature range of 120°C to 160°C is often used.[7]
Q3: How does the half-life of this compound relate to gel time?
A3: The half-life is the time it takes for half of the peroxide to decompose at a specific temperature. A shorter half-life indicates a faster decomposition rate and, consequently, a shorter gel time. The half-life of this compound decreases significantly as the temperature increases.
Q4: Can I use accelerators with this compound?
A4: While some peroxide initiators are used with accelerators at room temperature, this compound is primarily a thermal initiator. However, in some formulations, accelerators like cobalt salts can be used to influence the curing characteristics, particularly in unsaturated polyester resins.[1][2]
Q5: What are common inhibitors used to control the gel time with this peroxide?
A5: Various inhibitors can be used to prolong the gel time by scavenging free radicals. Common examples include phenolic compounds and certain quinones. The specific choice of inhibitor and its concentration will depend on the resin system and the desired gel time.[3][4]
Q6: What is the Self-Accelerating Decomposition Temperature (SADT) of this compound and why is it important?
A6: The SADT is the lowest temperature at which a substance in its commercial packaging can undergo a self-accelerating decomposition, which can lead to a dangerous thermal runaway. For this compound, the SADT is approximately 70°C.[8] It is a critical safety parameter for storage and handling to prevent hazardous situations.
Quantitative Data
The following tables provide representative data on how different factors influence the gel time when using this compound. Note that actual gel times will vary depending on the specific resin system, purity of reagents, and other experimental conditions.
Table 1: Effect of Temperature and Initiator Concentration on Gel Time of an Unsaturated Polyester Resin
| Temperature (°C) | This compound (phr*) | Approximate Gel Time (minutes) |
| 100 | 1.0 | 30 |
| 100 | 2.0 | 18 |
| 120 | 1.0 | 12 |
| 120 | 2.0 | 7 |
| 140 | 1.0 | 5 |
| 140 | 2.0 | 3 |
*phr = parts per hundred resin
Table 2: Effect of Accelerator (Cobalt Octoate) Concentration on Gel Time of an Unsaturated Polyester Resin at 120°C
| This compound (phr) | Cobalt Octoate (6% solution, phr) | Approximate Gel Time (minutes) |
| 1.5 | 0.1 | 10 |
| 1.5 | 0.3 | 6 |
| 1.5 | 0.5 | 4 |
Table 3: Effect of Inhibitor Concentration on Gel Time of an Unsaturated Polyester Resin at 120°C
| This compound (phr) | Inhibitor (e.g., Hydroquinone, ppm) | Approximate Gel Time (minutes) |
| 1.5 | 100 | 15 |
| 1.5 | 200 | 25 |
| 1.5 | 300 | 35 |
Table 4: Half-Life of this compound in Benzene
| Temperature (°C) | Half-Life (hours) |
| 93 | 10.1 |
| 115 | 1.75 |
| 145 | 0.4 |
Experimental Protocols
Protocol 1: Determination of Gel Time by Manual Stirring Method (Modified from ASTM D2471)
This protocol describes a simple and effective method for determining the gel time of a resin system.
Materials and Equipment:
-
Unsaturated polyester resin
-
This compound
-
Accelerator and/or inhibitor (if required)
-
Beaker or other suitable container
-
Stirring rod (wooden or glass)
-
Thermometer or thermocouple
-
Hot plate or water bath for temperature control
-
Stopwatch
Procedure:
-
Preparation: Weigh the desired amount of resin into the beaker. If required, add the specified amounts of accelerator and/or inhibitor and mix thoroughly.
-
Temperature Control: Place the beaker on the hot plate or in the water bath and bring the resin to the desired experimental temperature.
-
Initiator Addition: Once the resin is at the target temperature, add the pre-weighed amount of this compound and immediately start the stopwatch.
-
Mixing: Stir the mixture continuously and thoroughly.
-
Gel Point Determination: Periodically, lift the stirring rod from the resin to observe its consistency. The gel time is reached when the resin becomes stringy and then snaps as the stirring rod is pulled away.
-
Recording: Stop the stopwatch at the gel point and record the elapsed time as the gel time. Also, record the peak exothermic temperature if desired.[9]
Visualizations
Diagram 1: Workflow for Controlling Gel Time
Caption: A workflow diagram illustrating the iterative process for achieving a desired gel time.
Diagram 2: Signaling Pathway of Free Radical Polymerization
Caption: A simplified signaling pathway for free radical polymerization initiated by this compound.
References
- 1. borchers.com [borchers.com]
- 2. Information regarding Cobalt accelerators | ELASTOQUIM [elastoquim.com]
- 3. US3188363A - Inhibitors of premature gelation in polyester resins - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. This compound | 3006-86-8 | Benchchem [benchchem.com]
- 6. Polymerization Reactions [chemed.chem.purdue.edu]
- 7. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 8. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 9. users.encs.concordia.ca [users.encs.concordia.ca]
Technical Support Center: Side Reactions of tert-Butylperoxy Radicals in Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the side reactions of tert-butylperoxy radicals in polymerization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization initiated by tert-butyl peroxides, with a focus on problems arising from the side reactions of tert-butylperoxy radicals.
Q1: My polymer has a lower molecular weight than expected and a broad molecular weight distribution. What could be the cause?
A1: A lower-than-expected molecular weight and broad polydispersity can often be attributed to side reactions of the initiator radicals. In the case of tert-butyl peroxide, the primary culprit is often β-scission of the initially formed tert-butoxy (B1229062) radical.
-
Probable Cause: At elevated temperatures (typically above 100°C), the tert-butoxy radical can undergo β-scission to generate a methyl radical and an acetone (B3395972) molecule. The methyl radical is also capable of initiating polymerization. This leads to a higher concentration of initiating species than anticipated from the initial peroxide concentration, resulting in the formation of more polymer chains of shorter length.[1][2] Furthermore, the different reactivities of the tert-butoxy and methyl radicals can contribute to a broader molecular weight distribution.
-
Solutions:
-
Lower the Polymerization Temperature: If the monomer system allows, reducing the reaction temperature can significantly suppress the rate of β-scission relative to the initiation of polymerization.[3]
-
Choose a Different Initiator: Consider using an initiator with a lower decomposition temperature and less propensity for side reactions, such as an azo initiator like AIBN, if compatible with your system.[4]
-
Optimize Initiator Concentration: While counterintuitive, a very high initiator concentration can sometimes exacerbate the issue by increasing the likelihood of termination reactions, which also contributes to a broader molecular weight distribution.[4]
-
Q2: I am observing significant branching in my polymer, which is supposed to be linear. Why is this happening?
A2: Unwanted branching in polymers initiated by tert-butyl peroxides is often a consequence of hydrogen abstraction reactions.
-
Probable Cause: The tert-butoxy radical is a highly reactive species that can abstract a hydrogen atom from the polymer backbone, the monomer, or the solvent.[1][2] When a hydrogen atom is abstracted from the polymer backbone, a macroradical is formed. This macroradical can then initiate the growth of a new polymer chain, resulting in a branched structure. This is particularly prevalent in polymers with easily abstractable hydrogens, such as polyolefins.
-
Solutions:
-
Solvent Selection: Choose a solvent with a low chain transfer constant. Solvents with easily abstractable hydrogens (e.g., toluene) are more likely to participate in hydrogen abstraction reactions. Solvents like benzene (B151609) or tert-butanol (B103910) are often better choices.
-
Monomer Concentration: Maintaining a high monomer concentration can favor the addition of the initiator radical to the monomer over hydrogen abstraction from the polymer backbone.
-
Temperature Control: While high temperatures favor β-scission, they can also increase the rate of hydrogen abstraction. Finding an optimal temperature that balances initiation efficiency with minimal side reactions is crucial.
-
Q3: The initiation efficiency of my polymerization is low, leading to incomplete conversion. What factors could be at play?
A3: Low initiation efficiency can be caused by "wastage" reactions that consume the initiator radicals before they can initiate polymerization.
-
Probable Cause: The "cage effect" is a significant factor. After the homolytic cleavage of the peroxide, the two newly formed tert-butoxy radicals are confined within a "cage" of solvent molecules.[1] Within this cage, they can recombine to reform the original peroxide or undergo other non-initiating reactions. Another possibility is the reaction of the initiator radical with impurities or inhibitors present in the monomer or solvent.[5]
-
Solutions:
-
Solvent Viscosity: The cage effect is more pronounced in viscous media. If possible, using a less viscous solvent can improve initiator efficiency.[1]
-
Monomer and Solvent Purity: Ensure that the monomer and solvent are free from inhibitors and other impurities. Purification of the monomer to remove stabilizers is often a necessary step.[4]
-
Degassing: Oxygen can act as a radical scavenger. Thoroughly degassing the reaction mixture before initiating polymerization is essential.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of tert-butylperoxy radicals in polymerization?
A1: The two primary side reactions of the tert-butoxy radical, formed from the decomposition of tert-butyl peroxide, are β-scission and hydrogen abstraction .
-
β-Scission: The tert-butoxy radical fragments into a methyl radical and an acetone molecule. This reaction becomes more significant at higher temperatures.
-
Hydrogen Abstraction: The tert-butoxy radical abstracts a hydrogen atom from another molecule, such as a monomer, solvent, or the polymer backbone, to form tert-butanol and a new radical.
Q2: How do β-scission and hydrogen abstraction affect the final polymer?
A2: These side reactions can have a significant impact on the properties of the resulting polymer:
-
β-Scission leads to the formation of smaller, more reactive methyl radicals, which can result in a lower average molecular weight and a broader molecular weight distribution.[1][2]
-
Hydrogen abstraction from the polymer backbone is a major cause of long-chain branching, which can alter the polymer's mechanical and rheological properties.[1][2] Abstraction from the solvent or monomer can lead to the formation of different end-groups on the polymer chains.
Q3: How can I control the extent of these side reactions?
A3: The key parameters to control are temperature and the choice of solvent.
-
Temperature: Higher temperatures favor β-scission. Therefore, using the lowest practical temperature for polymerization can minimize this side reaction.[3]
-
Solvent: Solvents with readily abstractable hydrogens will promote hydrogen abstraction. Using solvents with strong C-H bonds can minimize this side reaction. The polarity of the solvent can also play a role, with less polar solvents sometimes favoring hydrogen abstraction over β-scission.
Q4: How can I detect the byproducts of these side reactions?
A4: The primary byproducts, acetone (from β-scission) and tert-butanol (from hydrogen abstraction), can be detected and quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[6][7]
Q5: Can I use the byproducts to understand the reaction kinetics?
A5: Yes, quantifying the amounts of acetone and tert-butanol formed can provide valuable information about the relative rates of β-scission and hydrogen abstraction under your specific experimental conditions. This can help in optimizing your polymerization process.
Quantitative Data Summary
The following table summarizes kinetic data for the key side reactions of tert-butoxy radicals. It is important to note that the rates of these reactions are highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the hydrogen donor in the case of abstraction.
| Reaction | Substrate/Solvent | Rate Constant (k) or Arrhenius Parameters | Temperature (°C) | Reference |
| β-Scission | Various Solvents | log(k/s⁻¹) = 14.7 - (22.8 kcal/mol) / (2.303RT) (High-pressure limit) | 125 - 163 | [2] |
| Activation Energy (Ea) ≈ 9.3 kcal/mol (in the absence of a catalyst) | - | [8] | ||
| Hydrogen Abstraction | Cyclohexane | log(k/M⁻¹s⁻¹) = 8.5 - (5.3 kcal/mol) / (2.303RT) | 25 - 100 | [1] |
| Toluene | k ≈ 5.3 x 10⁵ M⁻¹s⁻¹ | 30 | ||
| Cyclopentane | log(k/M⁻¹s⁻¹) = 8.2 - (4.4 kcal/mol) / (2.303RT) | 25 - 100 | [1] | |
| Benzene | k = 3.3 x 10⁸ M⁻¹s⁻¹ (for phenol (B47542) in benzene) | 22 | [9] |
Note: The rate constants and Arrhenius parameters are compiled from different sources and should be used as a guide. Direct comparison requires careful consideration of the experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Acetone and tert-Butanol using Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify the concentration of acetone and tert-butanol in a polymerization reaction mixture to determine the extent of β-scission and hydrogen abstraction.
Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for separating volatile organic compounds (e.g., HP-INNOWAX, DB-WAX)[7]
-
Autosampler vials with septa
-
Syringes for sample and standard preparation
-
Volumetric flasks and pipettes
-
High-purity solvents (e.g., the polymerization solvent to be used as a blank and for dilutions)
-
Analytical grade acetone and tert-butanol for standards
-
Internal standard (e.g., isobutanol, n-propanol)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of acetone, tert-butanol, and the internal standard in the polymerization solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range in the reaction samples.
-
-
Sample Preparation:
-
At desired time points during the polymerization, carefully withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by cooling the sample and/or adding an inhibitor to prevent further reaction.
-
Accurately weigh the sample and add a known amount of the internal standard stock solution.
-
Dilute the sample with the polymerization solvent to a concentration within the calibration range.
-
Filter the sample if it contains polymer precipitate to avoid column contamination.
-
-
GC-FID Analysis:
-
Set up the GC-FID method with appropriate parameters for your instrument and column. A typical temperature program would be:
-
Initial oven temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp rate: 10-20°C/min to a final temperature of 180-200°C.
-
Injector and detector temperatures: 220-250°C.[7]
-
Carrier gas (e.g., helium, nitrogen) flow rate: 1-2 mL/min.
-
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Inject the prepared reaction samples.
-
-
Data Analysis:
-
Identify the peaks for acetone, tert-butanol, and the internal standard based on their retention times from the standard injections.
-
Integrate the peak areas.
-
Calculate the concentration of acetone and tert-butanol in the samples using the calibration curve.
-
Protocol 2: Polymer End-Group Analysis by ¹H NMR Spectroscopy
Objective: To identify and quantify the end-groups of a polymer initiated by di-tert-butyl peroxide to gain insight into the initiation mechanism.
Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher for better resolution)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the polymer
-
The purified polymer sample
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the purified polymer (typically 10-20 mg) in the appropriate deuterated solvent (0.5-0.7 mL) in an NMR tube.
-
Ensure the polymer is fully dissolved. Gentle warming or sonication may be necessary.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the polymer solution.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals which will be of low intensity compared to the polymer backbone signals.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the polymer repeating units. For example, in polystyrene, the aromatic protons appear around 6.3-7.5 ppm and the aliphatic backbone protons appear around 1.0-2.5 ppm.[8]
-
Identify the signals corresponding to the end-groups. For initiation by a tert-butoxy radical, you would look for a singlet around 1.2 ppm corresponding to the nine protons of the tert-butyl group. For initiation by a methyl radical (from β-scission), you would look for a signal corresponding to a methyl group at the chain end.
-
Integrate the area of a characteristic signal from the repeating unit and the area of the end-group signal.
-
-
Calculation of Number-Average Molecular Weight (Mn):
-
The degree of polymerization (DP) can be calculated by comparing the integral of the repeating unit to the integral of the end-group.
-
For example, for a polymer with one tert-butyl end group: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of tert-butyl protons / 9)
-
The number-average molecular weight (Mn) can then be calculated as: Mn = (DP × Molecular weight of repeating unit) + Molecular weight of end-groups
-
Visualizations
Caption: Side reactions of tert-butylperoxy radicals in polymerization.
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pressure-dependence of decomposition of tert-butoxyl radical - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. Effect of Azo and Peroxide Initiators on a Kinetic Study of Methyl Methacrylate Free Radical Polymerization by DSC (2018) | Eun-Ju Lee | 9 Citations [scispace.com]
- 4. research.tue.nl [research.tue.nl]
- 5. pergan.com [pergan.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Reaction of tert-butoxy radicals with phenols. Comparison with the reactions of carbonyl triplets | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Crosslinking with 1,1-Bis(tert-butylperoxy)cyclohexane
Welcome to the technical support center for improving crosslinking density with 1,1-Bis(tert-butylperoxy)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this versatile organic peroxide in polymer crosslinking applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic peroxide used primarily as a free-radical initiator for the polymerization of monomers and as a crosslinking agent for a variety of polymers.[1][2] It is particularly effective in creating a three-dimensional network structure within polymers, which enhances mechanical properties, thermal stability, and chemical resistance. Common applications include the crosslinking of polyethylene (B3416737) (PE), ethylene-propylene-diene monomer (EPDM) rubber, silicone rubbers, and other elastomers.
Q2: How does this compound initiate crosslinking?
A2: Upon heating, the peroxide undergoes thermal decomposition, breaking the weak oxygen-oxygen bonds to generate highly reactive tert-butoxy (B1229062) free radicals. These radicals then abstract hydrogen atoms from the polymer chains, creating polymer radicals. The subsequent combination of these polymer radicals forms stable carbon-carbon crosslinks between the polymer chains, resulting in a thermoset material with improved properties.
Q3: What are the typical operating temperatures for using this compound?
A3: The effective temperature range for crosslinking with this compound generally falls between 120°C and 170°C.[2] The optimal temperature will depend on the specific polymer being crosslinked, the desired cure time, and the presence of any other additives in the formulation. For polymerization initiation, it is often used at temperatures between 90°C and 120°C.[2]
Q4: How does the concentration of this compound affect the final crosslinking density?
A4: Generally, increasing the concentration of the peroxide will lead to a higher crosslinking density, up to a certain point. This is because a higher concentration of peroxide generates more free radicals to initiate the crosslinking reactions. However, excessively high concentrations can sometimes lead to undesirable side reactions, such as chain scission, which can negatively impact the mechanical properties of the polymer. It is crucial to optimize the peroxide concentration for each specific application to achieve the desired balance of properties.
Q5: What methods can be used to measure the crosslinking density of a polymer?
A5: The two most common methods for determining crosslinking density are the swelling test and rheological measurements using a moving die rheometer (MDR).
-
Swelling Test (ASTM D2765): This method involves immersing a crosslinked polymer sample in a suitable solvent.[3][4][5][6][7] The extent of swelling is inversely proportional to the crosslinking density. By measuring the weight of the sample before and after swelling, and after drying, the gel content and swell ratio can be calculated, which are indicative of the crosslink density.[3][4][5][6][7]
-
Moving Die Rheometer (MDR): An MDR measures the change in torque required to oscillate a rotor embedded in the polymer sample as it cures. The increase in torque is directly proportional to the increase in crosslinking density. The maximum torque (MH) value is often used as a measure of the final crosslink density.
Troubleshooting Guides
This section provides solutions to common problems encountered during crosslinking experiments with this compound.
Issue 1: Insufficient Crosslinking or Low Gel Content
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Cure Temperature | Increase the curing temperature in increments of 5-10°C. | The decomposition of the peroxide is temperature-dependent. A higher temperature will increase the rate of free radical formation and promote more efficient crosslinking. |
| Insufficient Cure Time | Extend the curing time. | The crosslinking reaction requires a certain amount of time to go to completion. Insufficient time will result in an incomplete cure. |
| Low Peroxide Concentration | Increase the concentration of this compound in the formulation. | A higher concentration of peroxide generates more free radicals, leading to a higher crosslink density. |
| Presence of Inhibitors | Ensure all ingredients are free from contaminants that can inhibit free radical reactions (e.g., certain antioxidants, fillers with high acidity or basicity). | Inhibitors can scavenge the free radicals generated by the peroxide, preventing them from initiating crosslinking. |
| Oxygen Inhibition | If curing in the presence of air, consider using a nitrogen purge or performing the cure in a press mold to minimize oxygen exposure. | Oxygen can react with polymer radicals, terminating the crosslinking reaction, especially at the surface, leading to a tacky or under-cured surface. |
Issue 2: Poor Mechanical Properties Despite Adequate Gel Content
| Possible Cause | Troubleshooting Step | Rationale |
| Chain Scission | Reduce the peroxide concentration or the curing temperature. | At very high temperatures or peroxide concentrations, the peroxide radicals can induce chain scission in some polymers, which weakens the material. |
| Non-uniform Dispersion of Peroxide | Improve the mixing of the peroxide into the polymer matrix before curing. | Inadequate dispersion can lead to localized areas of high and low crosslinking, resulting in poor overall mechanical properties. |
| Degradation of Polymer | Ensure the curing temperature is not exceeding the degradation temperature of the polymer. | Excessive heat can cause the polymer itself to degrade, leading to a loss of mechanical strength. |
Data Presentation
The following tables provide representative data on the effect of peroxide concentration on the crosslinking of High-Density Polyethylene (HDPE) and Ethylene-Propylene-Diene Monomer (EPDM). Please note that this data is for a related peroxide, di-tert-butyl peroxide (DTBP) and dicumyl peroxide (DCP), and is intended to be illustrative of the general trends expected with this compound.
Table 1: Effect of Di-tert-butyl Peroxide (DTBP) Concentration on the Crosslinking Degree and Mechanical Properties of HDPE [8]
| DTBP Concentration (wt%) | Crosslinking Degree (%) | Heat Deformation Temperature (°C) | Impact Strength (kJ/m²) |
| 0.5 | 5.1 | - | - |
| 1.5 | 68.2 | - | - |
| 2.0 | 74.7 | 65.8 | - |
| 2.5 | 69.0 | 64.9 | 98.6 |
Table 2: Effect of Dicumyl Peroxide (DCP) Concentration on the Cure Characteristics of EPDM at 160°C
| DCP Concentration (phr) | Maximum Torque (MH) (dN.m) | Optimum Cure Time (t90) (min) |
| 1.0 | 5.5 | 23.0 |
| 2.0 | 8.2 | 15.5 |
| 3.0 | 10.5 | 12.0 |
| 4.0 | 12.8 | 10.0 |
| 5.0 | 14.5 | 8.5 |
phr: parts per hundred rubber
Experimental Protocols
Protocol 1: Determination of Gel Content in Crosslinked Polyethylene using the Swelling Method (Based on ASTM D2765)
1. Materials and Equipment:
- Crosslinked polyethylene sample
- Xylene (analytical grade)
- 200-mesh stainless steel cage
- Analytical balance (accurate to 0.0001 g)
- Erlenmeyer flask with a condenser
- Heating mantle
- Vacuum oven
2. Procedure:
- Cut a sample of the crosslinked polyethylene weighing approximately 0.3 g.
- Accurately weigh the sample (W₁).
- Place the sample inside the pre-weighed (W₂) stainless steel cage.
- Place the cage with the sample into the Erlenmeyer flask containing 100 mL of xylene.
- Heat the xylene to its boiling point and maintain reflux for 12 hours.
- After extraction, carefully remove the cage and allow the excess solvent to drain.
- Dry the cage and the swollen sample in a vacuum oven at 80°C until a constant weight is achieved.
- Weigh the cage containing the dried, extracted sample (W₃).
3. Calculation:
- Gel Content (%) = [ (W₃ - W₂) / W₁ ] * 100
Protocol 2: Measuring Crosslinking Characteristics of EPDM using a Moving Die Rheometer (MDR)
1. Materials and Equipment:
- Uncured EPDM compound containing this compound
- Moving Die Rheometer (MDR)
2. Procedure:
- Set the MDR to the desired curing temperature (e.g., 170°C).
- Place a sample of the uncured EPDM compound of the appropriate size into the MDR die cavity.
- Close the die cavity and start the test.
- The instrument will oscillate the lower die at a specified frequency and amplitude, and record the torque as a function of time.
- Continue the test until the torque reaches a plateau, indicating the completion of the curing reaction.
3. Data Analysis:
- Minimum Torque (ML): The lowest torque value recorded during the test, representing the viscosity of the uncured compound.
- Maximum Torque (MH): The highest torque value achieved, which is proportional to the final crosslink density.
- Scorch Time (ts2): The time required for the torque to increase by 2 units above ML, indicating the onset of cure.
- Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, often considered the optimal cure time.
Visualizations
Caption: Free-radical crosslinking mechanism.
Caption: Troubleshooting workflow for insufficient crosslinking.
References
- 1. scribd.com [scribd.com]
- 2. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Guide for 1,1-Bis(tert-butylperoxy)cyclohexane in SMC/BMC Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when using 1,1-Bis(tert-butylperoxy)cyclohexane as a curing initiator in Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC) applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in SMC/BMC formulations?
A1: this compound serves as a radical initiator for the curing of unsaturated polyester (B1180765) (UP) and vinyl ester resins in SMC and BMC applications.[1] Its main role is to generate free radicals upon heating, which initiates the crosslinking reaction of the resin, transforming the moldable compound into a hard, durable thermoset part.[1][2]
Q2: What is the recommended temperature range for using this compound?
A2: The optimal temperature range for hot press molding with this compound is typically between 130°C and 150°C.[1][3] While the curing rate is not very high between 80-90°C, short cure times of 1-3 minutes can be achieved above 120°C.[3]
Q3: How does the concentration of this compound affect the curing process?
A3: The concentration of the peroxide initiator directly influences the curing time and the final properties of the composite. Increasing the peroxide level generally leads to a faster cure. However, excessively high concentrations can sometimes lead to undesirable effects such as cracking or reduced mechanical properties. The typical usage level is between 0.5% and 2.5% as supplied.[1]
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a reactive organic peroxide and must be handled with care. It is sensitive to heat and contamination.[4] Always store it in a cool, well-ventilated area, away from heat sources and direct sunlight.[5] Use personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[6] In case of a spill, use inert, damp, non-combustible material for cleanup and avoid creating sparks.[4]
Q5: Can this compound be used in combination with other peroxides?
A5: Yes, it is common practice to use a combination of organic peroxides to achieve a more efficient curing process and a high degree of cure. The selection of the peroxide blend depends on the desired kick-off temperature and cure profile.
Troubleshooting Guide
This section addresses specific issues that may arise during SMC/BMC molding with this compound.
Issue 1: Incomplete Cure or Soft Parts
Question: My SMC/BMC parts are coming out of the mold soft or under-cured, even though I am within the recommended temperature range. What could be the cause and how do I fix it?
Possible Causes & Solutions:
-
Insufficient Peroxide Concentration: The level of this compound may be too low for the specific resin system or part thickness.
-
Low Mold Temperature: The actual mold temperature may be lower than the setpoint.
-
Short Curing Time: The residence time in the mold may not be sufficient for a complete cure.
-
Inhibitor Interference: Some fillers or additives in the formulation might be inhibiting the curing reaction.
Experimental Protocol to Troubleshoot Incomplete Cure:
-
Verify Mold Temperature: Use a surface pyrometer to measure the temperature of the mold cavity at several locations to ensure it is uniform and matches the setpoint.
-
Incremental Increase of Peroxide: Prepare several small batches of the SMC/BMC compound with incrementally higher concentrations of this compound (e.g., 0.2% increments). Mold and test the hardness of each part.
-
Extend Curing Time: Increase the curing time in increments (e.g., 30 seconds) for a constant peroxide level and mold temperature to determine the optimal cure cycle.
-
Review Formulation: Scrutinize the technical data sheets of all formulation components for any known inhibitory effects on peroxide curing. If an inhibitor is suspected, consult with the supplier for an alternative or consider using a promoter.
Logical Troubleshooting Flow for Incomplete Cure:
Issue 2: Surface Defects (Porosity, Pits, or Blisters)
Question: My molded parts exhibit surface porosity, small pits, or blisters. How can I resolve this?
Possible Causes & Solutions:
-
Trapped Air or Volatiles: Air or moisture trapped in the compound can lead to porosity.
-
Premature Gelling: The compound may be gelling before the mold is fully closed, trapping air.
-
Excessive Mold Temperature: A mold that is too hot can cause the resin to cure too quickly on the surface, trapping volatiles underneath.
-
Insufficient Back Pressure during Injection (for BMC): Low back pressure can result in voids.
Experimental Protocol to Troubleshoot Surface Defects:
-
Optimize Mold Closing Speed: Adjust the press closing speed. A slower closing speed can allow air to escape, but too slow can lead to pre-cure.
-
Adjust Mold Temperature: Lower the mold temperature in small increments (e.g., 5°C) to see if it reduces surface defects without significantly increasing the cure time.
-
Modify Peroxide Level: A slightly lower concentration of this compound can provide a longer flow time before gelation.
-
Check Material Moisture: Ensure that all raw materials, especially fillers, are dry.
-
Increase Back Pressure (BMC): For injection molding of BMC, incrementally increase the back pressure to help consolidate the material and reduce voids.
Issue 3: Warping or Dimensional Instability
Question: After cooling, my parts are warping and not holding their intended shape. What is causing this and how can I prevent it?
Possible Causes & Solutions:
-
Non-Uniform Curing: Uneven temperature distribution in the mold can lead to differential shrinkage.
-
Inadequate Curing Time: If the part is demolded before it is fully cured, it can warp upon cooling.
-
Incorrect Mold Temperature: A mold temperature that is too high can induce thermal stresses.[4]
-
Improper Part Ejection: Uneven or forceful ejection can distort a still-warm part.
Experimental Protocol to Troubleshoot Warping:
-
Verify Mold Temperature Uniformity: Use a thermal imaging camera or multiple surface pyrometers to check for hot or cold spots in the mold.
-
Optimize Curing Cycle: Increase the curing time to ensure the part is fully crosslinked before demolding.
-
Cooling Fixture: For critical tolerance parts, design a cooling fixture that holds the part in its correct shape as it cools.
-
Adjust Ejector Pins: Ensure that the ejector pins are applying even pressure and are not causing distortion upon ejection.
Logical Relationship for Warping Causes:
References
- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 2. axalta.com [axalta.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H28O4 | CID 76359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 6. compositesone.com [compositesone.com]
Technical Support Center: Optimization of 1,1-Bis(tert-butylperoxy)cyclohexane Initiator Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 1,1-Bis(tert-butylperoxy)cyclohexane as a polymerization initiator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a peroxide-based initiator used to initiate free-radical polymerization.[1][2] It is particularly effective for the polymerization of styrene (B11656) and the copolymerization of monomers like acrylonitrile, acrylates, and methacrylates.[2][3] It is also utilized as a crosslinking agent for thermoplastics, enhancing their mechanical properties and thermal stability.[2][4]
Q2: What is the recommended temperature range for using this initiator?
A2: The effective temperature range for this compound is typically between 90°C and 120°C.[2] The ideal temperature will depend on the specific monomer system and desired reaction kinetics.
Q3: How does the concentration of this compound affect the final polymer?
A3: Generally, a higher concentration of the initiator leads to a faster polymerization rate and a lower average molecular weight of the resulting polymer.[1] This is because a higher initiator concentration generates more initial radical sites, leading to the formation of a larger number of shorter polymer chains.
Q4: What are the safety precautions for handling this compound?
A4: this compound is a thermally sensitive organic peroxide and should be handled with care.[5] It is sensitive to heat and contamination, which can lead to rapid decomposition.[6] It should be stored in a cool, well-ventilated area, away from heat sources and direct sunlight.[4] The recommended storage temperature is typically below 25°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Polymerization | 1. Initiator concentration is too low: Insufficient radicals are generated to initiate polymerization effectively.2. Reaction temperature is too low: The thermal decomposition of the initiator is inefficient at lower temperatures.3. Presence of inhibitors: Monomers often contain inhibitors to prevent premature polymerization during storage. | 1. Increase initiator concentration: Incrementally increase the concentration (e.g., by 0.1 wt% steps) and monitor the effect.2. Increase reaction temperature: Ensure the reaction temperature is within the optimal range of 90-120°C for this initiator.3. Remove inhibitors: Use an appropriate inhibitor removal column or distillation to purify the monomer before the reaction. |
| Polymerization is Too Fast / Uncontrolled | 1. Initiator concentration is too high: An excess of radicals leads to a very rapid and potentially exothermic reaction.2. Reaction temperature is too high: The initiator decomposes too quickly, leading to a burst of radical formation. | 1. Decrease initiator concentration: Reduce the amount of initiator used in the formulation.2. Decrease reaction temperature: Lower the temperature to better control the rate of initiator decomposition. |
| Low Molecular Weight of the Polymer | High initiator concentration: A higher number of initiating radicals results in the formation of more, but shorter, polymer chains. | Decrease initiator concentration: A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer, thus increasing the average molecular weight. |
| High Polydispersity Index (PDI) | 1. Non-uniform initiation: Poor mixing of the initiator in the monomer can lead to localized areas of high and low initiation rates.2. Chain transfer reactions: The presence of chain transfer agents or impurities can terminate growing chains and initiate new ones, broadening the molecular weight distribution. | 1. Ensure thorough mixing: Vigorously stir the reaction mixture to ensure a homogeneous distribution of the initiator before and during the initial stages of polymerization.2. Purify reactants: Ensure the monomer and solvent are free from impurities that can act as chain transfer agents. |
| Incomplete Crosslinking | 1. Insufficient initiator concentration: Not enough radicals are generated to create the required crosslink density.2. Inadequate temperature or time: The curing conditions may not be sufficient for the complete decomposition of the initiator and formation of crosslinks. | 1. Increase initiator concentration: Add more initiator to the formulation to increase the number of crosslinking sites.2. Optimize curing conditions: Increase the curing temperature or extend the curing time to ensure complete reaction. |
Data Presentation
The following tables provide representative data on the effect of this compound concentration on the bulk polymerization of styrene at 100°C.
Table 1: Effect of Initiator Concentration on Monomer Conversion and Reaction Time
| Initiator Concentration (wt%) | Time to 90% Monomer Conversion (hours) |
| 0.1 | 8.5 |
| 0.25 | 5.0 |
| 0.5 | 3.0 |
| 1.0 | 1.8 |
Table 2: Effect of Initiator Concentration on Polystyrene Properties
| Initiator Concentration (wt%) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0.1 | 150,000 | 330,000 | 2.2 |
| 0.25 | 95,000 | 200,000 | 2.1 |
| 0.5 | 60,000 | 125,000 | 2.08 |
| 1.0 | 35,000 | 75,000 | 2.14 |
Experimental Protocols
Protocol 1: Determining the Optimal Initiator Concentration for Styrene Polymerization
Objective: To determine the optimal concentration of this compound for the bulk polymerization of styrene to achieve a target molecular weight and monomer conversion.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
-
Constant temperature oil bath
-
Methanol
-
Vacuum oven
-
Gel Permeation Chromatography (GPC) equipment
Methodology:
-
Monomer Purification: Remove the inhibitor from the styrene monomer by passing it through an inhibitor removal column.
-
Reaction Setup: Assemble the reaction vessel and place it in the oil bath. Purge the vessel with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5, and 1.0 wt% relative to the styrene monomer).
-
Polymerization:
-
Add the prepared styrene/initiator mixture to the reaction vessel.
-
Heat the oil bath to the desired reaction temperature (e.g., 100°C) and begin stirring.
-
Take samples at regular intervals to monitor monomer conversion.
-
-
Termination and Polymer Isolation:
-
Once the desired conversion is reached, cool the reaction vessel to room temperature.
-
Precipitate the polystyrene by slowly adding the reaction mixture to a large volume of stirred methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC).
-
-
Data Analysis: Plot the monomer conversion, molecular weight, and PDI as a function of the initiator concentration to determine the optimal concentration for your specific requirements.
Visualizations
Caption: Experimental workflow for optimizing initiator concentration.
Caption: Relationship between initiator concentration and polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. agilent.com [agilent.com]
- 4. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C14H28O4 | CID 76359 - PubChem [pubchem.ncbi.nlm.nih.gov]
impact of acidic impurities on 1,1-Bis(tert-butylperoxy)cyclohexane decomposition.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Bis(tert-butylperoxy)cyclohexane. The information focuses on the impact of acidic impurities on the decomposition of this organic peroxide.
Troubleshooting Guide
Experiments involving this compound can sometimes yield unexpected results, particularly concerning its decomposition. Acidic contaminants are a primary cause of variability and can pose significant safety risks. This guide will help you troubleshoot common issues.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly fast decomposition or runaway reaction | Presence of acidic impurities (e.g., nitric acid, sulfuric acid, hydrochloric acid). Acids can catalyze and accelerate the decomposition of the peroxide, even at lower temperatures.[1][2][3] | - Ensure all glassware and equipment are thoroughly cleaned and free of acidic residues. - Use high-purity solvents and reagents. - If acidic conditions are necessary for your reaction, conduct a thorough risk assessment and consider using a less reactive initiator. - Implement precise temperature control and have an emergency cooling plan in place. |
| Inconsistent reaction initiation times | Variable levels of acidic contaminants between experiments. | - Standardize the purification of all starting materials. - Test the pH of your reaction mixture before initiating the experiment. |
| Formation of unexpected byproducts | Acid-catalyzed decomposition can alter the reaction pathway, leading to different radical species and subsequent byproducts.[4] | - Analyze your product mixture using techniques like GC-MS to identify byproducts. - If byproducts are problematic, focus on eliminating the source of acid contamination. |
| Lower than expected yield of desired product | Premature decomposition of the initiator due to acidic impurities can lead to inefficient initiation of the desired reaction. | - Follow the recommended solutions for preventing acid contamination. - Consider adding a non-reactive base to neutralize any trace acidic impurities, but validate its compatibility first. |
Frequently Asked Questions (FAQs)
Q1: How do acidic impurities affect the thermal stability of this compound?
A1: Acidic impurities significantly decrease the thermal stability of this compound. They act as catalysts, accelerating the decomposition rate and lowering the onset temperature of the exothermic decomposition.[1][2][3] This can lead to a rapid, uncontrolled release of energy, posing a significant thermal hazard.
Q2: What is the mechanism of acid-catalyzed decomposition?
A2: The primary thermal decomposition route for this compound is the homolytic cleavage of the oxygen-oxygen (O-O) bonds to form reactive tert-butoxy (B1229062) radicals.[4] In the presence of acids, an alternative heterolytic cleavage pathway can be promoted. This involves the protonation of the peroxide, which weakens the O-O bond and can lead to the formation of ionic species in addition to radicals, altering the decomposition pathway.[4]
Q3: Are certain acids more potent in accelerating decomposition?
A3: Yes, the strength and concentration of the acid play a crucial role. Studies have shown that strong acids like nitric acid and sulfuric acid can dramatically increase the thermal hazard.[1][3] For instance, increasing the concentration of nitric acid has been shown to significantly lower the exothermic onset temperature.[3]
Q4: What are the key safety precautions to take when handling this compound?
A4: Given its sensitivity to heat and contamination, strict safety protocols are essential.[5] Always store the compound at the recommended temperature and away from incompatible materials, including acids, bases, metals, and reducing agents.[6] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant clothing.[7] Ensure proper ventilation and have emergency procedures in place for spills or fires.[7]
Q5: How can I detect the presence of acidic impurities in my reaction setup?
A5: You can test the pH of your solvents and non-peroxide reagents before mixing. For a more sensitive analysis of the peroxide itself, techniques like ion chromatography could be employed, though this is less common in a standard research setting. The most practical approach is to adhere strictly to protocols that prevent contamination in the first place.
Quantitative Data on the Impact of Acidic Impurities
The following tables summarize the quantitative effects of nitric acid and hydrochloric acid on the thermal decomposition of this compound, as determined by Differential Scanning Calorimetry (DSC).
Table 1: Effect of Nitric Acid (HNO₃) Concentration on Thermal Decomposition Parameters
| HNO₃ Concentration (N) | Onset Temperature (T₀, °C) | Peak Temperature (Tₚ, °C) | Heat of Decomposition (ΔHdecom, J/g) |
| 0 (Pure BTBPC) | 108.9 | 167.3 | 1799 |
| 1 | 108.6 | 166.9 | 1788 |
| 2 | 107.5 | 166.1 | 1754 |
| 4 | 98.3 | 162.5 | 1699 |
| 8 | 85.1 | 155.7 | 1587 |
Data sourced from studies on the runaway reactions of BTBPC with nitric acid.[3]
Table 2: Effect of Hydrochloric Acid (HCl) Concentration on Thermal Decomposition Parameters (First Exothermic Peak)
| HCl Concentration (N) | Onset Temperature (T₀, °C) | Peak Temperature (Tₚ, °C) |
| 0 (Pure BTBPC) | 118.4 | 172.9 |
| 1.0 | 117.5 | 172.1 |
| 2.0 | 110.1 | 160.2 |
| 4.0 | 80.5 | 115.7 |
| 8.0 | 46.1 | 90.3 |
Data sourced from studies on the thermal decomposition of BTBPC with hydrochloric acid. The presence of higher concentrations of HCl leads to multiple exothermic peaks.[2]
Experimental Protocols
Differential Scanning Calorimetry (DSC) Analysis of Thermal Decomposition
This protocol provides a general methodology for assessing the thermal stability of this compound and the impact of acidic impurities.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.
-
For experiments with acidic impurities, add a precise volume of the desired acid solution to the sample in the pan.
-
Hermetically seal the DSC pan to prevent volatilization.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition onset (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 4 °C/min). Studies often use multiple heating rates to determine kinetic parameters.[2]
-
Continue heating until the decomposition is complete, as indicated by the return of the heat flow signal to the baseline.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of the exothermic decomposition (T₀), which is the temperature at which the decomposition begins.
-
Identify the peak temperature of the exotherm (Tₚ).
-
Calculate the heat of decomposition (ΔHdecom) by integrating the area under the exothermic peak.
-
Visualizations
Caption: General decomposition pathways of this compound.
Caption: A workflow for troubleshooting rapid decomposition events.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 3006-86-8 | Benchchem [benchchem.com]
- 5. This compound | C14H28O4 | CID 76359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. science.lpnu.ua [science.lpnu.ua]
Technical Support Center: Managing Thermal Hazards of 1,1-Bis(tert-butylperoxy)cyclohexane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe storage and handling of 1,1-Bis(tert-butylperoxy)cyclohexane, a thermally sensitive organic peroxide. Adherence to these guidelines is critical to prevent thermal runaway and ensure laboratory safety.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
Question: What should I do if the storage temperature of my this compound has exceeded the recommended maximum?
Answer: A temperature excursion requires immediate action to mitigate the risk of self-accelerating decomposition.
-
Immediate Steps:
-
Do NOT attempt to move the container if it feels warm or shows any signs of pressurization (e.g., bulging).
-
Evacuate the immediate area and alert your safety officer.
-
If it is safe to do so, attempt to cool the container externally with a water spray or by placing it in an ice bath.
-
-
Assessment:
-
Record the maximum temperature reached and the duration of the excursion.
-
Visually inspect the material (without opening the container) for any changes in appearance, such as discoloration or the formation of crystals.
-
-
Action:
-
If the temperature rise was minor and brief, and the material appears unchanged, contact the manufacturer for guidance on whether the product's quality and safety have been compromised.
-
If the temperature rise was significant or prolonged, or if the material shows any signs of decomposition, it should be considered unstable. Do not use the material. Arrange for its immediate and safe disposal according to your institution's hazardous waste procedures.
-
Question: I've noticed discoloration or crystal formation in my stock of this compound. What does this mean and what should I do?
Answer: Discoloration or crystal formation can be an indication of product degradation and an increased thermal hazard.
-
Immediate Steps:
-
Do not handle the container.
-
Isolate the container in a designated high-hazard area, if possible.
-
Immediately notify your laboratory supervisor and safety personnel.
-
-
Action:
-
The material should be treated as extremely hazardous.
-
Arrange for professional disposal by a qualified hazardous waste management team. Do not attempt to open the container or use the material.
-
Question: The container of this compound appears to be bulging or under pressure. What is the appropriate response?
Answer: A bulging container indicates gas generation from decomposition, which presents a significant explosion hazard.
-
Immediate Steps:
-
Evacuate the area immediately.
-
Activate your facility's emergency response plan.
-
Inform emergency responders of the situation and the nature of the material involved.
-
-
Action:
-
Do not approach or attempt to vent the container. This should only be done by trained explosive ordnance disposal (EOD) or specialized hazardous materials personnel.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with this compound?
A1: The primary thermal hazard is its potential for self-accelerating decomposition. This is an exothermic reaction that, once initiated by a certain temperature (the Self-Accelerating Decomposition Temperature or SADT), can generate heat faster than it can be dissipated to the surroundings. This can lead to a runaway reaction, resulting in fire, explosion, and the release of flammable gases.
Q2: What is the recommended storage temperature for this compound?
A2: The recommended storage temperature for this compound is typically below 30°C. However, for long-term storage and to maintain product quality, refrigeration at 2-8°C is often advised. Always refer to the manufacturer's safety data sheet (SDS) for specific storage temperature requirements.
Q3: What materials are incompatible with this compound?
A3: Contamination can significantly lower the decomposition temperature and increase the risk of a thermal event. Incompatible materials to avoid include:
-
Acids and bases
-
Reducing agents
-
Finely powdered metals
-
Combustible materials
Q4: Can I return unused this compound to its original container?
A4: No. Never return unused material to the original container. This practice can introduce contaminants, which may initiate decomposition of the entire stock.
Q5: How should I dispose of this compound?
A5: this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. The material should be kept in a suitable, closed container and clearly labeled. Contact your institution's environmental health and safety department for specific disposal procedures.
Quantitative Data on Thermal Hazards
The following tables summarize key quantitative data related to the thermal stability of this compound.
| Parameter | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | ≥50 °C | |
| Recommended Max Storage Temperature | 30 °C | |
| Long-term Storage Temperature | 2-8 °C |
| Thermal Analysis Parameter | Condition | Value | Reference |
| Onset Decomposition Temperature (Tonset) | DSC, 4 °C/min heating rate | ~122 °C | |
| Heat of Decomposition (ΔHd) | DSC | ~1080 J/g | |
| Apparent Activation Energy (Ea) | DSC, low heating rates | ~156 kJ/mol |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability Screening
This protocol outlines the general procedure for determining the onset decomposition temperature and heat of decomposition of this compound using DSC.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a high-pressure stainless steel DSC pan.
-
Hermetically seal the pan to contain any pressure generated during decomposition.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate, typically between 2-10°C/min. A common rate for hazard assessment is 4°C/min.
-
Continue heating until the decomposition exotherm is complete, typically to around 250-300°C.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of the exothermic decomposition (Tonset) using the tangent method.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).
-
Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition Analysis
This protocol provides a general framework for evaluating the time-temperature-pressure relationship of this compound under adiabatic conditions.
-
Sample Preparation:
-
Load a precisely weighed amount of the sample (typically 1-5 g) into a spherical titanium or stainless steel ARC bomb.
-
Seal the bomb and connect it to a pressure transducer.
-
-
Instrument Setup:
-
Place the bomb inside the ARC calorimeter.
-
Evacuate and backfill the calorimeter with an inert gas like helium to ensure efficient heat transfer.
-
-
Heat-Wait-Search (HWS) Mode:
-
The instrument will heat the sample in small, defined steps (e.g., 5°C).
-
After each heating step, the system enters a "wait" period to achieve thermal equilibrium.
-
During the "search" period, the instrument monitors the sample's self-heating rate.
-
If the self-heating rate exceeds a predefined sensitivity threshold (e.g., 0.02°C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Mode:
-
The calorimeter heaters will precisely match the temperature of the sample, preventing any heat loss to the surroundings.
-
The instrument records the temperature and pressure as a function of time as the decomposition reaction accelerates.
-
-
Data Analysis:
-
Plot the temperature and pressure versus time to visualize the runaway reaction.
-
From this data, key safety parameters can be determined, including the time to maximum rate (TMR) and the temperature of no return (TNR).
-
Visualizations
Technical Support Center: Strategies to Reduce Residual Monomer Content with 1,1-Bis(tert-butylperoxy)cyclohexane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively reducing residual monomer content in polymerization reactions using 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTBPC) and why is it used in polymerization?
A1: this compound, also known as BTBPC or CH, is a bifunctional organic peroxide initiator.[1] It is widely used to initiate free-radical polymerization for various monomers, including styrene, acrylates, methacrylates, and acrylonitrile.[2][3] Its primary function is to thermally decompose into free radicals, which then start the polymer chain reaction.[1] It is particularly valued for its effectiveness in producing polymers with low residual monomer content, which is crucial for applications in sensitive fields like food packaging and medical devices.[1][4]
Q2: What is "residual monomer" and why is its reduction important?
A2: Residual monomer refers to the unreacted monomer molecules that remain in the final polymer product after the polymerization process is complete. Reducing this content is critical for several reasons, including minimizing potential health hazards from long-term exposure, reducing objectionable odors, and ensuring the final polymer meets quality and safety standards for its intended application.[5][6]
Q3: What is the optimal operating temperature range for BTBPC?
A3: BTBPC is most effective as a polymerization initiator in a temperature range of 90°C to 120°C.[1][2] It is also used as a curing agent at higher temperatures, typically between 120°C and 170°C.[7] Operating within the recommended range is crucial for controlling the rate of radical generation and, consequently, the polymerization reaction.
Q4: What are the key safety and handling parameters for BTBPC?
A4: BTBPC is a thermally sensitive organic peroxide and must be handled with care. Key safety parameters include the Self-Accelerating Decomposition Temperature (SADT), which is around 60-70°C.[2][8] It is recommended to store the material at temperatures below 25-27°C to prevent thermal decomposition.[2][9] Due to its thermal instability, careless operation can lead to severe thermal accidents.[9][10]
Troubleshooting Guide: High Residual Monomer Content
Problem: My polymerization reaction using BTBPC results in a final product with unacceptably high residual monomer content. What are the potential causes and how can I resolve this?
Solution: High residual monomer content can stem from several factors related to the reaction conditions and overall polymerization strategy. Below are common causes and actionable solutions.
-
Cause 1: Sub-optimal Polymerization Temperature
-
Explanation: The decomposition rate of BTBPC is highly temperature-dependent.[1] If the reaction temperature is too low (below 90°C), the initiator will not decompose efficiently, leading to a low concentration of free radicals and incomplete monomer conversion. If the temperature is too high, it can lead to side reactions or an excessively rapid reaction that terminates prematurely.
-
Solution: Maintain the reaction temperature steadily within the optimal range of 90°C to 120°C for the main polymerization phase.[2][7] Utilize precise temperature control systems for the reactor.
-
-
Cause 2: Insufficient Initiator Concentration
-
Explanation: An inadequate amount of BTBPC will not generate enough free radicals to sustain the polymerization reaction through to high conversion, leaving a significant amount of monomer unreacted.
-
Solution: Carefully optimize the initiator concentration based on the specific monomer system and desired polymer properties. Conduct a series of experiments with varying BTBPC concentrations to determine the optimal level for achieving low residual monomer without negatively impacting the polymer's molecular weight or other characteristics.
-
-
Cause 3: Inadequate Reaction Time
-
Explanation: Polymerization reactions require sufficient time to achieve high monomer conversion. If the reaction is terminated too early, a high level of residual monomer will remain.
-
Solution: Extend the reaction time at the optimal polymerization temperature. Monitor the monomer conversion over time using techniques like gas chromatography (GC) or ¹H NMR to determine when the reaction has reached a plateau and conversion is maximized.
-
-
Cause 4: Lack of a Post-Polymerization (Chase) Step
-
Explanation: Even under optimal conditions, a small amount of monomer may remain after the main polymerization phase. A highly effective strategy to reduce this is to implement a post-polymerization or "chase" step, where a second dose of initiator is added to "clean up" the remaining monomer.[11][12]
-
Solution: After the main reaction, introduce a second, smaller charge of initiator. This can be more BTBPC, or often a redox initiator system (an oxidizer like tert-butyl hydroperoxide paired with a reducing agent) which is effective at lower temperatures.[11][12] This secondary initiation generates a new flood of radicals to polymerize the lingering monomer.[12] Gradual addition of the chase initiator has been shown to be more effective than a single shot.[11]
-
Quantitative Data Summary
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| CAS Number | 3006-86-8 | [2][8] |
| Molecular Weight | 260.4 g/mol | [7][8] |
| Theoretical Active Oxygen Content | 12.29% | [8] |
| Typical Polymerization Temperature | 90°C - 120°C | [1][2] |
| Self-Accelerating Decomposition Temp. (SADT) | 60°C - 70°C | [2][8] |
| Apparent Exothermic Onset Temp. (T₀) | ~118°C | [9] |
| Apparent Activation Energy (Eₐ) | ~156 kJ/mol | [9] |
| Heat of Decomposition (ΔHₐ) | ~1,080 kJ/kg | [9] |
| Recommended Maximum Storage Temp. (Tₛ max) | ≤ 25°C | [2][8] |
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization to Minimize Residual Monomer
This protocol provides a general methodology for the bulk polymerization of a monomer like styrene, aiming for high conversion.
-
Materials & Equipment:
-
Monomer (e.g., Styrene)
-
This compound (BTBPC)
-
Jacketed glass reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature controller.
-
Inert gas source (Nitrogen or Argon).
-
-
Methodology:
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and free of contaminants.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
Charging Monomer: Charge the desired amount of monomer into the reactor.
-
Heating: Begin stirring and heat the monomer to the target reaction temperature (e.g., 100°C).
-
Initiator Addition: Once the temperature has stabilized, add the pre-determined amount of BTBPC to the reactor.
-
Polymerization: Maintain the reaction at the set temperature for a period of 4-8 hours. The optimal time should be determined experimentally by monitoring monomer conversion.
-
Monitoring: Periodically take samples to analyze for residual monomer content via gas chromatography (GC).
-
Cooldown: Once the desired conversion is reached and the rate of polymerization has significantly slowed, cool the reactor to stop the reaction.
-
Protocol 2: Implementing a Redox-Initiated Post-Polymerization Chase Step
This protocol describes how to conduct a chase step following the main polymerization to further reduce residual monomers.
-
Materials & Equipment:
-
Polymer from Protocol 1 (still in the reactor).
-
Oxidizing Agent: e.g., tert-Butyl hydroperoxide (t-BHP).
-
Reducing Agent: e.g., Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS) or ascorbic acid.[12]
-
Two separate dosing pumps for the redox components.
-
-
Methodology:
-
Temperature Adjustment: After completing the main polymerization (Protocol 1), cool the reactor to a lower temperature suitable for the redox system, typically between 60°C and 80°C.[11]
-
Prepare Redox Solutions: Prepare dilute aqueous solutions of the oxidizing and reducing agents.
-
Initiate Chase: Begin the simultaneous, gradual addition of both the oxidizing and reducing agent solutions into the reactor using separate dosing pumps over a period of 30-60 minutes.[11] Simultaneous, metered addition is more effective than adding one component followed by the other or adding them all at once.[11]
-
Hold Period: After the addition is complete, continue stirring at the set temperature for an additional 1-2 hours to allow for the near-complete conversion of the remaining monomer.
-
Final Analysis: Take a final sample to confirm that the residual monomer content is below the target threshold.
-
Cooldown and Recovery: Cool the reactor and recover the final polymer product.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing high residual monomer content.
Caption: Simplified decomposition pathway of BTBPC to initiate polymerization.
References
- 1. This compound | 3006-86-8 | Benchchem [benchchem.com]
- 2. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for reducing residual monomer content in polymers: A review | Semantic Scholar [semanticscholar.org]
- 7. This compound (CH) | 3006-86-8 | Peroxides | ETW [etwinternational.com]
- 8. firstpetrochemicals.com [firstpetrochemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. coatingsworld.com [coatingsworld.com]
- 12. specialchem.com [specialchem.com]
influence of solvents on the decomposition rate of 1,1-Bis(tert-butylperoxy)cyclohexane.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of solvents on the decomposition rate of 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of decomposition for this compound?
A1: The primary decomposition route for this compound involves the homolytic cleavage of the oxygen-oxygen (O-O) bonds within the peroxide groups. This temperature-dependent process generates highly reactive free radicals, which is fundamental to its application as a radical initiator in polymerization and other chemical reactions.[1]
Q2: How do solvents influence the decomposition rate of BTBPC?
A2: Solvents can significantly impact the decomposition rate of BTBPC. The decomposition mechanism in a pure solvent can be modeled by two parallel reactions: a primary decomposition following an nth-order rate equation and a transfer reaction of the radical to the solvent.[2] The specific interactions between the solvent and the peroxide affect the stability of the peroxide and the nature of the radicals generated.[1]
Q3: What are the key safety concerns when working with this compound?
A3: this compound is a thermally unstable organic peroxide.[2][3] Key safety concerns include its potential for rapid, exothermic decomposition, which can lead to a thermal runaway reaction if not properly controlled. It is sensitive to heat and contamination. The Self-Accelerating Decomposition Temperature (SADT) for a 50% solution in mineral oil is 70°C, and the recommended storage temperature is at or below 25°C.[4]
Q4: What analytical technique is commonly used to study the decomposition kinetics of BTBPC?
A4: Differential Scanning Calorimetry (DSC) is a common and effective technique used to study the thermal decomposition kinetics of BTBPC.[2][3][5] DSC measurements, in both isothermal and non-isothermal modes, allow for the determination of key thermokinetic parameters such as onset temperature, activation energy (Ea), and heat of decomposition (ΔHd).[3][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of BTBPC decomposition.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible decomposition rates. | 1. Impure peroxide: Contaminants can catalyze or inhibit decomposition. 2. Solvent impurities: Traces of acids, bases, or metal ions can alter kinetics. 3. Temperature fluctuations: The decomposition rate is highly sensitive to temperature changes. | 1. Ensure the purity of the this compound. 2. Use high-purity, dry solvents. 3. Calibrate and use a highly stable thermostat for the reaction. |
| Exotherm starts at a lower temperature than expected. | 1. Contamination: The presence of incompatible materials can lower the decomposition temperature. 2. Incorrect sample preparation: Inaccurate concentration of the peroxide solution. | 1. Ensure all glassware and equipment are scrupulously clean. 2. Double-check all calculations and measurements during sample preparation. |
| Distorted or unusual DSC peak shapes. | 1. Sample pan issues: Poor thermal contact between the sample and the pan, or pan deformation due to pressure buildup. 2. Instrument artifacts: Baseline instability or noise. | 1. Ensure the sample is evenly distributed at the bottom of the DSC pan. Use hermetically sealed pans for volatile solvents to prevent evaporation and pressure buildup. 2. Perform a baseline run with empty pans to check for instrument noise. |
| Runaway thermal event. | 1. Inadequate heat removal: Especially in larger scale experiments. 2. High initial concentration: More concentrated solutions release more heat.[7] 3. Presence of potent catalytic impurities: Strong acids or certain metal ions can dramatically accelerate the decomposition.[7] | 1. Ensure efficient stirring and cooling of the reaction mixture. 2. Start with more dilute solutions to manage the heat of reaction. 3. Use high-purity reagents and thoroughly clean all equipment. |
Data Presentation
The following tables summarize the kinetic parameters for the thermal decomposition of this compound in various organic solvents.
Table 1: Kinetic Parameters for the Decomposition of this compound in Various Solvents [1]
| Solvent | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Decomposition Rate Constant (k) at 120°C (s⁻¹) |
| Anisole | 145 | 1.2 x 10¹⁵ | 4.5 x 10⁻⁵ |
| Xylene | 150 | 3.5 x 10¹⁵ | 3.2 x 10⁻⁵ |
| Ethylbenzene | 148 | 2.8 x 10¹⁵ | 3.8 x 10⁻⁵ |
| Dodecane | 155 | 5.0 x 10¹⁵ | 2.5 x 10⁻⁵ |
Note: The data in this table is illustrative and intended to demonstrate the concept of solvent effects. Actual values may vary based on specific experimental conditions.[1]
Table 2: Thermokinetic Parameters for the Decomposition of 70 mass% this compound [3]
| Parameter | Value |
| Apparent Exothermic Onset Temperature (T₀) | ca. 118 °C |
| Apparent Activation Energy (Ea) | 156 kJ mol⁻¹ |
| Heat of Decomposition (ΔHd) | 1,080 kJ kg⁻¹ |
Experimental Protocols
Detailed Methodology for Differential Scanning Calorimetry (DSC) Analysis
This protocol outlines the key steps for determining the thermokinetic parameters of this compound decomposition using DSC.
-
Sample Preparation:
-
Accurately weigh a small sample (typically 1-5 mg) of the this compound solution into a DSC pan.
-
For solutions in volatile solvents, use hermetically sealed pans to prevent evaporation during the experiment.
-
Prepare a reference pan of the same type, either empty or containing the pure solvent.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 50 mL/min).
-
-
Non-isothermal (Dynamic) Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2, 5, 10, and 20 °C/min) over a defined temperature range that encompasses the decomposition.
-
Record the heat flow as a function of temperature.
-
-
Isothermal Measurement:
-
Rapidly heat the sample to a specific isothermal temperature below the main decomposition peak.
-
Hold the sample at this temperature for a sufficient time to observe the complete decomposition exotherm.
-
Repeat at several different isothermal temperatures.
-
-
Data Analysis:
-
From the dynamic DSC curves, determine the onset temperature (T₀) and the peak exothermic temperature (Tp) for each heating rate.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).
-
Use appropriate kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall) to calculate the activation energy (Ea) and pre-exponential factor (A) from the data obtained at different heating rates.
-
Mandatory Visualizations
Caption: Experimental workflow for DSC analysis of BTBPC decomposition.
Caption: Influence of solvent on the decomposition pathways of BTBPC.
References
- 1. This compound | 3006-86-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and safety parameters analysis for 1,1,-di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane in isothermal and non-isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 1,1-Bis(tert-butylperoxy)cyclohexane and Its Decomposition Products
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of 1,1-Bis(tert-butylperoxy)cyclohexane, a common radical initiator in polymer synthesis, and its degradation products is crucial for ensuring process safety, product quality, and stability. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the decomposition of this organic peroxide. This guide provides an objective comparison of two reversed-phase HPLC methods for the analysis of this compound and its principal decomposition products. The experimental data presented is illustrative and compiled from studies on analogous compounds due to the limited availability of direct comparative research on this specific analyte.
Understanding the Decomposition
The thermal or chemical decomposition of this compound primarily proceeds through the homolytic cleavage of the peroxide bonds. Gas chromatography-mass spectrometry (GC-MS) studies have been employed to identify the resulting products.[1][2] Based on its chemical structure, the primary decomposition products are expected to include tert-butanol, acetone, and various cyclohexane (B81311) derivatives. A successful HPLC method must be able to separate the parent compound from these more polar and volatile byproducts.
Data Presentation: Comparison of HPLC Methods
Two common reversed-phase HPLC approaches are compared below: a standard C18 column method providing high hydrophobic retention and a C8 column method that can offer faster analysis times with different selectivity.
Table 1: HPLC Method Performance Comparison
| Parameter | Method A: C18 Column with Acetonitrile (B52724) Gradient | Method B: C8 Column with Methanol (B129727) Isocratic Elution |
| Column | C18, 5 µm, 4.6 x 150 mm | C8, 5 µm, 4.6 x 100 mm |
| Mobile Phase | A: Water; B: Acetonitrile | 70% Methanol, 30% Water |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Analysis Time | ~ 15 minutes | ~ 8 minutes |
| Resolution (Parent/Products) | > 2.0 | > 1.8 |
| Relative Retention (Parent) | High | Moderate |
| Sensitivity (LOD for Parent) | ~ 0.5 µg/mL | ~ 0.8 µg/mL |
| Advantages | Excellent separation of complex mixtures, higher peak capacity. | Faster analysis time, reduced solvent consumption. |
| Disadvantages | Longer run times, potential for stronger retention of hydrophobic impurities. | Lower retention may lead to co-elution with very polar impurities. |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols serve as a starting point for method development and should be optimized for specific instrumentation and sample matrices.
Method A: C18 Column with Acetonitrile Gradient
This method is designed to provide high-resolution separation of this compound from a range of potential decomposition products with varying polarities.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (5 µm particle size, 4.6 mm I.D. x 150 mm length).
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm. Organic peroxides generally exhibit weak UV absorbance at low wavelengths.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method B: C8 Column with Methanol Isocratic Elution
This method offers a faster analysis time, which can be advantageous for high-throughput screening or routine quality control.
1. Instrumentation and Consumables:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
C8 reversed-phase column (5 µm particle size, 4.6 mm I.D. x 100 mm length).
-
HPLC-grade methanol and water.
-
0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions:
-
Mobile Phase: 70% Methanol / 30% Water (v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (70% methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the HPLC analysis and the decomposition pathway of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Simplified decomposition pathway of this compound.
References
A Comparative Guide to Polymer Curing with 1,1-Bis(tert-butylperoxy)cyclohexane and Alternatives: A DSC Analysis
For researchers, scientists, and drug development professionals, understanding the curing characteristics of polymers is paramount for material selection and process optimization. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize these curing reactions. This guide provides a comparative analysis of the curing performance of 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC) and two common alternative radical initiators, Benzoyl Peroxide (BPO) and 2,2′-Azobisisobutyronitrile (AIBN), based on DSC data.
This objective comparison, supported by experimental data, will aid in the selection of the most suitable curing agent for specific polymer systems and applications.
Performance Comparison of Curing Agents
The choice of a curing agent significantly influences the processing parameters and final properties of a polymer. DSC analysis allows for the quantification of key curing parameters, including the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction. These parameters provide insights into the curing efficiency and the energy required for the cross-linking process.
| Curing Agent | Polymer System | Onset Temperature (°C) | Peak Exothermic Temperature (°C) | Heat of Curing/Decomposition (J/g) |
| This compound (BTBPC) | Unsaturated Polyester (B1180765) Resin | ~118[1] | Not explicitly stated for curing | 1080 (decomposition of peroxide)[1] |
| Benzoyl Peroxide (BPO) | Unsaturated Polyester Resin | Not explicitly stated | 113 - 117[2] | 230[2] |
| 2,2′-Azobisisobutyronitrile (AIBN) | Styrene | Not explicitly stated | Varies with conditions | Not explicitly stated |
Note: The heat of decomposition for BTBPC is for the peroxide itself and not the curing of a polymer matrix, which may differ.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reproducible and comparable DSC data. Below is a generalized methodology for the non-isothermal DSC analysis of polymer curing.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured polymer resin mixed with the specified concentration of the curing agent (e.g., 1 wt%).[3]
-
Place the sample in a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent the evaporation of any volatile components during the analysis.[3]
-
Prepare an empty, hermetically sealed aluminum pan as a reference.
2. DSC Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.[2]
3. Thermal Analysis Program:
-
Equilibrate the sample at a starting temperature well below the expected onset of curing (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is sufficiently high to ensure the completion of the curing reaction.[2]
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
The onset temperature of curing is determined as the temperature at which a deviation from the baseline is observed.
-
The peak exothermic temperature is the temperature at which the rate of heat evolution is at its maximum.
-
The total heat of curing (ΔH) is calculated by integrating the area under the exothermic peak.
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of Radical Initiators: 1,1-Bis(tert-butylperoxy)cyclohexane vs. Benzoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Initiator Efficiency and Performance
In the realm of polymer chemistry and various organic syntheses, the choice of a radical initiator is a critical parameter that significantly influences reaction kinetics, product properties, and overall process efficiency. This guide provides a detailed, data-driven comparison of two widely used organic peroxides: 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC) and Benzoyl Peroxide (BPO). By presenting key performance indicators, experimental protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make an informed selection for their specific applications.
Executive Summary
Both this compound and Benzoyl Peroxide are effective radical initiators, but they exhibit distinct differences in their thermal stability, decomposition kinetics, and typical applications. BTBPC is generally characterized by a higher thermal stability, making it suitable for polymerization processes at elevated temperatures (90-120°C), particularly for styrene (B11656) and acrylates.[1] In contrast, Benzoyl Peroxide is a more traditional and widely used initiator for a broad range of monomers, including vinyl chloride and various acrylates, often at slightly lower temperatures.[2] The choice between these two initiators will ultimately depend on the specific requirements of the polymerization system, including the monomer type, desired reaction temperature, and targeted polymer properties.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Benzoyl Peroxide, providing a basis for direct comparison of their performance characteristics.
Table 1: Thermal Decomposition Kinetics
| Parameter | This compound (BTBPC) | Benzoyl Peroxide (BPO) |
| 1-Hour Half-Life Temperature | ~115-120°C | ~92°C[3] |
| 10-Hour Half-Life Temperature | ~95-100°C | ~73°C |
| Activation Energy (Ea) | ~156 kJ/mol | ~118-147 kJ/mol[4][5] |
| Typical Application Temperature | 90 - 120°C[1] | 70 - 100°C |
Table 2: Initiator Efficiency and Decomposition Products
| Parameter | This compound (BTBPC) | Benzoyl Peroxide (BPO) |
| Initiator Efficiency (f) in Styrene Polymerization | ~0.6 - 0.8 (Estimated) | ~0.25 - 0.9[6][7] |
| Primary Radical Species | tert-Butoxy radicals | Benzoyloxy and Phenyl radicals |
| Major Decomposition Products | tert-Butanol, Acetone, Cyclohexanone | Carbon dioxide, Benzene, Phenyl benzoate, Benzoic acid[8] |
Note: Initiator efficiency is highly dependent on reaction conditions such as temperature, solvent, and monomer concentration. The values presented are indicative and may vary.
Mandatory Visualization
The following diagrams illustrate the chemical structures and thermal decomposition pathways of this compound and Benzoyl Peroxide.
References
- 1. researchgate.net [researchgate.net]
- 2. pergan.com [pergan.com]
- 3. Fragmentation Dynamics of Benzoyl Peroxide: Insights from Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. ASTM E298-2019 "Standard Test Methods for Assay of Organic Peroxides" | NBCHAO [en1.nbchao.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of 1,1-Bis(tert-butylperoxy)cyclohexane in High-Temperature Curing Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Curing Agent Selection
In the realm of polymer science and material development, the selection of an appropriate curing agent is paramount to achieving desired material properties and performance characteristics. This guide provides a comprehensive comparison of 1,1-Bis(tert-butylperoxy)cyclohexane, a versatile organic peroxide, with other commonly used curing agents in high-temperature applications. This analysis is supported by a review of available experimental data to facilitate informed decision-making in your research and development endeavors.
Executive Summary
This compound is a highly effective organic peroxide for the crosslinking of various polymers, particularly in high-temperature curing processes. Its primary decomposition mechanism involves the homolytic cleavage of the oxygen-oxygen bonds, generating reactive tert-butoxy (B1229062) radicals that initiate the crosslinking reaction.[1] This curing agent is widely employed in the manufacturing of materials such as Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC), as well as for the crosslinking of elastomers like EPDM and silicone rubber.[1]
This guide will compare the performance of this compound against two primary classes of alternatives: other organic peroxides, specifically Dicumyl Peroxide (DCP) and tert-Butyl Peroxybenzoate (TBPB), and sulfur-based curing systems. The comparison will focus on key performance indicators such as curing efficiency, temperature requirements, and the final mechanical properties of the cured polymer.
Performance Benchmarks: A Tabular Comparison
The following tables summarize the performance of this compound in comparison to its alternatives across different polymer systems.
Table 1: Comparison of Curing Agents for Ethylene Propylene Diene Monomer (EPDM) Rubber
| Parameter | This compound | Dicumyl Peroxide (DCP) | Sulfur Cure System |
| Curing Temperature Range (°C) | 150 - 190 | 160 - 210 | 140 - 170 |
| Heat Resistance | Excellent | Excellent | Good |
| Tensile Strength | Good | Good | Excellent |
| Tear Strength | Good | Good | Excellent |
| Compression Set | Low | Low | High |
| Aging Resistance | Excellent | Excellent | Good |
| Staining of Metals/PVC | No | No | Yes |
Note: Specific values for mechanical properties are highly dependent on the full compound formulation. The information presented provides a general comparison of the curing systems' influence.
Table 2: Comparison of Initiators for Unsaturated Polyester Resin (UPR) Curing
| Parameter | This compound | tert-Butyl Peroxybenzoate (TBPB) | Methyl Ethyl Ketone Peroxide (MEKP) |
| Typical Curing Temperature (°C) | 120 - 170[2] | 130 - 160[3] | Ambient (with accelerator) - 80 |
| Kick-off Temperature (°C) | ~80-90 | ~85-95[3] | Ambient (with accelerator) |
| Cure Time | Short at optimal temperature | Short at optimal temperature | Variable, dependent on accelerator |
| Application | SMC, BMC, Pultrusion | SMC, BMC | Hand lay-up, Spray-up |
Experimental Protocols
To ensure accurate and reproducible evaluation of curing agent performance, standardized experimental methodologies are crucial. The following protocols outline key experiments for characterizing the curing process and the properties of the resulting thermoset materials.
Determination of Curing Characteristics using Oscillating Die Rheometer (ODR)
Objective: To evaluate the curing profile of a rubber compound, including scorch time, cure time, and torque values which correlate to the stiffness and crosslink density of the material.
Apparatus: Oscillating Die Rheometer (ODR) or Moving Die Rheometer (MDR).
Procedure:
-
Sample Preparation: Prepare the rubber compound by mixing the polymer, fillers, activators, and the curing agent on a two-roll mill or in an internal mixer according to a specified formulation.
-
Instrument Setup: Set the ODR/MDR to the desired isothermal test temperature (e.g., 170°C for EPDM). Set the oscillation frequency (e.g., 1.67 Hz) and strain amplitude (e.g., ±0.5°).[4]
-
Test Execution: Place a sample of the uncured compound into the pre-heated die cavity. Close the cavity and start the test. The instrument will oscillate one die and measure the torque response of the material as it cures.[5]
-
Data Analysis: The instrument software will generate a cure curve (Torque vs. Time). From this curve, determine the following parameters:
-
ML (Minimum Torque): Represents the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the shear modulus of the fully cured compound.
-
ts2 (Scorch Time): The time to a 2 dNm rise from ML, indicating the onset of cure and processing safety window.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the time to achieve a near-complete cure.
-
Analysis of Curing Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal characteristics of the curing reaction, including the onset temperature, peak exotherm temperature, and total heat of reaction.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured liquid resin or powdered compound into a DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) through the curing temperature range.[6] This will produce an exothermic peak representing the curing reaction.
-
Isothermal Scan: Quickly ramp the temperature to the desired isothermal cure temperature and hold until the reaction is complete.[7]
-
-
Data Analysis:
-
Onset Temperature (T_onset): The temperature at which the exothermic reaction begins.
-
Peak Temperature (T_peak): The temperature at which the rate of heat evolution is at its maximum.
-
Heat of Reaction (ΔH): The total area under the exothermic peak, which is proportional to the total extent of reaction.
-
Degree of Cure: For partially cured samples, a residual exotherm can be measured. The degree of cure can be calculated as: % Cure = [1 - (ΔH_residual / ΔH_total)] x 100[8]
-
Mandatory Visualizations
Caption: Logical workflow for the selection and evaluation of a high-temperature curing agent.
References
- 1. This compound | 3006-86-8 | Benchchem [benchchem.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. united-initiators.com [united-initiators.com]
- 4. rubber-testing.com [rubber-testing.com]
- 5. rahco-rubber.com [rahco-rubber.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Thermoset Cure Kinetics Part 4: Isothermal DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. tainstruments.com [tainstruments.com]
A Comparative Guide to Polymer Characterization: 1,1-Bis(tert-butylperoxy)cyclohexane vs. Alternative Peroxide Initiators
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable initiator is a critical factor in controlling the kinetics of free-radical polymerization and defining the final properties of the resulting polymer. This guide provides an objective comparison of the performance of 1,1-Bis(tert-butylperoxy)cyclohexane against other commonly used peroxide initiators, supported by experimental data. This analysis aims to assist researchers in making informed decisions for their specific polymerization applications.
Executive Summary
This compound is a versatile organic peroxide initiator used in the polymerization of various monomers, including styrenes, acrylates, and for the crosslinking of polymers. Its performance characteristics, particularly in terms of initiation temperature and the molecular weight of the resulting polymer, often differ from other common peroxides like benzoyl peroxide (BPO) and dicumyl peroxide (DCP). This guide presents a detailed comparison of these initiators in the context of methyl methacrylate (B99206) and styrene (B11656) polymerization, highlighting key performance indicators such as monomer conversion, molecular weight, and polydispersity index.
Performance Benchmarks: A Tabular Comparison
The following tables summarize the quantitative data from comparative studies of different peroxide initiators in the polymerization of methyl methacrylate and styrene.
Table 1: Comparison of Initiator Performance in Methyl Methacrylate (MMA) Polymerization
| Initiator | Initiator Concentration (mol/L) | Polymerization Temperature (°C) | Time to Max. Polymerization Rate (min) | Final Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| This compound | 0.05 | 90 | 25 | 92 | 120,000 | 250,000 | 2.08 |
| Benzoyl Peroxide (BPO) | 0.05 | 90 | 45 | 88 | 95,000 | 200,000 | 2.11 |
| tert-Butyl Peroxyneodecanoate | 0.05 | 90 | 15 | 95 | 150,000 | 320,000 | 2.13 |
| tert-Butyl Peroxy-2-ethylhexanoate | 0.05 | 90 | 20 | 93 | 135,000 | 290,000 | 2.15 |
Data compiled from a kinetic study of methyl methacrylate free radical polymerization by DSC.[1]
Table 2: Comparison of Initiator Performance in Styrene Polymerization
| Initiator | Initiator Concentration (mol/L) | Polymerization Temperature (°C) | Polymerization Time (h) | Final Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| This compound | 0.02 | 110 | 4 | 85 | 180,000 | 380,000 | 2.11 |
| Benzoyl Peroxide (BPO) | 0.02 | 110 | 4 | 78 | 150,000 | 330,000 | 2.20 |
| Dicumyl Peroxide (DCP) | 0.02 | 110 | 4 | 75 | 140,000 | 310,000 | 2.21 |
Note: The data in this table is compiled from multiple sources for comparative purposes and may not represent a direct head-to-head study under identical conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.
Columns: A set of Styragel HR columns suitable for the molecular weight range of the polymers.
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
Sample Preparation:
-
Dissolve approximately 10 mg of the polymer sample in 10 mL of THF.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Calibration: The GPC system is calibrated using narrow-polydispersity polystyrene standards.
Analysis: The molecular weight parameters (Mn, Mw, and PDI) are calculated from the RI signal using the calibration curve.
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the glass transition temperature (Tg) of the polymers.
Instrumentation: A differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
Experimental Conditions:
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature at a rate of 10°C/min.
-
Reheat the sample to 200°C at a heating rate of 10°C/min.
Analysis: The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of the polymers.
Instrumentation: A thermogravimetric analyzer.
Sample Preparation:
-
Place 5-10 mg of the polymer sample into a ceramic TGA pan.
Experimental Conditions:
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
Analysis: The onset temperature of decomposition and the temperature at maximum weight loss are determined from the TGA curve and its derivative.
Visualizing the Polymerization Process and Experimental Workflow
The following diagrams illustrate the free-radical polymerization mechanism and the general workflow for polymer characterization.
Caption: Free-radical polymerization mechanism.
Caption: Experimental workflow for polymer synthesis and characterization.
References
A Comparative Guide to the Kinetic Analysis of 1,1-Bis(tert-butylperoxy)cyclohexane via Microcalorimetry
For researchers, scientists, and drug development professionals working with organic peroxides, a thorough understanding of their thermal decomposition kinetics is paramount for ensuring safety and optimizing industrial processes. This guide provides a detailed kinetic analysis of 1,1-Bis(tert-butylperoxy)cyclohexane, a commonly used organic peroxide, utilizing microcalorimetry. Its performance is objectively compared with other frequently used peroxides, supported by experimental data.
Kinetic Analysis of this compound
This compound (DHBP) is an organic peroxide favored for its role as a polymerization initiator. Its thermal stability and decomposition kinetics are critical parameters for safe handling and application. Microcalorimetry, particularly Differential Scanning Calorimetry (DSC), is a powerful technique to elucidate these characteristics.
The thermal decomposition of DHBP generally follows a first-order reaction mechanism. The key kinetic parameters determined from DSC analysis are summarized below.
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 125.53 - 156 kJ/mol | Non-isothermal DSC, varying heating rates |
| Pre-exponential Factor (A) | ln(A) = 34.78 - 34.90 s⁻¹ | Non-isothermal DSC |
| Heat of Decomposition (ΔHd) | 1080 - 1103 J/g | Non-isothermal DSC |
Comparison with Alternative Organic Peroxides
To provide a comprehensive overview, the kinetic data for DHBP is compared with other widely used organic peroxides: Dibenzoyl Peroxide (BPO), Dicumyl Peroxide (DCP), and Lauroyl Peroxide (LPO). The following tables summarize their kinetic parameters as determined by microcalorimetry techniques.
Dibenzoyl Peroxide (BPO)
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 112.93 - 146.8 kJ/mol | Non-isothermal DSC[1] |
| Pre-exponential Factor (A) | - | Not specified in the provided results |
| Heat of Decomposition (ΔHd) | 229.7 - 524.2 J/g | Non-isothermal DSC[1] |
Dicumyl Peroxide (DCP)
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 74.05 - 140 kJ/mol | Non-isothermal DSC[2] |
| Pre-exponential Factor (A) | - | Not specified in the provided results |
| Heat of Decomposition (ΔHd) | 500 J/g | Non-isothermal DSC[2] |
Lauroyl Peroxide (LPO)
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 92.38 - 126.14 kJ/mol | Isothermal and Non-isothermal DSC[3][4] |
| Pre-exponential Factor (A) | - | Not specified in the provided results |
| Heat of Decomposition (ΔHd) | 390.48 - 2037.63 J/g | Non-isothermal DSC (concentration dependent)[4] |
Experimental Protocols
The following is a generalized experimental protocol for the kinetic analysis of organic peroxides using Differential Scanning Calorimetry (DSC).
Objective: To determine the kinetic parameters (Activation Energy, Pre-exponential Factor, and Heat of Decomposition) of the thermal decomposition of an organic peroxide.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or gold-plated sample pans
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the organic peroxide into a sample pan using a microbalance.
-
Sample Sealing: Hermetically seal the sample pan to prevent evaporation during the experiment. For some peroxides, a pinholed lid may be used to allow for the release of gaseous decomposition products.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere.
-
-
Non-isothermal Analysis:
-
Heat the sample at a constant heating rate (e.g., 2, 5, 10, and 20 °C/min) over a defined temperature range that encompasses the decomposition of the peroxide.
-
Record the heat flow as a function of temperature.
-
-
Isothermal Analysis (Optional):
-
Rapidly heat the sample to a specific isothermal temperature below the decomposition onset.
-
Hold the sample at this temperature for a sufficient time to observe the complete decomposition exotherm.
-
Record the heat flow as a function of time. Repeat at several different isothermal temperatures.
-
-
Data Analysis:
-
From the non-isothermal DSC curves, determine the onset temperature (T_onset) and the peak temperature (T_peak) of the exothermic decomposition.
-
Calculate the heat of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Utilize model-free (e.g., Friedman, Kissinger-Akahira-Sunose) or model-fitting methods to determine the activation energy (Ea) and the pre-exponential factor (A) from the data obtained at different heating rates.
-
Visualizations
Caption: Experimental workflow for kinetic analysis of organic peroxides using DSC.
Caption: Logical relationship of kinetic parameter determination from microcalorimetry data.
References
A Comparative Guide to the Thermal Stability of Commercial Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of organic peroxides is a critical parameter that dictates their safe handling, storage, and application. This guide provides an objective comparison of the thermal stability of several commercially available organic peroxides, supported by experimental data. Understanding these properties is paramount for ensuring safety and optimizing reaction conditions in research, development, and manufacturing.
Key Thermal Stability Parameters
The thermal stability of organic peroxides is primarily characterized by the following parameters:
-
Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which an organic peroxide in its commercial packaging will undergo a self-accelerating decomposition.[1][2] This is a critical safety indicator for storage and transportation. The SADT is not an intrinsic property of the peroxide alone but is also dependent on the packaging size and material, as larger packages have a lower surface area to volume ratio, which hinders heat dissipation.[1][2] Diluting the peroxide with a compatible, high-boiling point solvent can increase the SADT.[1]
-
10-Hour Half-Life Temperature (10-hr T½): The temperature at which 50% of the peroxide will have decomposed in ten hours. This parameter is crucial for selecting the appropriate initiator for polymerization reactions, as it indicates the temperature at which a sufficient rate of radical generation will occur.
-
Activation Energy (Ea): The minimum amount of energy required to initiate the decomposition of the peroxide. A higher activation energy generally indicates greater thermal stability.
Comparative Thermal Stability Data
The following table summarizes the key thermal stability parameters for a selection of common commercial organic peroxides.
| Organic Peroxide | Chemical Formula | SADT (°C) | 10-Hour Half-Life Temperature (°C) | Activation Energy (kJ/mol) |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | ~50 (for 50 kg package) | 73 | ~124 |
| Dicumyl Peroxide (DCP) | [C₆H₅C(CH₃)₂]₂O₂ | 75 | 117 | 120-155 |
| Tert-Butyl Hydroperoxide (TBHP) | (CH₃)₃COOH | 88 (for 5-gallon container) | 172 | Not readily available |
| Methyl Ethyl Ketone Peroxide (MEKP) | C₈H₁₈O₆ | Varies significantly with formulation | Not typically defined due to catalytic decomposition | Not readily available |
| Lauroyl Peroxide (LPO) | [CH₃(CH₂)₁₀CO]₂O₂ | 49 | 61 | ~120 |
| Tert-Butyl Peroxybenzoate (TBPB) | C₆H₅CO₃C(CH₃)₃ | ~60 | 104 | Not readily available |
| Cumene Hydroperoxide (CHP) | C₆H₅C(CH₃)₂OOH | Varies with formulation | 158 | ~122 |
Note: The SADT values can vary depending on the concentration, formulation, and packaging of the organic peroxide. The data presented here are for specific, commonly cited examples.
Experimental Protocols
Accurate determination of thermal stability parameters is essential for safety and process control. The following are detailed methodologies for two key experiments.
Determination of Self-Accelerating Decomposition Temperature (SADT) - UN Test H.1
The United States SADT test is a large-scale test that simulates the thermal behavior of a substance in its transport packaging.
Apparatus:
-
A temperature-controlled oven capable of maintaining the set temperature to within ±1°C.
-
The commercial package of the organic peroxide to be tested.
-
Temperature recording devices (thermocouples) placed in the center of the peroxide sample and in the oven.
Procedure:
-
The package containing the organic peroxide is placed in the center of the oven.
-
The oven is set to a predetermined test temperature.
-
The temperature of the sample and the oven are continuously monitored and recorded.
-
The test is considered complete if the sample temperature does not exceed the oven temperature by 6°C within a one-week period (pass) or if the sample temperature exceeds the oven temperature by 6°C (fail).[1]
-
The test is repeated at different oven temperatures, typically in 5°C increments, until the lowest temperature that results in a "fail" is determined. This temperature is reported as the SADT.[1]
Determination of 10-Hour Half-Life Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a common technique used to determine the kinetic parameters of peroxide decomposition, from which the half-life at various temperatures can be calculated.
Apparatus:
-
A Differential Scanning Calorimeter (DSC) with a temperature programmer and data acquisition system.
-
Hermetically sealed sample pans (e.g., aluminum or gold-plated stainless steel).
-
An inert atmosphere (e.g., nitrogen) for the DSC cell.
Procedure:
-
A small, accurately weighed sample of the organic peroxide solution (typically a dilute solution in a high-boiling inert solvent like monochlorobenzene) is placed in a sample pan and hermetically sealed.[3]
-
An empty, sealed pan is used as a reference.
-
The DSC is programmed to heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range that encompasses the decomposition of the peroxide.
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature. The decomposition of the organic peroxide will be observed as an exothermic peak.
-
By performing the experiment at several different heating rates, the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction can be determined using methods such as the Kissinger method.
-
The half-life (t½) at a specific temperature (T) can then be calculated using the Arrhenius equation:
t½ = ln(2) / (A * e^(-Ea/RT))
where R is the ideal gas constant. The 10-hour half-life temperature is the temperature at which t½ equals 10 hours.
Visualizing the Selection Process
The selection of an appropriate organic peroxide for a specific application involves considering its thermal stability in conjunction with other factors. The following diagram illustrates a logical workflow for this selection process.
References
evaluation of crosslinking efficiency in polyethylene versus dicumyl peroxide
A Comparative Guide to Crosslinking Efficiency in Polyethylene (B3416737): Bis(tert-butylperoxy isopropyl)benzene (BIPB) versus Dicumyl Peroxide (DCP)
For researchers, scientists, and drug development professionals seeking to optimize the crosslinking of polyethylene, the choice of a crosslinking agent is a critical factor influencing the final properties and performance of the material. Dicumyl peroxide (DCP) has long been the industry standard. However, alternative agents such as Bis(tert-butylperoxy isopropyl)benzene (BIPB) are emerging as viable alternatives, offering distinct advantages in certain applications. This guide provides an objective comparison of the crosslinking efficiency of BIPB and DCP in polyethylene, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data comparing the performance of BIPB and Dicumyl Peroxide (DCP) as crosslinking agents for High-Density Polyethylene (HDPE).
Table 1: Crosslinking Efficiency and Rheological Properties
| Parameter | Crosslinking Agent | Concentration (phr) | Gel Content (%) | Maximum Torque (dNm) | Scorch Time (t_s2_ min) |
| Crosslinking Efficiency | BIPB | 0.6 | 65.8 | - | - |
| 0.8 | 75.2 | - | - | ||
| 1.0 | 80.1 | - | - | ||
| 1.2 | 83.5 | - | - | ||
| DCP | Not specified | 57-62 (optimal for foam) | 1700-2500 (g·m) | Slower than DCP | |
| Rheological Properties | BIPB | 0.6 | - | 1.6 | 1.8 |
| 1.0 | - | 2.5 | 1.5 | ||
| 1.5 | - | 3.8 | 1.2 | ||
| DCP | 1.5 | - | 3.5 | 1.0 |
Data for BIPB in HDPE from a study on impact strength variation.[1] Data for DCP is from a study on polyethylene foam, with torque units converted for comparison.[2]
Table 2: Mechanical Properties of Crosslinked HDPE
| Parameter | Crosslinking Agent | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| Mechanical Properties | BIPB | 0 | 25.4 | 850 | 8.5 |
| 0.2 | 23.1 | 1150 | 15.2 | ||
| 0.4 | 21.5 | 1050 | 25.8 | ||
| 0.6 | 20.1 | 950 | 35.1 | ||
| 0.8 | 19.5 | 800 | 42.3 | ||
| 1.0 | 19.2 | 700 | 48.7 | ||
| DCP | Not specified | Lower than initial polymer | Decreases significantly | - |
Data for BIPB in HDPE from a study on impact strength variation.[1] Qualitative data for DCP is from a separate study.[2]
Table 3: Thermal Properties of Crosslinked HDPE
| Parameter | Crosslinking Agent | Concentration (phr) | Melting Temperature (T_m_ °C) | Crystallization Temperature (T_c_ °C) | Degree of Crystallinity (%) |
| Thermal Properties | BIPB | 0 | 132.1 | 116.5 | 55.4 |
| 0.2 | 131.5 | 116.1 | 53.2 | ||
| 0.4 | 130.8 | 115.8 | 51.1 | ||
| 0.6 | 130.1 | 115.5 | 49.5 | ||
| 0.8 | 129.5 | 115.2 | 48.1 | ||
| 1.0 | 128.9 | 114.9 | 47.2 |
Data for BIPB in HDPE from a study on impact strength variation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Gel Content Determination (ASTM D2765)
Objective: To determine the percentage of crosslinked, insoluble polymer, which is a direct measure of crosslinking efficiency.
Apparatus:
-
Soxhlet extraction apparatus
-
Heating mantle
-
Analytical balance
-
Wire mesh cage (250 mesh)
-
Drying oven
-
Solvent: Xylene
Procedure:
-
Sample Preparation: A sample of the crosslinked polyethylene (approximately 0.3 g) is accurately weighed.
-
Extraction: The weighed sample is placed inside the wire mesh cage and then into the Soxhlet extraction apparatus.
-
Xylene is added to the flask, and the apparatus is heated to the boiling point of the solvent.
-
The extraction is carried out for a period of 12 hours to ensure complete removal of the soluble, uncrosslinked polymer.
-
Drying: After extraction, the wire mesh cage containing the gel (insoluble fraction) is removed and dried in a vacuum oven at 80°C until a constant weight is achieved.
-
Calculation: The gel content is calculated using the following formula: Gel Content (%) = (Weight of dried gel / Initial weight of sample) x 100
Rheological Properties and Scorch Time (ASTM D5289)
Objective: To determine the curing characteristics, including scorch time and cure rate, of the polyethylene compound.
Apparatus:
-
Moving Die Rheometer (MDR) or Rotorless Curemeter
Procedure:
-
Sample Preparation: A small, uncured sample of the polyethylene compound is placed in the pre-heated die cavity of the rheometer.
-
Testing: The die oscillates at a specified frequency and amplitude while maintaining a constant temperature (e.g., 180°C).
-
The torque required to oscillate the die is continuously measured over time.
-
Data Analysis: A cure curve (torque vs. time) is generated. From this curve, the following parameters are determined:
-
Minimum Torque (M_L_): Represents the viscosity of the uncured material.
-
Maximum Torque (M_H_): Represents the stiffness of the fully cured material.
-
Scorch Time (t_s2_): The time it takes for the torque to rise 2 units above the minimum torque, indicating the onset of crosslinking.
-
Optimum Cure Time (t_90_): The time required to reach 90% of the maximum torque.
-
Tensile Properties (ASTM D638)
Objective: To determine the tensile strength, elongation at break, and modulus of the crosslinked polyethylene.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate grips
-
Extensometer
-
Specimen cutting die (dumbbell shape)
Procedure:
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from the crosslinked polyethylene sheets. The dimensions of the specimens should conform to ASTM D638 standards.
-
Testing: The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the gauge length of the specimen to accurately measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
Data Analysis: A stress-strain curve is generated from the load and displacement data. From this curve, the following properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Thermal Properties (Differential Scanning Calorimetry - DSC)
Objective: To determine the melting temperature (T_m_), crystallization temperature (T_c_), and degree of crystallinity of the crosslinked polyethylene.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: A small sample (5-10 mg) of the crosslinked polyethylene is accurately weighed and hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycle:
-
The sample is heated from room temperature to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min). This is the first heating scan.
-
The sample is then cooled back to room temperature at a constant rate (e.g., 10°C/min). This provides the crystallization data.
-
A second heating scan is performed under the same conditions as the first to obtain the melting behavior of the recrystallized sample.
-
-
Data Analysis:
-
Melting Temperature (T_m_): The peak temperature of the endothermic melting peak in the second heating scan.
-
Crystallization Temperature (T_c_): The peak temperature of the exothermic crystallization peak during the cooling scan.
-
Degree of Crystallinity (X_c_): Calculated from the heat of fusion of the sample (obtained from the area of the melting peak) and the theoretical heat of fusion of 100% crystalline polyethylene.
-
Mandatory Visualization
Caption: Peroxide-induced crosslinking mechanism in polyethylene.
Caption: Experimental workflow for evaluating crosslinking efficiency.
Caption: Relationship between crosslinking agent and material properties.
References
A Comparative Guide to Radical Initiators in Polystyrene Synthesis: An Analysis of Molecular Weight Distribution
For researchers, scientists, and drug development professionals, the precise control over polymer characteristics is paramount. In the synthesis of polystyrene, the choice of radical initiator plays a pivotal role in determining the final molecular weight and molecular weight distribution, which in turn dictates the material's physical properties and performance in various applications, including drug delivery systems and biomedical devices.
This guide provides an objective comparison of the performance of 1,1-Bis(tert-butylperoxy)cyclohexane with two other commonly used radical initiators, Benzoyl Peroxide (BPO) and Azobisisobutyronitrile (AIBN), in the context of polystyrene synthesis. The analysis is supported by a compilation of experimental data on the resulting molecular weight distributions.
Performance Comparison of Radical Initiators
The selection of an initiator influences not only the kinetics of the polymerization reaction but also the architecture of the resulting polymer chains. Key parameters for evaluating an initiator's performance include its effect on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A lower PDI value indicates a narrower molecular weight distribution and a more uniform polymer product.
| Initiator | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Polymerization Conditions |
| This compound | Higher than monofunctional initiators[1][2] | - | - | Bulk polymerization[1] |
| Benzoyl Peroxide (BPO) | 7,388[3] | 16,801[3] | 2.274[3] | Free radical polymerization[3] |
| Azobisisobutyronitrile (AIBN) | 3,000 - 4,000[4] | - | 1.3 - 1.4[4] | Reverse atom transfer radical polymerization (ATRP) at 110°C[4] |
Note: The data presented is sourced from different studies with varying experimental parameters. A direct comparison of the absolute values should be made with caution.
From the available data and theoretical considerations, this compound, being a bifunctional initiator, is expected to produce polystyrene with a higher molecular weight compared to monofunctional initiators like BPO and AIBN under similar conditions.[1][2] This is because it can initiate two separate polymer chains. The polydispersity of polystyrene initiated by BPO in conventional free radical polymerization tends to be broader, as indicated by a PDI of 2.274.[3] In contrast, AIBN, when used in controlled radical polymerization techniques like ATRP, can yield polystyrene with a much narrower molecular weight distribution, with PDI values in the range of 1.3-1.4.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the polymerization of styrene (B11656) using the discussed initiators.
Protocol 1: Bulk Polymerization of Styrene using this compound
This protocol is based on the general principles of bulk polymerization initiated by peroxides.
-
Monomer Purification: Styrene is purified by passing it through a column of basic alumina (B75360) to remove the inhibitor (e.g., 4-tert-butylcatechol).
-
Reaction Setup: A reaction vessel is charged with the purified styrene monomer.
-
Initiator Addition: this compound is added to the styrene monomer. The concentration of the initiator will influence the final molecular weight of the polymer.
-
Polymerization: The reaction mixture is heated to a temperature range of 90-120°C under an inert atmosphere (e.g., nitrogen or argon) with constant stirring. The reaction time will depend on the desired conversion.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture. The resulting viscous polymer solution is then slowly poured into a non-solvent, such as methanol (B129727), to precipitate the polystyrene.
-
Purification and Drying: The precipitated polystyrene is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.
Protocol 2: Free Radical Polymerization of Styrene using Benzoyl Peroxide (BPO)
This is a typical protocol for conventional free radical polymerization.[3]
-
Initiator Dissolution: 200 mg of Benzoyl Peroxide is dissolved in 15 ml of styrene monomer in a beaker with magnetic stirring.[3]
-
Heating and Polymerization: The beaker is placed on a heating mantle and heated to a temperature between 80°C and 90°C with continuous stirring until the polymerization is complete.[3]
-
Characterization: The resulting polystyrene can be characterized for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).[3]
Protocol 3: Bulk Polymerization of Styrene using Azobisisobutyronitrile (AIBN)
This protocol outlines a common laboratory procedure for AIBN-initiated polymerization.[5][6]
-
Monomer and Initiator Mixing: In a test tube, add a specific amount of styrene (e.g., 4 g) and AIBN (e.g., 35 mg).[5] Stir the mixture with a glass rod until the AIBN is completely dissolved.
-
Heating: Place the test tube in a hot water bath at approximately 80°C for about 20-25 minutes.[5]
-
Quenching: After the solution becomes noticeably thicker, remove the test tube from the hot water bath and quench the reaction by placing it in cold water.[5]
-
Dissolution and Precipitation: Dissolve the resulting polystyrene in a suitable solvent like toluene. Then, add a non-solvent such as propanol (B110389) or methanol while stirring to precipitate the polystyrene.[5][6]
-
Washing and Drying: Decant the solvent/non-solvent mixture and wash the precipitated polystyrene with the non-solvent. The polymer can then be dried on a filter paper.[5]
Protocol 4: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.
-
Sample Preparation: A dilute solution of the polystyrene sample is prepared in a suitable solvent, typically tetrahydrofuran (B95107) (THF).
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector is used. The system is calibrated with polystyrene standards of known molecular weights.
-
Analysis: The polymer solution is injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through a column packed with a porous gel. Larger molecules elute first, followed by smaller molecules.
-
Data Processing: The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
Visualizing the Experimental Workflow
To illustrate the logical flow of comparing these initiators, the following diagram outlines the experimental workflow.
References
Safety Operating Guide
Proper Disposal of 1,1-Bis(tert-butylperoxy)cyclohexane: A Guide for Laboratory Professionals
Providing critical safety and operational guidance, this document outlines the stringent procedures for the proper disposal of 1,1-Bis(tert-butylperoxy)cyclohexane. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the protection of the environment.
This compound is an organic peroxide that is highly reactive and potentially explosive.[1][2] Improper handling and disposal can lead to violent decomposition, fire, and explosion.[1][3] This guide provides a comprehensive, step-by-step approach to its safe management and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This substance is sensitive to heat, shock, friction, and contamination.[1][4]
Personal Protective Equipment (PPE): Always wear the appropriate personal protective equipment when handling organic peroxides.[5][6] This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Flame-retardant laboratory coat
-
Closed-toe shoes
Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood.[7][8]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[8][9]
-
Prevent contact with incompatible materials such as strong acids, bases, metals, and reducing agents.[5][9]
-
Never return unused material to its original container to avoid contamination.[5][6]
Spill Management and Decontamination
In the event of a spill, immediate and decisive action is required to mitigate the risks.
Emergency Spill Response:
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. For liquids, isolate the spill or leak area in all directions for at least 50 meters (150 feet). For larger spills, consider an initial evacuation of 250 meters (800 feet) in all directions.[10]
-
Eliminate Ignition Sources: Remove all sources of ignition from the immediate area, including flames, sparks, and hot surfaces.[1][10]
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors.
-
Contain the Spill: Prevent the spill from spreading and entering drains.[7][8]
-
Absorb the Spill: For small spills, use an inert, damp, non-combustible absorbent material like vermiculite (B1170534) or sand.[5][10] Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a loosely covered, vented plastic container for disposal.[1][10] Do not seal the container tightly.[4] The contaminated material should be wetted with water before being collected.[5]
-
Decontamination: Clean the spill area with water containing a surfactant to ensure no traces of the peroxide remain.[5]
| Spill Scenario | Isolation Distance | Initial Evacuation Distance (Large Spill) |
| Liquid Spill | At least 50 meters (150 feet) in all directions | At least 250 meters (800 feet) in all directions |
| Solid Spill | At least 25 meters (75 feet) in all directions | At least 250 meters (800 feet) in all directions |
Data sourced from the Emergency Response Guidebook (ERG).[10]
Proper Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[2][7]
Step-by-Step Disposal Protocol:
-
Segregation: Keep organic peroxide waste separate from all other chemical waste.[2]
-
Dilution: The standard procedure for disposal involves diluting the organic peroxide with an inert organic solvent to reduce the active oxygen content to less than 1%.[5]
-
Packaging: Place the diluted waste in a suitable, labeled, and vented container. Never use glass or metal containers with tight-fitting lids that cannot vent pressure.[5] The original container is often the best option for waste storage, provided it is not contaminated.[5][6]
-
Labeling: Clearly label the waste container as "Organic Peroxide Waste" and include the specific chemical name.
-
Storage: Store the waste container in a cool, well-ventilated, and designated hazardous waste storage area, away from incompatible materials.[3][7] Adhere to the recommended storage temperatures.
-
Arranging for Pickup: Contact a licensed hazardous waste disposal contractor to arrange for pickup and incineration.[7]
Container Disposal: Empty containers that held this compound must also be treated as hazardous waste. They can be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[7] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[7]
| Storage Parameter | Recommendation |
| General Storage Temperature | Below 30°C (90°F) |
| Long-Term Storage Stability | Below 25°C (77°F) |
| High-Activity Peroxides | May require refrigeration |
Data on storage temperatures for organic peroxides.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
By strictly following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and fostering a secure research environment. Always consult the specific Safety Data Sheet (SDS) for the product and local regulations for any additional requirements.[7][8][9]
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. otago.ac.nz [otago.ac.nz]
- 3. Organic Peroxides in the Workplace - HSI [hsi.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. eopsg.org [eopsg.org]
- 6. hmroyal.com [hmroyal.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C14H28O4 | CID 76359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
